Methyl 4-aminothiophene-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFZZXCVOFBHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380588 | |
| Record name | methyl 4-aminothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69363-85-5 | |
| Record name | methyl 4-aminothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-AMINOTHIOPHENE-3-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Methyl 4-aminothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminothiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted aminothiophene, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The unique arrangement of its amino and carboxylate functional groups on the thiophene ring imparts specific electronic and steric properties, making it a valuable building block for targeting various physiological pathways. A thorough understanding of its fundamental physical properties is paramount for its effective utilization in synthetic chemistry, process development, and the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, grounded in available scientific data.
Molecular Structure and Identification
A clear depiction of the molecular structure is fundamental to understanding the properties of a compound. The arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and intermolecular interactions.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The following table summarizes the key physical properties of this compound. It is important to note a distinction in the available data between the free base form of the molecule and its hydrochloride salt, as the salt form generally exhibits a higher melting point due to its ionic character.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂S | [1][2] |
| Molecular Weight | 157.19 g/mol | [3] |
| Physical Form | Solid | [3] |
| Melting Point | Data for the free base is not readily available. The hydrochloride salt has a melting point of 203-204 °C. | |
| Boiling Point | Data for the free base is not readily available. The hydrochloride salt has a boiling point of 295.9 °C at 760 mmHg. | |
| Solubility | Information on the specific solubility of the free base in common solvents is limited. However, aminothiophene carboxylates are generally soluble in organic solvents like ethanol, DMSO, and dimethylformamide, and sparingly soluble in aqueous buffers[1]. The amino group suggests potential for hydrogen bonding, which may enhance solubility in polar solvents[4]. | |
| CAS Number | 69363-85-5 | [3] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While specific experimental spectra for this compound are not widely published, data for closely related analogs and general principles of spectroscopy for thiophene derivatives provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two thiophene ring protons, the amine protons, and the methyl ester protons. The chemical shifts of the thiophene protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals would include those for the four carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. Expected characteristic peaks include:
-
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, indicative of the primary amine.
-
C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ corresponding to the ester carbonyl group.
-
C-N stretching: Found in the region of 1250-1350 cm⁻¹.
-
C-S stretching: Weaker bands associated with the thiophene ring.
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is crucial for compound characterization. Standard laboratory procedures are employed for these measurements.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for solubility assessment.
Safety and Handling
For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling solid chemical compounds should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.
Conclusion
This compound is a foundational building block in synthetic and medicinal chemistry. This guide has consolidated the available data on its physical and spectral properties. While key identifiers and some physical characteristics are established, a notable gap exists in the public domain regarding the experimental melting point, boiling point, and detailed solubility of the free base, as well as its specific NMR and IR spectral data. Further empirical studies are warranted to fully characterize this important molecule, which will undoubtedly facilitate its broader application in research and development.
References
-
Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(4), x210351. [Link]
-
Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H7NO2S). Retrieved from [Link]
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
-
NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Chemical Structure and Analysis of Methyl 4-aminothiophene-3-carboxylate
Introduction
Methyl 4-aminothiophene-3-carboxylate is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug development. As a substituted thiophene, it serves as a versatile scaffold and a key building block in the synthesis of a wide array of biologically active molecules. Thiophene derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, and detailed analytical methodologies for this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chapter 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physical characteristics of a compound is fundamental to its application in synthesis and analysis.
Chemical Structure
This compound possesses a core thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. The key functional groups are an amino group (-NH₂) at the C4 position and a methyl carboxylate group (-COOCH₃) at the C3 position. This specific arrangement of substituents dictates the molecule's reactivity and its potential for forming various chemical bonds. The thiophene ring and its directly attached atoms are generally coplanar[1][2].
IUPAC Name and Identifiers
-
IUPAC Name: this compound[3]
-
CAS Number: 69363-85-5[3]
-
PubChem CID: 2777610[3]
-
Molecular Formula: C₆H₇NO₂S[3]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing experimental conditions for synthesis, purification, and analysis.
| Property | Value | Source |
| Molecular Weight | 157.19 g/mol | [3] |
| Monoisotopic Mass | 157.01974964 Da | [3] |
| Physical Form | Solid | [5] |
| Storage Temperature | 2-8°C, inert atmosphere | [5] |
Structural Visualization
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
Chapter 2: Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Theoretical Principles
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts (δ) indicate the electronic environment of the nuclei, while coupling constants (J) in ¹H NMR reveal connectivity between neighboring protons.
2.1.2. Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
2.1.3. Data Interpretation
The expected ¹H NMR signals for a similar compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, show characteristic peaks for the amine protons, the thiophene ring proton, and the ester group protons. For this compound, one would expect: a singlet for the thiophene proton, a broad singlet for the NH₂ protons, and a singlet for the methyl ester protons[1].
2.1.4. Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
2.1.5. Data Interpretation
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the two sp² carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. For a related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, the ¹³C NMR chemical shifts are reported as δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40[1].
2.1.6. Workflow Diagram: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
2.2.1. Theoretical Principles
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
2.2.2. Experimental Protocol
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
2.2.3. Data Interpretation
Characteristic absorption bands for this compound are expected for the N-H bonds of the primary amine and the C=O bond of the ester. For similar 2-aminothiophene-3-carboxylate derivatives, N-H stretching vibrations are observed in the range of 3460-3298 cm⁻¹, and the C=O stretching vibration of the ester is seen around 1701-1656 cm⁻¹[6].
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3500 - 3300 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (ester) | 1750 - 1735 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O stretch (ester) | 1300 - 1000 |
Mass Spectrometry (MS)
2.3.1. Theoretical Principles
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can also provide information about the structure through fragmentation patterns.
2.3.2. Experimental Protocol (e.g., ESI-MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer and acquire the mass spectrum in positive ion mode.
2.3.3. Data Interpretation
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 158.027. For a related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, the ESI-MS showed a [M+H]⁺ peak at m/z 186.15, consistent with its calculated molecular weight[1][2].
Chapter 3: Chromatographic Purity and Quantification
Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
3.1.1. Theoretical Principles
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.
3.1.2. Experimental Protocol: Reverse-Phase HPLC
A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound. A method for a similar compound, 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, utilized a normal-phase HPLC analysis with a silica gel column and a mobile phase of hexane-ethanol (95:5) with UV detection at 254 nm[7]. For reverse-phase analysis of a related compound, a mobile phase of acetonitrile, water, and phosphoric acid has been used[8].
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a modifier like 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
3.1.3. Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram.
3.1.4. Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Chapter 4: Synthesis and Application Insights
Common Synthetic Routes
This compound and its derivatives are often synthesized through multicomponent reactions. A common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. Another method involves the reaction of a corresponding 3-oxotetrahydrothiophene with hydroxylamine hydrochloride[9].
Importance in Drug Discovery
Thiophene-containing compounds are of great interest in drug discovery due to their diverse biological activities. The amino and ester functionalities of this compound provide convenient handles for further chemical modifications, allowing for the construction of more complex molecules. For instance, a related compound, Methyl 3-Amino-4-methylthiophene-2-carboxylate, is used in the manufacturing of the dental local anesthetic Articaine[10]. This highlights the role of aminothiophene carboxylates as valuable intermediates in the synthesis of pharmaceuticals.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
International Union of Crystallography. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Library of Medicine. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Veeprho. (n.d.). 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Retrieved from [Link]
-
NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Institute of Standards and Technology. Retrieved from [Link]
-
Molbase. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
-
SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H7NO2S). Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
DiVA portal. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H7NO2S | CID 2777610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 69363-85-5 [matrix-fine-chemicals.com]
- 5. This compound | 69363-85-5 [sigmaaldrich.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 10. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
An In-Depth Technical Guide to Methyl 4-Aminothiophene-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-aminothiophene-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its role in drug discovery. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships of its derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.
Introduction: The Significance of the Aminothiophene Scaffold
The thiophene ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a valuable component in the design of bioactive molecules.[1][2] The introduction of amino and carboxylate functionalities, as seen in this compound, provides versatile handles for further chemical modifications, enabling the exploration of vast chemical spaces in drug discovery programs.[3] This guide will focus specifically on the 4-amino-3-carboxylate isomer, a key intermediate for a range of therapeutic targets.
Nomenclature and Physicochemical Properties
IUPAC Name and Structural Identification
The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.
-
IUPAC Name: this compound[4]
-
Synonyms: methyl 4-amino-3-thiophenecarboxylate, 4-amino-3-thiophenecarboxylic acid methyl ester[4]
-
CAS Number: 69363-85-5[4]
-
Molecular Formula: C₆H₇NO₂S[4]
-
Molecular Weight: 157.19 g/mol
-
InChI Key: BUFZZXCVOFBHLS-UHFFFAOYSA-N[4]
Physicochemical Data
Understanding the physicochemical properties of this compound is crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | 76-81 °C | [5] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | |
| Purity (typical) | 95% |
Note: These values can vary slightly between suppliers and batches.
Synthesis of this compound: A Strategic Approach
The synthesis of substituted aminothiophenes is a well-established area of organic chemistry. The choice of synthetic route often depends on the availability of starting materials, desired scale, and substituent patterns. The Gewald reaction is a prominent one-pot synthesis for 2-aminothiophenes, and while not directly applicable for the 4-amino isomer, understanding related multicomponent reactions provides valuable context.[1]
A common approach for synthesizing the core scaffold of this compound and its analogs involves the cyclization of appropriately functionalized precursors.
Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of aminothiophene carboxylates, highlighting the key transformations.
Caption: Generalized workflow for aminothiophene synthesis.
Detailed Experimental Protocol: Synthesis of a Related Analog (Ethyl 2-amino-4-methylthiophene-3-carboxylate)
Objective: To synthesize Ethyl 2-amino-4-methylthiophene-3-carboxylate via a one-pot condensation reaction.
Materials:
-
Acetone (0.5 mmol)
-
Ethyl cyanoacetate (0.5 mmol)
-
Elemental Sulfur (0.5 mmol)
-
Diethylamine (0.5 mmol)
-
Absolute Ethanol (4 ml)
-
Ice-cold water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel (100-200 mesh)
-
Hexane/Ethyl acetate (7:3 mixture)
Procedure:
-
Prepare a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).
-
In a separate flask, prepare a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).
-
Add the acetone and ethyl cyanoacetate mixture to the sulfur and diethylamine solution.
-
Stir the reaction mixture constantly for 3 hours at 50°C.
-
Monitor the reaction completion using thin-layer chromatography (TLC) with pre-coated silica gel 60 F254 plates.
-
Upon completion, quench the reaction mixture with ice-cold water.
-
Extract the product with ethyl acetate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (7:3) mobile phase.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain yellow crystals.[6]
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6] The melting point should also be determined and compared to literature values.
Applications in Drug Discovery and Medicinal Chemistry
This compound and its derivatives are valuable scaffolds for the synthesis of a wide range of biologically active compounds. The amino and ester groups provide convenient points for diversification, allowing for the generation of libraries of compounds for screening.
As a Precursor to Fused Heterocyclic Systems
The aminothiophene moiety is a common starting point for the synthesis of thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, which are known to exhibit a variety of pharmacological activities, including anticancer and anti-inflammatory properties.[5][8]
The following diagram illustrates the general concept of using an aminothiophene carboxylate to build a fused pyrimidine ring system.
Caption: Synthesis of thienopyrimidines from aminothiophenes.
Role in the Development of Kinase Inhibitors
The thiophene scaffold is present in several kinase inhibitors. The ability to functionalize the aminothiophene core allows for the optimization of interactions with the ATP-binding pocket of various kinases, a common strategy in the development of targeted cancer therapies.
Antimicrobial and Other Biological Activities
Derivatives of aminothiophenes have been reported to possess antibacterial and antifungal activities.[2][9] The specific substitution pattern on the thiophene ring and the nature of the groups attached to the amino and carboxylate functionalities are crucial for determining the antimicrobial spectrum and potency. For instance, the introduction of a 4-hydroxy benzaldehyde moiety to a 2-aminothiophene has been shown to result in significant antimicrobial activity.[2]
Future Perspectives and Conclusion
This compound will likely remain a valuable and versatile building block in the fields of drug discovery and materials science. Its utility in the synthesis of complex heterocyclic systems, coupled with the diverse biological activities of its derivatives, ensures its continued relevance. Future research will likely focus on the development of more efficient and sustainable synthetic methods for its production and the exploration of novel biological targets for its derivatives. The principles of bioisosterism will continue to guide the design of new thiophene-containing compounds with improved pharmacological profiles.[10]
This guide has provided a comprehensive overview of the key technical aspects of this compound, from its fundamental properties to its synthesis and applications. It is our hope that this information will serve as a valuable resource for scientists and researchers working to advance the fields of chemistry and medicine.
References
-
PubChem. This compound | C6H7NO2S | CID 2777610. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available from: [Link]
-
IUCr. Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available from: [Link]
-
PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584. Available from: [Link]
-
PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available from: [Link]
-
NIH. Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available from: [Link]
-
Chemical-Suppliers. This compound | CAS 69363-85-5. Available from: [Link]
-
ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... Available from: [Link]
-
NIH. Therapeutic importance of synthetic thiophene. Available from: [Link]
- Google Patents. US4847386A - Process for preparing thiophene derivatives.
-
NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]
-
ResearchGate. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. Available from: [Link]
-
NIH. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]
-
NIH. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 4. This compound | C6H7NO2S | CID 2777610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Critical Safety Alert: Misattribution of Hazard Data for CAS 69363-85-5
An In-depth Technical Guide to CAS Number 69363-85-5: Properties, Hazards, and the Critical Importance of Accurate Chemical Identification
A critical point of clarification must be established at the outset of this guide. Numerous public databases and safety data sheet (SDS) aggregators incorrectly link CAS number 69363-85-5 to the highly toxic pyrethroid insecticide and acaricide, Fenpropathrin . This is incorrect. The proper CAS number for Fenpropathrin is 39515-41-8[1].
The compound correctly identified by CAS number 69363-85-5 is Methyl 4-aminothiophene-3-carboxylate , a thiophene derivative[2][3][4][5]. The hazard profiles of these two substances are vastly different, and confusing them could lead to severe and potentially fatal laboratory accidents. This guide will focus exclusively on the known properties and hazards of this compound. All data associated with Fenpropathrin should be disregarded in the context of CAS 69363-85-5.
Core Identity and Physicochemical Properties
This compound is a heterocyclic organic compound. Its structure consists of a thiophene ring substituted with an amino group at the 4-position and a methyl carboxylate group at the 3-position. It is primarily used as an intermediate in chemical synthesis[6]. Due to its status as a research and synthesis intermediate, comprehensive public data is limited.
The core known properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 69363-85-5 | [2][3][4] |
| Molecular Formula | C₆H₇NO₂S | [2][4][5] |
| Molecular Weight | 157.19 g/mol | [4][5] |
| Synonyms | Methyl 4-amino-3-thiophenecarboxylate | [2] |
| Physical Form | Solid | [2] |
| Recommended Storage | Keep in a dark place, inert atmosphere, 2-8°C | [2] |
Hazard Assessment and Identified Data Gaps
The hazard profile for this compound is not well-established, with conflicting or incomplete information available from public sources. This lack of comprehensive data is, in itself, the primary hazard, necessitating a cautious approach.
Globally Harmonized System (GHS) Classification: A definitive GHS classification is not available. At least one source reports the substance as "Not Classified" and not meeting GHS hazard criteria[5]. However, other suppliers suggest potential for irritation. For instance, information for the closely related isomer, Methyl 2-aminothiophene-3-carboxylate, includes the "Irritant" hazard code (Xi) with risk statements R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin[6]. Another vendor notes that the material is irritating to the skin[7].
Toxicological Summary:
-
Acute Toxicity (Oral, Dermal, Inhalation): No public data available (e.g., LD50, LC50).
-
Skin Corrosion/Irritation: Should be handled as a potential skin irritant based on vendor data and information on related isomers[6][7].
-
Eye Damage/Irritation: Should be handled as a potential eye irritant[6].
-
Respiratory/Skin Sensitization: No data available.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.
The absence of robust toxicological data requires that this compound be handled with the universal precautions applied to all research chemicals of unknown toxicity. Researchers must assume the substance is hazardous until proven otherwise.
Recommended Protocols and Workflows
Given the incomplete safety profile, all experimental work must be governed by a risk-assessment-based approach. The following workflow and handling protocol are designed to provide a self-validating system of safety when working with this compound or other chemicals with similar data gaps.
Decision-Making Workflow for Handling Chemicals with Incomplete Safety Data
The following diagram illustrates the logical process a researcher should follow before and during the handling of a substance with an unknown hazard profile.
Caption: Workflow for risk assessment of chemicals with unknown hazards.
Experimental Protocol: Safe Handling of a Research Chemical with Limited Hazard Data
This protocol outlines the minimum required steps for safely handling this compound.
1. Pre-Experiment Preparation: 1.1. Risk Assessment: Complete the workflow described in the diagram above. Assume the compound is an irritant to skin, eyes, and the respiratory tract. 1.2. Engineering Controls: Designate a specific chemical fume hood for all manipulations of the solid compound and any solutions. Ensure the fume hood has been certified within the last year. 1.3. Personal Protective Equipment (PPE): At a minimum, wear a flame-resistant lab coat, nitrile gloves (or other chemically-resistant gloves as determined by your institution's safety office), and splash-proof chemical safety goggles. 1.4. Spill Kit: Ensure a spill kit appropriate for solid chemical powders is immediately accessible. This should include an absorbent, a scoop/brush, and labeled waste bags. 1.5. Emergency Plan: Review the location and operation of the nearest safety shower and eyewash station.
2. Handling and Weighing (Solid Form): 2.1. All manipulations, including container opening, weighing, and transfer, must be performed inside a certified chemical fume hood to prevent inhalation of fine particulates. 2.2. Use anti-static weighing paper or a weigh boat to prevent dispersal of the powder. 2.3. Carefully close the primary container immediately after dispensing the required amount. Store it according to the recommended conditions (2-8°C, dark, inert atmosphere)[2]. 2.4. Clean any residual powder from the spatula and weighing area with a solvent-dampened wipe (e.g., ethanol or isopropanol), treating the wipe as hazardous waste.
3. Solution Preparation and Use: 3.1. All solvent additions and manipulations of the resulting solution must be performed in the fume hood. 3.2. If the dissolution is exothermic, add the solvent slowly and allow the solution to cool. 3.3. Keep the solution container capped or covered when not in active use.
4. Waste Disposal: 4.1. All contaminated materials (gloves, wipes, weigh boats, pipette tips) must be disposed of in a properly labeled solid hazardous waste container. 4.2. Unused material and solutions must be disposed of in a labeled liquid hazardous waste container. Do not pour down the drain. 4.3. Follow all institutional and local regulations for chemical waste disposal.
Conclusion
This compound (CAS 69363-85-5) is a research chemical with an incomplete and poorly defined public hazard profile. The most significant immediate risk to researchers is the potential for confusion with the highly toxic pesticide Fenpropathrin due to data errors in some online resources. For the compound itself, the available information suggests it should be handled as a potential irritant. The overarching principle for professionals in drug development and research must be to treat this compound with a high degree of caution, employing robust engineering controls and conservative PPE until comprehensive toxicological data becomes available. The workflows and protocols outlined in this guide provide a framework for mitigating risk when faced with such data gaps.
References
-
Fenpropathrin -MATERIAL SAFETY DATA SHEET. Exposome-Explorer. [Link]
-
Fenpropathrin (UK PID). Inchem.org. [Link]
-
Fenpropathrin 10EC Safety Data Sheet. Sumitomo Chemical (Thailand) Co., Ltd.. [Link]
-
Fenpropathrin | C22H23NO3 | CID 47326. PubChem - NIH. [Link]
-
fenpropathrin (185) - Template FAO/JMPR evaluations. FAO. [Link]
-
Fenpropathrin (Ref: OMS 1999). AERU - University of Hertfordshire. [Link]
-
Fenpropathrin. DrugFuture. [Link]
-
AB211324 | CAS 39978-14-8. abcr Gute Chemie. [Link]
-
This compound | C6H7NO2S | CID 2777610. PubChem - NIH. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | 69363-85-5 [sigmaaldrich.com]
- 3. This compound | 69363-85-5 [chemicalbook.com]
- 4. aboundchem.com [aboundchem.com]
- 5. This compound | C6H7NO2S | CID 2777610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. matrixscientific.com [matrixscientific.com]
Synthesis of Methyl 4-aminothiophene-3-carboxylate from methyl 4-oxotetrahydrothiophene-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of methyl 4-aminothiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus of this document is the conversion of methyl 4-oxotetrahydrothiophene-3-carboxylate to the target aminothiophene. This guide delves into the underlying chemical principles, provides a detailed step-by-step experimental protocol, and discusses the critical parameters that influence the reaction's success. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.
Introduction: The Significance of Aminothiophenes in Medicinal Chemistry
Thiophene-containing compounds are a cornerstone of modern medicinal chemistry, with the thiophene ring serving as a bioisosteric replacement for the phenyl group in many drug candidates.[1] Among these, aminothiophenes are a particularly privileged scaffold due to their versatile reactivity and ability to participate in a wide range of biological interactions.[2][3] The amino and carboxylate functionalities on the thiophene ring provide convenient handles for further chemical modifications, enabling the construction of diverse molecular libraries for drug discovery programs. Specifically, this compound is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.
This guide will focus on a direct and efficient synthetic route to this valuable compound, starting from the readily available methyl 4-oxotetrahydrothiophene-3-carboxylate.
Synthetic Strategy: From a Saturated Heterocycle to an Aromatic Amine
The transformation of methyl 4-oxotetrahydrothiophene-3-carboxylate to this compound involves two key chemical processes: the formation of an amino group at the 4-position and the aromatization of the tetrahydrothiophene ring to a thiophene ring. While the Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, a more direct and regioselective approach is employed for this specific transformation.[4][5]
The chosen strategy involves the reaction of the starting β-ketoester with an amine source, followed by an in-situ aromatization. A particularly effective method utilizes hydroxylamine hydrochloride, which acts as the nitrogen source and facilitates the subsequent ring aromatization under the reaction conditions.
Mechanistic Insights
The reaction proceeds through a multi-step mechanism. Initially, the ketone group of methyl 4-oxotetrahydrothiophene-3-carboxylate reacts with hydroxylamine to form an oxime intermediate. This is followed by a dehydration and rearrangement process, which is facilitated by the acidic conditions provided by the hydroxylamine hydrochloride. This cascade of reactions ultimately leads to the formation of the aromatic thiophene ring with the desired amino group at the 4-position. The aromatization is the thermodynamic driving force for this transformation.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis and purification.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 4-oxotetrahydrothiophene-3-carboxylate | C₆H₈O₃S | 160.19 | 36-38[6] | |
| This compound | C₆H₇NO₂S | 157.19 | Not specified |
Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis of this compound.
Materials and Reagents
-
Methyl 4-oxotetrahydrothiophene-3-carboxylate
-
Hydroxylamine hydrochloride
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Diethyl ether
-
Aqueous ammonia solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 4-oxotetrahydrothiophene-3-carboxylate in a suitable polar inert solvent such as acetonitrile.
-
Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether to the cooled mixture to precipitate the crude product.
-
Filter the resulting solid.
-
Dissolve the collected solid in water and basify the solution with an aqueous ammonia solution.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
-
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the thiophene ring, the amino protons, and the methyl ester protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the aromatic carbons of the thiophene ring, the carbonyl carbon of the ester, and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.
Troubleshooting and Key Considerations
-
Solvent Choice: The choice of a polar inert solvent is crucial for the reaction. Acetonitrile is a common choice due to its ability to dissolve the reactants and its suitable boiling point.
-
Reaction Time and Temperature: The reaction time and temperature may need to be optimized to ensure complete conversion and minimize the formation of byproducts. Monitoring the reaction by TLC is highly recommended.
-
Basification Step: Careful basification is necessary to deprotonate the amine and allow for its extraction into the organic phase.
-
Purity of Starting Material: The purity of the starting methyl 4-oxotetrahydrothiophene-3-carboxylate can significantly impact the yield and purity of the final product.
Conclusion
The synthesis of this compound from methyl 4-oxotetrahydrothiophene-3-carboxylate via a reaction with hydroxylamine hydrochloride is a direct and efficient method for producing this valuable building block. This guide provides a comprehensive framework for researchers and scientists to successfully perform this synthesis. The detailed protocol, mechanistic insights, and practical considerations outlined herein are intended to facilitate the production of high-quality material for applications in drug discovery and development.
References
- Shafiee, A., & Ebrahim, G. (1979). Synthesis of some derivatives of thiophene. Journal of Heterocyclic Chemistry, 16(4), 653-656.
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem. (n.d.). Retrieved from [Link]
-
Methyl 4-oxotetrahydrothiophene-3-carboxylate. Capot Chemical. (n.d.). Retrieved from [Link]
- Gewald, K. (1965). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Chemische Berichte, 98(11), 3571-3577.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2021). European Journal of Medicinal Chemistry, 213, 113165.
- An updated review on synthetic features, chemical sciences, and pharmacological implications of the 2-aminothiophene derivatives. (2022). Results in Chemistry, 4, 100336.
- Applications of substituted 2-aminothiophenes in drug design. (2009). Current Organic Chemistry, 13(4), 364-375.
-
Methyl 4-oxotetrahydrothiophene-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2011). Asian Journal of Chemistry, 23(12), 5399-5401.
- Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1813–o1814.
-
General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. (n.d.). ResearchGate. Retrieved from [Link]
- Aromatization of dihydrothiophenes. Thiophenesaccharin: a sweet surprise. (1979). The Journal of Organic Chemistry, 44(25), 4720–4722.
-
Synthesis of tetrahydrothiophenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Process for preparing thiophene derivatives. (1989). U.S.
-
Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... (2015). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). Monatshefte für Chemie / Chemical Monthly, 132(3), 279-286.
-
Synthetic methods for β‐ketothioesters. (2016). ResearchGate. Retrieved from [Link]
-
3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. (n.d.). Chemixl Intermediates Pvt. Ltd. Retrieved from [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of B-keto esters. (2003). U.S.
-
β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate | 2689-70-5 | Benchchem [benchchem.com]
- 6. Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Biological Activity of Aminothiophene Carboxylic Acids
Introduction: The Aminothiophene Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The 2-aminothiophene scaffold is one such "privileged structure," demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2] Its five-membered heterocyclic core, when appropriately substituted, can interact with a wide array of biological targets, making it a focal point for drug discovery programs worldwide.[3] This guide provides a technical exploration of the diverse biological activities of aminothiophene carboxylic acids and their derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
Chemical Identity and the Gewald Synthesis: A Cornerstone for Structural Diversity
The power of the aminothiophene scaffold lies in its synthetic accessibility, primarily through the robust and versatile Gewald reaction.[2][4] This one-pot, multi-component reaction condenses a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base.[2][4] The elegance of the Gewald synthesis is its ability to generate highly substituted 2-aminothiophenes in a single step, providing an efficient route to create large libraries of analogues for biological screening.[4][5] Understanding this synthesis is fundamental, as the choice of initial reactants directly dictates the substitutions on the thiophene ring, which in turn governs the molecule's biological function and pharmacophore properties.[1][6]
This protocol describes a self-validating system to determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase using a luminescence-based assay that quantifies ATP consumption.
Pillar of Trustworthiness: This assay's integrity is maintained by including controls for no enzyme (background), no inhibitor (maximum activity), and a known potent inhibitor (positive control, e.g., Midostaurin). This ensures that any observed inhibition is due to the test compound's specific action on the kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution (e.g., 10 ng/µL FLT3) in kinase buffer. [7] * Prepare a 2X substrate/ATP solution (e.g., 0.2 mg/mL substrate, 20 µM ATP) in kinase buffer. [7] * Prepare a serial dilution of the aminothiophene test compound in DMSO, then further dilute in kinase buffer to achieve a 10X final concentration.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the 10X test compound dilution to the appropriate wells. Add 1 µL of DMSO for control wells.
-
Add 4 µL of the 2X kinase solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. [8]4. Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Convert luminescence to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value. [7][9]
Mechanism 2: Tubulin Polymerization Inhibition
The microtubule network is essential for cell division, and disrupting its dynamics is a clinically validated anticancer strategy. Certain aminothiophene derivatives act as antimitotic agents by inhibiting tubulin polymerization, often by binding to the colchicine site on β-tubulin. [8][10]This prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [8]
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, providing clear mechanistic evidence.
Causality Explained: The choice of a cell-free system isolates the interaction between the compound and tubulin from other cellular processes. An increase in optical density (or fluorescence) is directly proportional to the mass of microtubule polymer formed. [11][12]A potent inhibitor will suppress this increase compared to a vehicle control.
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) bovine tubulin on ice in tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-3 mg/mL. [13][14] * Supplement the buffer with 1 mM GTP and a fluorescence reporter (if using a fluorescence-based kit).
-
Prepare test compounds at 10X final concentration in polymerization buffer. Paclitaxel (enhancer) and Nocodazole/Colchicine (inhibitors) should be used as controls. [12]2. Assay Execution:
-
Pre-warm a 96-well plate and a microplate reader to 37°C.
-
On ice, add 10 µL of the 10X test compound or control to appropriate wells.
-
Add 90 µL of the cold tubulin solution to each well to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed reader.
-
Measure the absorbance at 340 nm or fluorescence (e.g., Ex: 360 nm, Em: 420 nm) every minute for 60 minutes. [14]4. Analysis: Plot the change in absorbance/fluorescence over time. Compare the maximum velocity (Vmax) and the final polymer mass of compound-treated wells to the vehicle control to quantify inhibitory activity. [12]
-
Mechanism 3: Induction of Apoptosis and Cell Cycle Arrest
Regardless of the primary molecular target, a common downstream effect of effective anticancer aminothiophenes is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. [15]Compounds have been shown to cause accumulation of cells in either the G1 or G2/M phase, preventing them from completing cell division. [15][10]
This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to quantify the DNA content of individual cells and thus determine their phase in the cell cycle. [1] Self-Validation: The protocol's reliability hinges on proper cell handling to avoid creating debris that could be misread by the cytometer. Gating strategies are employed during analysis to exclude cell doublets and debris, ensuring that only single, intact cells are analyzed for their DNA content. [16]
-
Cell Treatment: Seed cancer cells (e.g., PC-3 prostate cancer cells) in a 6-well plate and allow them to adhere overnight. Treat the cells with the aminothiophene derivative at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic and viable cells are collected. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice (or store at -20°C for later analysis). [16]4. Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to prevent staining of double-stranded RNA). [16] * Incubate in the dark at room temperature for 15-30 minutes. [17]5. Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting PI fluorescence in the appropriate channel (e.g., FL-2 or FL-3). Collect at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [17]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features that govern the anticancer activity of aminothiophene carboxylic acids.
| Feature | Observation | Implication for Design |
| Substituent at C5 | Bulky aromatic or heteroaromatic groups often enhance activity. [18][19] | Explore diverse aryl and heteroaryl moieties to probe specific binding pockets. |
| Amide/Ester at C3 | The nature of the ester or amide group significantly impacts potency and selectivity. [15] | Modification of this group can fine-tune pharmacokinetic properties and target engagement. |
| Substitution on N2 | Acylation or the formation of ureas can introduce crucial hydrogen bond donors/acceptors. [10][20] | Design substitutions that can form key interactions with target residues (e.g., hinge region of kinases). |
| Electron-withdrawing groups | Groups like cyano (-CN) or nitro (-NO2) on appended rings can increase potency. [19][21] | Incorporate electron-withdrawing groups to enhance binding affinity or modulate electronic properties. |
Antimicrobial and Antiprotozoal Activity
The aminothiophene scaffold is also a fertile ground for the development of agents against infectious diseases.
Antibacterial and Antifungal Mechanisms
Derivatives of 2-aminothiophene have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as various fungal species. [4][22]While the exact mechanisms are diverse, they often involve the disruption of essential cellular processes. The presence of halogens or nitro groups on appended aromatic rings has been shown to enhance antimicrobial activity. [2]
The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [23][24] Self-Validation: This protocol is inherently self-validating through the use of controls. A growth control (no drug) confirms the viability of the inoculum, and a sterility control (no bacteria) confirms the sterility of the medium. [15]These controls are essential for a trustworthy interpretation of the results.
-
Preparation of Compound Plate:
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Add 100 µL of the test compound (at 2X the highest desired concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. [25]2. Preparation of Inoculum:
-
Grow the bacterial strain to be tested overnight.
-
Suspend colonies in saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). [24] * Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control. Column 12 contains only broth and serves as the sterility control.
-
Incubate the plate at 37°C for 18-24 hours. [15]4. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be determined by visual inspection or by reading the optical density at 600 nm. [23]
-
Antileishmanial Activity
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. 2-aminothiophene derivatives have been identified as promising starting points for the development of new antileishmanial drugs. [6]Research has focused on optimizing the scaffold to improve potency against the intracellular amastigote stage of the parasite, which resides within host macrophages. [6]
This assay is critical as it evaluates the compound's ability to kill the clinically relevant form of the parasite within its host cell, accounting for cell permeability and intracellular activity.
Causality Explained: A reduction in the number of intracellular amastigotes in treated versus untreated macrophages directly demonstrates the compound's efficacy. The experiment is designed to distinguish between direct toxicity to the parasite and toxicity to the host macrophage, which is assessed in a parallel cytotoxicity assay.
-
Macrophage Plating: Seed a macrophage cell line (e.g., J774) into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 4-24 hours to allow adherence. [26][27]2. Infection: Infect the adherent macrophages with stationary-phase Leishmania amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate overnight to allow for phagocytosis and transformation into amastigotes. [26][27]3. Treatment: Wash the wells with warm PBS to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compound. Amphotericin B is typically used as a positive control.
-
Incubation: Incubate the infected, treated cells for 48-72 hours at 34-37°C with 5% CO₂. [28][29]5. Quantification of Parasite Load:
-
Fix the cells with methanol and stain with Giemsa.
-
Using a microscope, count the number of amastigotes per 100 macrophages for each concentration.
-
Calculate the percentage of infected cells and the average number of amastigotes per infected cell. The IC50 is the concentration that reduces the parasite load by 50%. [29]
-
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Aminothiophene derivatives have shown potent anti-inflammatory activity, often through the modulation of key signaling pathways. [23][24]
Modulation of Inflammatory Pathways
A key mechanism for the anti-inflammatory effects of some aminothiophenes is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. [30][31]NRF2 is a transcription factor that upregulates the expression of antioxidant and cytoprotective genes. Under normal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). Certain aminothiophene derivatives can disrupt the NRF2-KEAP1 interaction, allowing NRF2 to translocate to the nucleus and initiate its protective gene expression program, thereby reducing inflammation and oxidative stress. [30][32]This action leads to a reduction in pro-inflammatory mediators like nitric oxide (NO), COX-2, and cytokines such as IL-6 and TNF-α. [31]
This widely used assay screens for anti-inflammatory activity by measuring the inhibition of NO, a key inflammatory mediator produced by macrophages upon stimulation with bacterial LPS.
Self-Validation: The protocol includes a parallel cytotoxicity assay (e.g., MTT or SRB) to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. [33]
-
Cell Seeding: Plate a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight. [34]2. Pre-treatment: Remove the old medium and replace it with fresh medium containing serial dilutions of the aminothiophene test compounds. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells. [34][35]4. Incubation: Incubate the plate for 20-24 hours at 37°C. [33]5. NO Measurement (Griess Assay):
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). [36][37] * Incubate for 10-15 minutes at room temperature in the dark. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm. [33]6. Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-only control.
-
| Compound Class | Anti-inflammatory IC50 (µM) | Mechanism | Reference |
| 2-Aminothiophene Analog 1 | 121.47 | Inhibition of Neutrophil Respiratory Burst | [23][33] |
| Tetrahydrobenzo[b]thiophene 2a | ~25 (NO Inhibition) | NRF2 Activation | [31] |
| Tetrahydrobenzo[b]thiophene 3a | ~15 (NO Inhibition) | NRF2 Activation | [31] |
Neuromodulatory and Neuroprotective Activities
The aminothiophene scaffold has also been explored for its effects on the central nervous system.
Positive Allosteric Modulation of GPCRs (e.g., GLP-1R)
Certain 2-aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target for the treatment of type 2 diabetes with emerging roles in neuroprotection. [17]Unlike agonists that directly activate the receptor, PAMs bind to a different (allosteric) site and enhance the receptor's response to its endogenous ligand (GLP-1). This offers a more nuanced approach to receptor modulation. [17]The synergistic effect of these compounds can be measured by the potentiation of downstream signaling, such as cyclic AMP (cAMP) production. [17]
This protocol uses a cell line expressing GLP-1R and measures the accumulation of the second messenger cAMP upon stimulation, often using a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence).
Causality Explained: A PAM will show little to no activity on its own but will cause a significant leftward shift and/or increase in the maximum response of the dose-response curve for the native agonist (GLP-1). This directly demonstrates its modulatory, rather than direct agonistic, activity.
-
Cell Preparation: Harvest HEK293 cells stably expressing human GLP-1R and resuspend them in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. [10]2. Assay Plate Setup (384-well plate):
-
Dispense cells into the plate.
-
Add the aminothiophene test compound (as the potential PAM) at a fixed concentration (e.g., 10 µM).
-
Add a serial dilution of the GLP-1 agonist.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.
-
Detection (HTRF):
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio.
-
Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the concentration-response curves for the GLP-1 agonist in the presence and absence of the test compound to determine the fold-shift in EC50.
Summary and Future Directions
The aminothiophene carboxylic acid scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability via the Gewald reaction allows for extensive chemical exploration, leading to compounds with a remarkable breadth of biological activity. [1][27]From inhibiting oncogenic kinases and microbial growth to modulating complex inflammatory and neurological pathways, these molecules continue to provide valuable leads for therapeutic development.
Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, improving their pharmacokinetic profiles for better in vivo efficacy, and exploring novel biological targets. The continued application of the robust experimental protocols detailed in this guide will be essential for validating new mechanisms and advancing the next generation of aminothiophene-based therapeutics from the laboratory to the clinic.
References
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. [Link]
-
Bio-Rad Antibodies. Immunofluorescene PI Staining - Flow Cytometry Protocol. [Link]
-
BPS Bioscience. FLT3 Kinase Assay Kit. [Link]
-
ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
Frontiers. Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Hölzel Biotech. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). [Link]
-
Innoprot. ASSAY PROCEDURES - GLP-1R cAMPNomad HEK293 cell line Catalog #: P70503. [Link]
-
MDPI. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. [Link]
-
Molecular Devices. Determine Kd for the glucagon GLP-1 receptor with Tag-lite HTRF technology. [Link]
-
National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
-
National Center for Biotechnology Information. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. [Link]
-
National Center for Biotechnology Information. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]
-
National Center for Biotechnology Information. Distinct Macrophage Fates after in vitro Infection with Different Species of Leishmania. [Link]
-
National Center for Biotechnology Information. Leishmania amazonensis Amastigotes Highly Express a Tryparedoxin Peroxidase Isoform That Increases Parasite Resistance to Macrophage Antimicrobial Defenses and Fosters Parasite Virulence. [Link]
-
National Center for Biotechnology Information. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]
-
protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
PubMed. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives. [Link]
-
PubMed. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. [Link]
-
PubMed. A Review on Anticancer Activities of Thiophene and Its Analogs. [Link]
-
PubMed. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]
-
ResearchGate. Vitamin D increases killing of intracellular Leishmania amazonensis in vitro independently of macrophage oxidative mechanisms. [Link]
-
ResearchGate. Inhibition of tubulin polymerization evaluated by cell-free tubulin.... [Link]
-
ResearchGate. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. [Link]
-
ResearchGate. Figure 4: Cell-free tubulin polymerization assay in vitro. Purified.... [Link]
-
SciELO. In vitro Method for Isolation of Amastigote Forms of Leishmania amazonensis from J774G8 Macrophage Induced by. [Link]
-
ThaiScience. inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
-
University of Pennsylvania. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
-
YouTube. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
YouTube. Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. [Link]
-
YouTube. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. [Link]
-
YouTube. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. [Link]
Sources
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 7. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. hoelzel-biotech.com [hoelzel-biotech.com]
- 15. youtube.com [youtube.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. med.nyu.edu [med.nyu.edu]
- 27. Distinct Macrophage Fates after in vitro Infection with Different Species of Leishmania: Induction of Apoptosis by Leishmania (Leishmania) amazonensis, but Not by Leishmania (Viannia) guyanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scielo.br [scielo.br]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 35. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 36. thaiscience.info [thaiscience.info]
- 37. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. Assay in Summary_ki [bdb99.ucsd.edu]
Technical Guide: Methyl 4-Aminothiophene-3-Carboxylate as a Versatile Precursor for the Synthesis of Thiophene-Based Serotonin Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter, modulates a vast array of physiological and behavioral processes, making its receptors significant targets for therapeutic intervention.[1][2][3] The development of serotonin analogs is a cornerstone of neuropharmacology, aimed at achieving receptor subtype selectivity and improved pharmacokinetic profiles. Thiophene-based scaffolds have emerged as privileged structures in medicinal chemistry, often serving as effective bioisosteres for phenyl or indole rings.[4][5][6][7] This technical guide provides an in-depth exploration of methyl 4-aminothiophene-3-carboxylate, a highly functionalized precursor, for the strategic synthesis of novel thienopyrrole-based serotonin analogs. We will detail the synthesis of the precursor via the Gewald reaction, outline a complete synthetic pathway to a target analog, and discuss the critical structure-activity relationship (SAR) considerations that validate this approach.
The Strategic Importance of Thiophene Scaffolds in Serotonin Analog Design
The indole nucleus of serotonin is fundamental to its interaction with 5-HT receptors. However, modifying this core structure is a proven strategy for tuning pharmacological activity. The thiophene ring is an effective bioisostere of the benzene portion of the indole ring, exhibiting similar steric and electronic properties while offering unique chemical handles and metabolic profiles.[7] Thiophene-containing compounds are prevalent in FDA-approved drugs, highlighting their therapeutic potential and favorable safety profiles.[4][5]
By replacing the indole core of tryptamines with a thieno[3,2-b]pyrrole or thieno[2,3-b]pyrrole scaffold, it is possible to create novel analogs with altered receptor binding affinities and functional activities.[8][9] These subtle changes can dramatically shift selectivity between different 5-HT receptor subtypes, such as the 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are implicated in conditions ranging from depression and anxiety to psychosis and cognitive disorders.[1][2][10][11] this compound serves as an ideal starting point for constructing these fused ring systems due to its strategically placed amino and carboxylate functional groups.
Synthesis of the Precursor: The Gewald Reaction
The most efficient and convergent method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[12][13][14] This one-pot synthesis combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base to yield the desired aminothiophene.[15][16]
Causality of Experimental Design: The reaction is typically initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile.[12][15] This step is base-catalyzed and forms a crucial α,β-unsaturated nitrile intermediate. The subsequent nucleophilic attack by the deprotonated intermediate on elemental sulfur (S₈), followed by ring closure and tautomerization, yields the final 2-aminothiophene product.[15] The choice of base (e.g., piperidine, morpholine, or triethylamine) and solvent can significantly influence reaction rates and yields.[12][14]
// Nodes Start [label="Reactants:\n- Carbonyl Compound\n- Activated Nitrile\n- Elemental Sulfur (S₈)\n- Base (e.g., Morpholine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Knoevenagel-Cope\nCondensation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="α,β-Unsaturated Nitrile\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Deprotonation & Nucleophilic\nAttack on Sulfur", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Sulfur Adduct\n(Thiolate Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Intramolecular Cyclization\n&\nTautomerization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Product:\nSubstituted\n2-Aminothiophene", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate1 [label="Formation of C=C bond"]; Intermediate1 -> Step2; Step2 -> Intermediate2 [label="Sulfur addition"]; Intermediate2 -> Step3; Step3 -> End [label="Ring formation"]; }
Caption: High-level workflow for the Gewald three-component synthesis.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
This protocol describes the synthesis of a close analog to our target precursor, illustrating the general methodology.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (1 equiv.), cyanoacetamide (1 equiv.), and elemental sulfur (1 equiv.) in ethanol (100 mL).
-
Base Addition: Add morpholine (1.2 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-aminothiophene.[17] The expected yield is typically in the range of 70-90%.
From Precursor to a Thieno[3,2-b]pyrrole Serotonin Analog
This section details a representative synthetic route to construct a thieno[3,2-b]pyrrole analog of N,N-dimethyltryptamine (DMT), a classic serotonin agonist, starting from a precursor derived from this compound.[8] This transformation involves building the pyrrole ring and subsequently adding the ethylamine side chain.
// Nodes Precursor [label="Methyl 4-Aminothiophene-\n3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Pyrrole\nRing Formation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Thieno[3,2-b]pyrrole\nCarboxylate Ester", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Side Chain\nIntroduction (Acylation)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="N-Acyl Thienopyrrole\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Amide\nFormation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate3 [label="Dimethylacetamide\nThienopyrrole", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Step 4: Amide\nReduction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Target Analog:\nThienopyrrole\nEthylamine", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Precursor -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Product; }
Caption: A multi-step pathway from the thiophene precursor to the final analog.
Detailed Synthetic Protocol
Step 1: Synthesis of the Thieno[3,2-b]pyrrole Core The initial aminothiophene is cyclized to form the fused bicyclic system. This can often be achieved through reactions that form the C-N and C-C bonds of the pyrrole ring. For example, reacting the aminothiophene with a suitable α-haloketone followed by an intramolecular cyclization (e.g., a Fischer indole synthesis analog or a Dieckmann condensation approach) is a common strategy.[9][18]
Step 2: Introduction of the Side Chain Precursor (Acylation)
-
Reaction: The thieno[3,2-b]pyrrole ester is reacted with oxalyl chloride to form an intermediate acyl chloride.
-
Rationale: Oxalyl chloride is a highly effective reagent for converting carboxylic acids or esters into highly reactive acyl chlorides, which are then susceptible to nucleophilic attack.
Step 3: Amide Formation
-
Reaction: The acyl chloride intermediate is treated with dimethylamine (gas or solution) in an inert solvent like THF at 0°C.
-
Rationale: The highly nucleophilic dimethylamine readily attacks the acyl chloride to form the corresponding N,N-dimethylacetamide derivative. This sets up the carbon framework for the final ethylamine side chain.
Step 4: Reduction to the Final Serotonin Analog
-
Reaction: The N,N-dimethylacetamide thienopyrrole is reduced using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in refluxing THF.[8]
-
Rationale: LiAlH₄ is a potent, non-selective reducing agent capable of reducing both the ester and the amide functionalities to their corresponding alcohols and amines. In this case, it reduces the amide carbonyl to a methylene group, completing the synthesis of the N,N-dimethylaminoethyl side chain.[8]
-
Workup: The reaction is carefully quenched with water and NaOH solution, filtered, and the organic phase is extracted and purified via column chromatography to yield the final product. The product can be converted to a stable salt (e.g., benzoate or hydrochloride) for storage and handling.[8][19]
Characterization and Data
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations for a Thiophene Analog |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to thiophene ring protons, pyrrole NH, ethyl side chain (CH₂CH₂), and terminal N-methyl groups.[17] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for aromatic carbons of the thiophene and pyrrole rings, as well as aliphatic carbons of the side chain.[17] |
| Mass Spec (ESI-MS) | Determination of molecular weight. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target analog.[17] |
| FT-IR | Identification of key functional groups. | Characteristic stretches for N-H (pyrrole), C-H (aromatic and aliphatic), and C-N bonds. |
| Melting Point | Assessment of purity. | A sharp and defined melting point range for the crystalline solid or its salt form.[17] |
Structure-Activity Relationship (SAR) and Biological Implications
The primary rationale for synthesizing thiophene-based serotonin analogs is to explore novel SAR and achieve unique pharmacological profiles.
// Nodes with placeholder images (actual structures would be rendered here) Serotonin [label="Serotonin\n(Indole Core)", image="placeholder_indole.png"]; Analog [label="Thieno[3,2-b]pyrrole Analog\n(Thiophene Bioisostere)", image="placeholder_thiophene.png"];
// Invisible nodes for edge labeling mid [shape=point, style=invis];
// Edges Serotonin -> mid [dir=none]; mid -> Analog [dir=none];
// Label on the edge mid -> mid [label="Bioisosteric\nReplacement", fontcolor="#EA4335", style=invis, head=none, tail=none]; }
Caption: The core design principle: replacing the indole with a thienopyrrole.
-
Receptor Selectivity: Research has shown that replacing the indole nucleus of DMT with a thieno[3,2-b]pyrrole or thieno[2,3-b]pyrrole scaffold can significantly alter receptor binding. For instance, while DMT has appreciable affinity for 5-HT2A receptors, its thienopyrrole bioisosteres can exhibit markedly lower affinity at 5-HT2 receptors but significantly greater affinity for the 5-HT1A receptor.[8]
-
Functional Activity: This shift in binding can translate to a change in functional activity, potentially converting a hallucinogenic 5-HT2A agonist into a non-hallucinogenic anxiolytic or antidepressant agent acting primarily through 5-HT1A.[8] The thiophene sulfur atom's position and its interaction with receptor microenvironments play a crucial role in this differentiation.
-
Therapeutic Potential: The ability to fine-tune activity between 5-HT receptor subtypes is of immense therapeutic value.[2][11] Analogs derived from this compound could lead to the development of novel treatments for CNS disorders with improved efficacy and reduced side effects compared to existing tryptamine-based drugs.[1]
Conclusion
This compound is a powerful and versatile precursor in medicinal chemistry for the development of sophisticated serotonin analogs. Its utility stems from the strategic placement of functional groups that enable the efficient construction of thienopyrrole scaffolds, which act as effective bioisosteres of the endogenous indole nucleus. By leveraging established synthetic methodologies like the Gewald reaction and subsequent cyclization and functionalization protocols, researchers can access a rich chemical space of novel compounds. The demonstrated ability of these analogs to modulate serotonin receptor selectivity underscores the potential of this approach to yield next-generation therapeutics for a wide range of neurological and psychiatric disorders.
References
-
Sabnis, R. W. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]
-
Leopoldo, M., Lacivita, E., & De Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics. Available at: [Link]
-
Thomas, J., et al. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nichols, D. E. (2012). Structure–activity relationships of serotonin 5‐HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Available at: [Link]
-
Gallaher, T. C., & Nichols, D. E. (1999). and Thieno[2,3-b]pyrrole Bioisosteric Analogues of the Hallucinogen and Serotonin Agonist N,N-Dimethyltryptamine. Journal of Medicinal Chemistry. Available at: [Link]
-
Sallam, M., et al. (2019). Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Halberstadt, A. L., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Leopoldo, M., Lacivita, E., & De Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[3,2‐b]pyrrole 3 ea directly from 2‐propionylthophene and acetylene gas. Available at: [Link]
-
Fun, H.-K., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData. Available at: [Link]
-
Monge, A., et al. (1997). Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. Il Farmaco. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Sharma, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Sharma, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]
-
Park, S., & Kim, Y. (2016). Biosynthesis and biotechnological production of serotonin derivatives. Applied Microbiology and Biotechnology. Available at: [Link]
-
Shruthi, K., et al. (2022). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Sharma, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Semantic Scholar. Available at: [Link]
-
NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Available at: [Link]
-
Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]
-
ResearchGate. (n.d.). Improved Syntheses of [3,2-b]- and [2,3-b]-fused Selenolo- and Thienopyrroles, and of Furo[3,2-b]pyrrole. Available at: [Link]
-
PubMed. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. Available at: [Link]
-
Walther, D. J., & Bader, M. (2019). Inhibition of serotonin synthesis: A novel therapeutic paradigm. Pharmacology & Therapeutics. Available at: [Link]
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
-
Siegel, G. J., et al. (1999). Serotonin. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]
Sources
- 1. Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. | Semantic Scholar [semanticscholar.org]
- 7. cognizancejournal.com [cognizancejournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Structure–activity relationships of serotonin 5‐HT2A agonists | Semantic Scholar [semanticscholar.org]
- 11. Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. journals.iucr.org [journals.iucr.org]
- 18. researchgate.net [researchgate.net]
- 19. scbt.com [scbt.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 4-aminothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, thiophene derivatives stand out for their versatile biological activities and unique electronic properties. Among these, Methyl 4-aminothiophene-3-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the spectroscopic signature of this compound, offering both established data and expert-driven predictions to facilitate its identification and application. As direct and complete experimental spectra for this specific molecule are not always readily available, this document leverages data from closely related analogs to provide a robust and scientifically-grounded interpretation.
Molecular Structure and Overview
This compound possesses a thiophene ring substituted with an amino group at the C4 position and a methyl carboxylate group at the C3 position. This arrangement of an electron-donating group (amino) and an electron-withdrawing group (methyl carboxylate) on adjacent carbons of the thiophene ring significantly influences its electronic distribution and, consequently, its spectroscopic properties.
Molecular Formula: C₆H₇NO₂S[1][2]
Molecular Weight: 157.19 g/mol [1]
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the thiophene ring protons, the amino protons, and the methyl ester protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification and Comparative Analysis |
| Thiophene-H2 | ~7.5 - 7.8 | Doublet | 1H | This proton is adjacent to the sulfur atom and is deshielded. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carboxylate group. |
| Thiophene-H5 | ~6.2 - 6.5 | Doublet | 1H | This proton is adjacent to the electron-donating amino group, which shields it, causing an upfield shift compared to H2. |
| NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H | The chemical shift of amine protons can vary significantly depending on the solvent and concentration due to hydrogen bonding.[3] The signal is often broad. |
| OCH₃ | ~3.8 | Singlet | 3H | The methyl protons of the ester group are in a predictable region and appear as a sharp singlet. |
Expert Insight: The coupling constant (J-value) between the two thiophene protons (H2 and H5) is expected to be in the range of 3-5 Hz, which is typical for meta-like coupling in a thiophene ring. The presence of both an electron-donating and an electron-withdrawing group creates a significant chemical shift difference between the two ring protons, making their assignment straightforward.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification and Comparative Analysis |
| C=O (Ester) | ~165 - 170 | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| Thiophene-C4 | ~150 - 155 | This carbon is attached to the amino group, which strongly deshields it through resonance effects. |
| Thiophene-C2 | ~130 - 135 | The chemical shift of this carbon is influenced by the adjacent sulfur atom and the carboxylate group. |
| Thiophene-C3 | ~110 - 115 | This carbon is attached to the carboxylate group and is part of the thiophene ring. |
| Thiophene-C5 | ~105 - 110 | This carbon is adjacent to the amino group and is shielded. |
| OCH₃ | ~50 - 55 | The methyl carbon of the ester group is found in a typical upfield region. |
Comparative Analysis: In the reported ¹³C NMR data for Ethyl 2-amino-4-methylthiophene-3-carboxylate, the thiophene ring carbons appear at δ 164.17, 136.71, 106.72, and 102.85 ppm.[4] While the substitution pattern is different, the general regions for the carbons attached to the amino group and the ester group are comparable, supporting our predictions.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification and Comparative Analysis |
| N-H (Amino) | 3400 - 3200 | Asymmetric and symmetric stretching | Medium | Primary amines typically show two bands in this region.[3] |
| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium | Characteristic of C-H bonds on the thiophene ring. |
| C-H (Aliphatic) | 3000 - 2850 | Stretching | Medium | Corresponding to the methyl group of the ester. |
| C=O (Ester) | 1720 - 1700 | Stretching | Strong | The carbonyl stretch is a very strong and sharp absorption. Conjugation with the thiophene ring may slightly lower the frequency. |
| C=C (Thiophene) | 1600 - 1450 | Stretching | Medium-Strong | Aromatic ring stretching vibrations. |
| C-N | 1350 - 1250 | Stretching | Medium | |
| C-O (Ester) | 1250 - 1100 | Stretching | Strong | Esters show a strong C-O stretching band. |
Expert Insight: The presence of both the N-H and C=O stretching bands is a strong indicator of the molecule's core structure. The exact positions of the N-H stretches can provide information about hydrogen bonding.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for preparing a KBr pellet and acquiring an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 157, corresponding to the molecular weight of the compound. Due to the presence of a nitrogen atom, the molecular weight is odd, following the nitrogen rule.[3]
-
Key Fragmentation Pathways:
-
Loss of OCH₃: A prominent fragment at m/z = 126 (M - 31) due to the loss of the methoxy radical from the ester group.
-
Loss of COOCH₃: A fragment at m/z = 98 (M - 59) resulting from the cleavage of the entire methyl carboxylate group.
-
Loss of CO: The fragment at m/z = 126 may further lose a molecule of carbon monoxide to give a fragment at m/z = 98.
-
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Caption: General workflow for acquiring an electron ionization mass spectrum.
Conclusion
This technical guide provides a comprehensive spectroscopic profile of this compound, grounded in fundamental principles and comparative data analysis. While direct experimental data for this specific compound is not exhaustively published, the predictive and comparative approach outlined herein offers a robust framework for its identification and characterization. The detailed protocols and expert insights are intended to empower researchers in their synthetic and analytical endeavors, ensuring the confident application of this important chemical intermediate.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Jasinski, J. P., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5). Retrieved from [Link]
-
LibreTexts. (2023, October 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Stability and Storage of Methyl 4-aminothiophene-3-carboxylate
Introduction
Methyl 4-aminothiophene-3-carboxylate is a vital heterocyclic building block in medicinal chemistry and materials science. Thiophene derivatives are integral to the synthesis of numerous pharmacologically active compounds and functional materials.[1] The integrity of this starting material is paramount; its degradation can compromise reaction yields, introduce impurities, and ultimately impact the validity of research outcomes. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its degradation pathways and establishing rigorous protocols for its optimal storage and handling. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to preserve the compound's purity and ensure experimental reproducibility.
Compound Profile
Accurate identification is the first step in proper chemical management. While this guide focuses on the free base form, it is important to note that the compound is also commercially available as a hydrochloride salt (CAS 39978-14-8), which may exhibit different solubility and handling characteristics.[2][3][4] The recommendations in this guide are based on the core chemical sensitivities of the aminothiophene structure and represent best practices for maintaining the integrity of the molecule, particularly the free base.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | Methyl 4-amino-3-thiophenecarboxylate, Methyl 4-amino-3-thenoate | [5] |
| CAS Number | 69363-85-5 | [5] |
| Molecular Formula | C₆H₇NO₂S | [5] |
| Molecular Weight | 157.19 g/mol | [5] |
| Physical Form | Solid |
Core Stability Profile & Degradation Pathways
The structure of this compound contains two primary functional groups susceptible to degradation: an aromatic amino group and a methyl ester. Understanding these vulnerabilities is key to preventing compound degradation. The molecule is generally stable under recommended storage conditions, but exposure to adverse environmental factors can initiate decomposition.[6]
Key Environmental Sensitivities
-
Atmospheric Oxygen: The exocyclic amino group attached to the electron-rich thiophene ring is susceptible to oxidation. This process is often autocatalytic and can be accelerated by light and trace metal impurities. Oxidation leads to the formation of highly colored, complex polymeric impurities, which are visible as a distinct darkening of the material. Storing the compound under an inert atmosphere is the most effective countermeasure.[3]
-
Moisture: The methyl ester functional group is vulnerable to hydrolysis, which would yield 4-aminothiophene-3-carboxylic acid and methanol. The presence of moisture, especially under non-neutral pH conditions, can facilitate this degradation. Safety data for the hydrochloride salt specifically recommends protection from moisture.[3]
-
Light: Aromatic amines are frequently photosensitive. Exposure to light, particularly in the UV spectrum, can provide the activation energy required to initiate oxidative degradation pathways. For this reason, storage in a dark place is explicitly recommended.
-
Heat: Elevated temperatures increase the rate of all chemical reactions, including degradation. While stable at recommended cool temperatures, the compound should be kept away from heat sources to minimize the risk of accelerated decomposition and potential thermal breakdown, which can release hazardous gases like nitrogen and sulfur oxides.[7][8]
Recommended Storage and Handling Protocols
To ensure the long-term viability and purity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are designed as a self-validating system to preserve compound integrity from receipt to experimental use.
Optimal Storage Conditions: A Quantitative Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Short-term) -20°C (Long-term, >6 months) | Refrigeration slows degradation kinetics. Freezing is preferred for long-term archival storage, a practice supported by stability data for similar thiophene derivatives.[9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive amino group.[3] |
| Light Exposure | Keep in Dark (Amber vial, no direct light) | Protects the photosensitive aromatic amine from light-induced degradation. |
| Container | Tightly Sealed | Prevents ingress of atmospheric moisture and oxygen.[3][10] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Avoids violent or undesirable chemical reactions.[7][11] |
Experimental Protocol: Aliquoting and Storage Workflow
This protocol ensures that the bulk supply of the compound remains pristine, minimizing contamination from repeated handling.
-
Preparation: Move the primary container of this compound from cold storage to a desiccator to allow it to equilibrate to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: Perform all aliquoting inside a glovebox or glove bag filled with an inert gas (Argon or Nitrogen). If a glovebox is unavailable, work quickly and use a continuous positive pressure flow of inert gas into the primary container.
-
Aliquoting: Weigh the desired quantities of the solid into smaller, pre-labeled amber glass vials suitable for single or short-term use.
-
Inert Gas Purge: Before sealing, flush the headspace of each new aliquot vial with inert gas for 10-15 seconds.
-
Sealing: Tightly cap each vial. For long-term storage, further seal the cap with Parafilm® M to create a robust barrier against moisture and air.
-
Storage: Immediately place the newly created aliquots and the primary container back into their designated temperature-controlled storage (2-8°C or -20°C).
-
Documentation: Log the date of aliquoting and the number of aliquots created in a laboratory notebook or inventory system.
Visualization: Decision Workflow for Handling & Storage
The following diagram illustrates the logical workflow for managing this compound upon its arrival in the laboratory.
Caption: Decision workflow for proper storage and handling.
Recognizing and Managing Degradation
Visual Indicators
The most common sign of degradation is a change in color. Pure this compound is typically an off-white or pale yellow solid. If the material appears tan, brown, or dark, it is a strong indication that significant oxidation has occurred.
Analytical Confirmation
If degradation is suspected, it is advisable to confirm the purity of the material before use. Simple and effective methods include:
-
Thin-Layer Chromatography (TLC): Compare the stored material against a fresh sample or a previously established standard. The appearance of new, often baseline, spots indicates impurities.
-
¹H NMR Spectroscopy: Check for the appearance of new peaks or the diminished intensity of characteristic peaks corresponding to the pure compound.
-
LC-MS: Provides a quantitative assessment of purity and can help identify the mass of degradation products.
Disposal
Degraded or unused material should be treated as chemical waste. Dispose of the compound in accordance with institutional, local, and national environmental regulations.[3][6] Always consult the official Safety Data Sheet (SDS) and your institution's environmental health and safety office for specific guidance.
Conclusion
The chemical integrity of this compound is contingent upon diligent and proactive management of its storage environment. Its primary vulnerabilities—oxidation, hydrolysis, and photosensitivity—are effectively mitigated by strict adherence to protocols mandating storage at cool to sub-zero temperatures, under an inert atmosphere, and protected from light. By implementing the systematic handling and aliquoting procedures outlined in this guide, researchers can ensure the long-term stability of this valuable reagent, thereby safeguarding the quality and reliability of their scientific work.
References
-
MSDS of this compound Hydrochloride. Capot Chemical. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]
-
Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C6H7NO2S | CID 2777610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Synthesis of Methyl 4-aminothiophene-3-carboxylate hydrochloride: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the synthesis of Methyl 4-aminothiophene-3-carboxylate hydrochloride, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the well-established Gewald aminothiophene synthesis, a powerful one-pot multicomponent reaction. This document offers a detailed, step-by-step procedure, insights into the reaction mechanism, safety precautions, and characterization data.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The thiophene ring serves as a versatile scaffold, and the amino and carboxylate functionalities provide handles for further chemical modifications. The hydrochloride salt form often improves the compound's stability and handling properties.
The presented protocol utilizes the Gewald reaction, a convergent and efficient method for the preparation of polysubstituted 2-aminothiophenes.[1][2][3] This reaction involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2][3]
Reaction Principle: The Gewald Synthesis
The synthesis of this compound proceeds via a Gewald three-component reaction. The mechanism is initiated by a Knoevenagel condensation between the β-ketoester (methyl acetoacetate) and the activated nitrile (cyanoacetamide) catalyzed by a base (e.g., morpholine or diethylamine). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated intermediate. A subsequent intramolecular cyclization and tautomerization leads to the formation of the 2-aminothiophene ring. The final step involves the conversion of the synthesized free amine to its hydrochloride salt.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Methyl acetoacetate | C5H8O3 | 116.12 | 11.6 g (10.3 mL) | 0.1 |
| Cyanoacetamide | C3H4N2O | 84.08 | 8.4 g | 0.1 |
| Sulfur (elemental) | S | 32.07 | 3.2 g | 0.1 |
| Morpholine | C4H9NO | 87.12 | 8.7 g (8.7 mL) | 0.1 |
| Ethanol | C2H5OH | 46.07 | 100 mL | - |
| Diethyl ether | (C2H5)2O | 74.12 | As needed | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | As needed | - |
Experimental Protocol
Part 1: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine methyl acetoacetate (11.6 g, 0.1 mol), cyanoacetamide (8.4 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (100 mL).
-
Addition of Catalyst: With gentle stirring, add morpholine (8.7 mL, 0.1 mol) dropwise to the reaction mixture at room temperature over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Purification: The crude product can be recrystallized from ethanol to yield pure this compound as a crystalline solid.
Part 2: Preparation of this compound hydrochloride
-
Dissolution: Suspend the purified this compound in diethyl ether (approximately 10 mL per gram of product) in a beaker with magnetic stirring.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (prepared by carefully bubbling dry HCl gas through anhydrous diethyl ether or by careful addition of concentrated HCl to ether, followed by drying over anhydrous sodium sulfate) dropwise until the pH of the solution becomes acidic (test with pH paper).
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for an additional 30 minutes in an ice bath to ensure complete precipitation.
-
Isolation and Drying: Collect the white to off-white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_synthesis" { label="Synthesis of Free Amine"; bgcolor="#E8F0FE"; "start" [label="Combine Reactants\n(Methyl acetoacetate, Cyanoacetamide, Sulfur, Ethanol)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "add_catalyst" [label="Add Morpholine\n(dropwise)"]; "reflux" [label="Reflux for 4-6 hours"]; "cool" [label="Cool to room temp.\nthen ice bath"]; "filter_wash" [label="Filter and Wash\n(cold Ethanol, Diethyl ether)"]; "recrystallize" [label="Recrystallize from Ethanol"]; "product1" [label="Pure this compound", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_salt_formation" { label="Hydrochloride Salt Formation"; bgcolor="#FCE8E6"; "suspend" [label="Suspend in Diethyl Ether"]; "acidify" [label="Add HCl/Ether solution\n(dropwise)"]; "precipitate" [label="Stir in ice bath"]; "filter_dry" [label="Filter, Wash with Ether, and Dry"]; "final_product" [label="this compound HCl", shape=box3d, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
"product1" -> "suspend" [lhead="cluster_salt_formation", ltail="cluster_synthesis", style=dashed, color="#5F6368"]; } doted Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.[2][4]
Reagent Handling:
-
Methyl acetoacetate: Flammable liquid and vapor. Handle in a well-ventilated fume hood.
-
Cyanoacetamide: Harmful if swallowed or in contact with skin. Avoid inhalation of dust.
-
Sulfur: May cause skin and eye irritation. Avoid creating dust.
-
Morpholine: Flammable and corrosive. Causes severe skin burns and eye damage. Use in a fume hood.
-
Hydrochloric acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
Product Handling:
-
This compound hydrochloride: May cause skin, eye, and respiratory tract irritation.[2][4] The toxicological properties have not been fully investigated.[4] Handle with care, avoiding dust formation.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C6H8ClNO2S[4]
-
Expected Spectroscopic Data (for the free amine, this compound):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5 (s, 1H, thiophene-H), ~5.8 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃), ~2.4 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~166 (C=O), ~158 (C-NH₂), ~145 (C-CH₃), ~115 (C-COOCH₃), ~108 (CH-thiophene), ~51 (OCH₃), ~15 (CH₃).
-
IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching), ~1680 (C=O stretching), ~1620 (N-H bending), ~1550 (C=C stretching).
-
Note: The exact chemical shifts and absorption frequencies for the hydrochloride salt may vary slightly due to the protonation of the amino group.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the correct stoichiometry of reagents. |
| Ineffective catalyst | Use fresh morpholine. | |
| Oily product that does not solidify | Impurities present | Purify the crude product by column chromatography on silica gel before recrystallization. |
| Difficulty in precipitating the hydrochloride salt | Insufficient acidification | Add more HCl/ether solution until a stable precipitate forms. |
| Water present in the ether | Use anhydrous diethyl ether for the salt formation. |
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of this compound hydrochloride. The Gewald reaction offers an efficient entry to this valuable synthetic intermediate. By following the detailed steps and safety precautions outlined in this guide, researchers can confidently prepare this compound for their drug discovery and development endeavors.
References
- Gewald, K.; Schinke, E.; Böttcher, H. (1966). Reaktionen von Nitrilen mit α-Mercapto-carbonylverbindungen. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Joule, J. A.; Mills, K. (2010). Heterocyclic Chemistry, 5th Edition. John Wiley & Sons.
- Capot Chemical. (n.d.). MSDS of this compound Hydrochloride. [URL: https://www.capotchem.com/cas-39978-14-8.html]
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: this compound hydrochloride. [URL: https://www.thermofisher.
- Santa Cruz Biotechnology. (n.d.). This compound hydrochloride. [URL: https://www.scbt.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2777610]
- PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/123584]
- Arkat USA, Inc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/i/209-246]
- Organic Chemistry Portal. (n.d.). Gewald Reaction. [URL: https://www.organic-chemistry.org/namedreactions/gewald-reaction.shtm]
- Dömling, A. (2013). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 18(10), 12407-12423. [URL: https://www.mdpi.com/1420-3049/18/10/12407]
- Al-Zoubi, R. M. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2016(2), M891. [URL: https://www.mdpi.com/1422-8599/2016/2/M891]
Sources
Application Notes & Protocols: Leveraging Methyl 4-aminothiophene-3-carboxylate in Modern Medicinal Chemistry
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, with 26 U.S. FDA-approved drugs featuring this heterocycle.[1] Its role as a bioisostere for phenyl rings allows for the enhancement of physicochemical properties, metabolic stability, and target binding affinity.[1][2][3] This guide provides an in-depth exploration of Methyl 4-aminothiophene-3-carboxylate, a versatile and strategically functionalized building block for the synthesis of novel therapeutics. We will delve into its core reactivity, focusing on its application in constructing high-value heterocyclic systems, particularly thieno[3,2-d]pyrimidines, which form the core of numerous kinase inhibitors. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this reagent in their discovery programs.
The Thiophene Scaffold: A Bioisosteric Powerhouse
In drug design, the strategic replacement of one chemical group with another that retains similar physical or chemical properties—a concept known as bioisosterism—is a cornerstone of lead optimization.[4] The thiophene ring is widely regarded as a bioisostere of the phenyl ring.[2][3]
Key Advantages of Thiophene as a Phenyl Ring Bioisostere:
-
Enhanced Target Interaction: The sulfur atom's lone pair of electrons can participate in hydrogen bonding, offering additional interactions with biological targets that a phenyl ring cannot.[1]
-
Improved Physicochemical Properties: The substitution often alters solubility, lipophilicity (logP), and metabolic profiles, which can be tuned to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
-
Modulated Electronic Profile: Thiophene is an electron-rich aromatic system, which can alter the electronic nature of the molecule, potentially fine-tuning its binding affinity and selectivity for a target receptor or enzyme.[1][3]
Caption: Bioisosteric replacement of a phenyl ring with thiophene can lead to significant improvements in a drug candidate's profile.
This compound: A Versatile Synthetic Intermediate
This compound (CAS: 69363-85-5) is a bifunctional reagent poised for complex molecule synthesis.[5] The vicinal amino and carboxylate groups on the thiophene core are ideal for constructing fused heterocyclic systems, a common strategy in medicinal chemistry to create rigid scaffolds that can be selectively decorated to optimize target engagement.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂S | PubChem[5] |
| Molecular Weight | 157.19 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich |
The primary utility of this reagent lies in its ability to undergo cyclization reactions to form the thieno[3,2-d]pyrimidine core. This scaffold is central to a multitude of potent and selective kinase inhibitors.[6][7]
Caption: Synthetic workflow from this compound to high-value therapeutic scaffolds.
Core Application: Synthesis of Thieno[3,2-d]pyrimidinone Kinase Inhibitors
Protein kinases are critical enzymes that regulate cellular processes, and their dysregulation is a hallmark of cancer.[6] Small molecule kinase inhibitors are therefore a major class of anticancer drugs.[7] The thieno[3,2-d]pyrimidine scaffold, readily accessible from this compound, is a cornerstone of many such inhibitors.[8][9]
Protocol 1: Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
This protocol details the cyclization of this compound to form the foundational pyrimidinone ring. The reaction with formamide is a robust and widely used method.[8]
Materials:
-
This compound (1.0 eq)
-
Formamide (20-30 eq, serves as reagent and solvent)
-
Round-bottom flask equipped with a reflux condenser and heating mantle
-
Stir bar
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and formamide (20-30 eq).
-
Reaction: Heat the mixture to 180-190 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Causality Note: High temperature is required to drive the condensation and subsequent cyclization, with the elimination of methanol and water. Formamide serves as both the source of the C2 carbon of the pyrimidine ring and as a high-boiling solvent.
-
-
Work-up: Cool the reaction mixture to room temperature. A precipitate will often form.
-
Isolation: Pour the mixture into ice-water with stirring. Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water, followed by a cold non-polar solvent (e.g., diethyl ether or hexane) to remove residual formamide. The product is often pure enough for the next step, but can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Protocol 2: Chlorination to Activate the 4-Position
To enable further diversification, the 4-oxo group is converted to a 4-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.[7][10]
Materials:
-
Thieno[3,2-d]pyrimidin-4(3H)-one (from Protocol 1) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 eq)
-
N,N-Dimethylaniline (catalytic, ~0.1 eq) (Optional, but recommended)
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup: In a fume hood, carefully add the thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) to phosphorus oxychloride (10-15 eq) in a round-bottom flask. Add a catalytic amount of N,N-dimethylaniline.
-
Safety Note: POCl₃ is highly corrosive and reacts violently with water. All glassware must be dry, and the reaction must be performed in a well-ventilated fume hood.
-
-
Reaction: Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the solid thoroughly with water until the filtrate is neutral, then with a saturated sodium bicarbonate solution, and finally with water again. Dry the solid under vacuum. The resulting 4-chlorothieno[3,2-d]pyrimidine is typically used without further purification.
Protocol 3: SNAr Coupling with an Aniline Derivative
This final step installs the side chain that is often crucial for kinase inhibitory activity. The electron-withdrawing nature of the fused heterocyclic system activates the 4-position for nucleophilic attack by an amine.
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine (from Protocol 2) (1.0 eq)
-
Substituted aniline derivative (1.1-1.2 eq)
-
Solvent (e.g., Isopropanol, n-Butanol, or DMF)
-
Base (e.g., DIPEA or K₂CO₃) (Optional, to scavenge HCl)
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup: Dissolve the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) and the desired aniline (1.1 eq) in a suitable solvent like isopropanol.
-
Reaction: Heat the mixture to reflux. The reaction progress is monitored by TLC or LC-MS. Reactions are typically complete in 4-16 hours. For less reactive anilines, a higher boiling solvent like n-butanol and the addition of a catalytic amount of acid (e.g., HCl) may be beneficial.
-
Causality Note: The reaction proceeds via an SNAr mechanism. The rate can be influenced by the nucleophilicity of the aniline and the choice of solvent. Protic solvents like isopropanol can stabilize the intermediate Meisenheimer complex.
-
-
Work-up: Cool the reaction mixture. If a precipitate forms, it is often the hydrochloride salt of the product.
-
Isolation: Collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by either recrystallization or column chromatography on silica gel to yield the final kinase inhibitor scaffold.
| Inhibitor Class | Target Kinase | Scaffold Origin | Representative IC₅۰ |
| Thienopyrimidines | EGFR | Thieno[3,2-d]pyrimidine | Low nM range[7] |
| Thienopyrimidines | VEGFR-2 | Thieno[2,3-d]pyrimidine | Sub-micromolar[6] |
| Thienopyrimidines | PIM Kinases | Benzo[4][11]thieno[3,2-d]pyrimidine | < 100 nM[12][13] |
| Thienopyrimidines | CK2 | Thieno[2,3-d]pyrimidine | 0.1 µM[14] |
Broader Applications in Anticancer Drug Discovery
Beyond kinase inhibition, aminothiophene derivatives are widely studied for their broad anticancer potential.[15][16] They have been shown to induce apoptosis and exhibit cytotoxic activity against a range of cancer cell lines, including prostate, cervical, and ovarian cancer cells.[16][17] The versatility of the this compound core allows for the synthesis of diverse libraries of compounds for screening against various cancer-related targets, such as tubulin polymerization.[18]
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its strategic placement of reactive functional groups enables the efficient construction of complex heterocyclic systems, most notably the thieno[3,2-d]pyrimidine core. This scaffold is a proven pharmacophore for the development of potent kinase inhibitors and other anticancer agents. The protocols and insights provided in this guide are intended to empower drug discovery professionals to harness the full potential of this important synthetic intermediate.
References
-
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: NIH National Library of Medicine URL: [Link]
-
Title: Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[19]annulene-scaffold Source: PubMed Central URL: [Link]
-
Title: Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids Source: MDPI URL: [Link]
-
Title: Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[19]annulene-scaffold Source: RSC Publishing URL: [Link]
-
Title: The Use of Bioisosterism in Drug Design and Molecular Modification Source: American Journal of PharmTech Research URL: [Link]
-
Title: this compound | C6H7NO2S Source: PubChem URL: [Link]
-
Title: Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors Source: PubMed Central URL: [Link]
-
Title: 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester Source: Chemixl Intermediates Pvt. Ltd. URL: [Link]
-
Title: Thienopyrimidine Source: Encyclopedia MDPI URL: [Link]
-
Title: Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones Source: ResearchGate URL: [Link]
-
Title: Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction Source: PubMed Central URL: [Link]
-
Title: 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester - 85006-31-3 Source: Veeprho URL: [Link]
-
Title: this compound | CAS 69363-85-5 Source: Chemical-Suppliers.com URL: [Link]
-
Title: Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... Source: ResearchGate URL: [Link]
-
Title: Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-3 Source: Shree Ganesh Remedies Limited URL: [Link]
-
Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Thiophene-based derivatives as anticancer agents: An overview on decade's work Source: ScienceDirect URL: [Link]
-
Title: Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid Source: Longdom Publishing URL: [Link]
-
Title: Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells Source: PubMed URL: [Link]
-
Title: Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors Source: University of Strathclyde URL: [Link]
-
Title: Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors Source: PubMed URL: [Link]
-
Title: A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates Source: ResearchGate URL: [Link]
-
Title: (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents Source: ResearchGate URL: [Link]
-
Title: (IUCr) Ethyl 2-amino-4-methylthiophene-3-carboxylate Source: International Union of Crystallography URL: [Link]
-
Title: Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 Source: PubMed URL: [Link]
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central URL: [Link]
-
Title: Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly Source: NIH National Library of Medicine URL: [Link]
- Title: US4847386A - Process for preparing thiophene derivatives Source: Google Patents URL
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. This compound | C6H7NO2S | CID 2777610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 13. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 4-aminothiophene-3-carboxylate in the Vanguard of Anti-Cancer Drug Discovery
Introduction: In the relentless pursuit of novel and effective anti-cancer therapeutics, the strategic design and synthesis of small molecules that can selectively target cancer cells remain a cornerstone of medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the thiophene nucleus has consistently demonstrated significant potential, serving as a privileged structure in the development of potent pharmacological agents.[1][2] This application note delves into the burgeoning role of Methyl 4-aminothiophene-3-carboxylate as a pivotal starting material and a versatile scaffold in the generation of innovative anti-cancer drug candidates. While the direct anti-neoplastic activity of this compound may be modest, its true value lies in its amenability to chemical modification, providing a gateway to a diverse array of derivatives with significant cytotoxic, pro-apoptotic, and cell cycle-disrupting activities. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological evaluation, and mechanistic understanding of compounds derived from this promising scaffold.
The Chemical Canvas: Properties of this compound
This compound is a stable, solid compound at room temperature.[3] Its chemical structure, featuring an amino group and a methyl ester on a thiophene ring, provides reactive sites for a multitude of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds for enhanced potency and selectivity.[4]
| Property | Value | Source |
| Molecular Formula | C6H7NO2S | [3] |
| Molecular Weight | 157.19 g/mol | [3] |
| Appearance | Solid | [3] |
| CAS Number | 69363-85-5 | [5] |
From Scaffold to Drug Candidate: A Synthetic Overview
The inherent reactivity of the amino and ester functionalities of this compound, coupled with the potential for substitution on the thiophene ring, makes it an ideal starting point for generating diverse chemical libraries. A common and efficient method for the synthesis of the core 2-aminothiophene-3-carboxylate structure is the Gewald reaction.[6] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.
Caption: Generalized workflow of the Gewald reaction for synthesizing 2-aminothiophene-3-carboxylate scaffolds.
The Anti-Cancer Potential Unleashed: Derivatives in Action
The true potential of this compound is realized through the synthesis and biological evaluation of its derivatives. Research has shown that modifications at the amino group, the ester, and the thiophene ring can lead to compounds with potent and selective anti-cancer activities.
Kinase Inhibition: A Key Mechanism
A significant number of anti-cancer drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Derivatives of the aminothiophene scaffold have emerged as promising kinase inhibitors.
Thieno[2,3-d]pyrimidines as Aurora and EGFR Kinase Inhibitors:
Cyclization of 2-aminothiophene-3-carbonitriles (derived from the corresponding carboxylates) with various reagents can yield thieno[2,3-d]pyrimidines. These fused heterocyclic systems have been shown to inhibit key kinases involved in cancer progression. For instance, certain 4-amino-thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against Aurora kinases, which are critical for mitotic progression, and the Epidermal Growth Factor Receptor (EGFR), a well-established target in various cancers.[7]
One study reported that a series of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates exhibited significant antiproliferative activity against breast cancer cell lines.[7] Compound 2 from this study showed an IC50 value of 0.013 µM against the MCF-7 cell line.[7]
Caption: Simplified signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives.
Polo-like Kinase 1 (PLK1) Inhibition:
Structural optimization of a thiophene-2-carboxylate scaffold led to the discovery of a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[8] The inhibitor, compound 31 , exhibited an IC50 of less than 0.508 nM against PLK1 and showed potent antiproliferative activity against a variety of cancer cell lines, with the lowest IC50 of 11.1 nM in the hepatocellular carcinoma cell line HepG2.[8] Mechanistic studies revealed that this compound induces mitotic arrest at the G2/M checkpoint, leading to cancer cell apoptosis.[8]
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, derivatives of this compound have been shown to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.
One study on a novel thiophenecarboxylate derivative, F8 , demonstrated its ability to induce apoptosis in various cancer cell lines with CC50 values in the low micromolar range.[1] The study indicated that F8 induces phosphatidylserine externalization, a hallmark of early apoptosis.[1]
Furthermore, several 2-aminothiophene-3-carboxylic acid ester derivatives have been found to cause an accumulation of prostate cancer cells in the G1 phase of the cell cycle and induce apoptosis.[9] Similarly, other thiophene derivatives have been shown to cause cell cycle arrest at the G2/M phase.[2][10]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and in vitro evaluation of anti-cancer agents derived from this compound. Researchers should optimize these protocols based on the specific properties of their compounds.
Protocol 1: General Synthesis of a 2-Acylaminothiophene-3-carboxylate Derivative
This protocol describes a typical acylation of the amino group of this compound.
Materials:
-
This compound
-
Acyl chloride or anhydride
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir.
-
Slowly add the acyl chloride or anhydride to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator (37 °C, 5% CO₂).
-
Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
70% Ethanol (ice-cold)
-
PI staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Future Perspectives
The journey from a simple scaffold like this compound to a clinically approved anti-cancer drug is long and arduous. However, the existing body of research strongly supports the continued exploration of this chemical space. Future efforts should focus on:
-
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design derivatives with improved potency and selectivity for specific kinase targets.
-
Exploration of Novel Mechanisms: Investigating other potential anti-cancer mechanisms of aminothiophene derivatives beyond kinase inhibition and apoptosis induction.
-
Combination Therapies: Evaluating the synergistic effects of promising aminothiophene derivatives with existing chemotherapeutic agents or targeted therapies.
-
Pharmacokinetic and In Vivo Studies: Advancing lead compounds into preclinical animal models to assess their efficacy, safety, and pharmacokinetic profiles.
References
-
Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. Available from: [Link]
-
El-Sayed, W. M., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 25(11), 2523. Available from: [Link]
-
Gouda, M. A., et al. (2014). Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. Archiv der Pharmazie, 347(10), 734-743. Available from: [Link]
-
Romagnoli, R., et al. (2010). Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives. Medicinal Chemistry, 6(6), 374-383. Available from: [Link]
-
Verma, A., et al. (2021). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 64(15), 11375-11401. Available from: [Link]
-
El-Sayed, W. M., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 25(11), 2523. Available from: [Link]
-
Williams, S. A., et al. (2021). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS One, 16(8), e0255533. Available from: [Link]
-
El-Sayed, W. M., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2020). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. ResearchGate. Available from: [Link]
-
Williams, S. A., et al. (2021). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. Semantic Scholar. Available from: [Link]
-
El-Damasy, D. A., et al. (2021). Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives. UCL Discovery. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Advanced Therapeutics, 4(8), 2100067. Available from: [Link]
-
Wang, Y., et al. (2020). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. European Journal of Medicinal Chemistry, 204, 112387. Available from: [Link]
-
Al-Ghorafi, M. A., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Semantic Scholar. Available from: [Link]
-
El-Metwaly, N. M., et al. (2022). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available from: [Link]
-
Nikolova, P., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(11), 3314. Available from: [Link]
-
Al-Ghorafi, M. A., et al. (2020). SYNTHESIS AND EVALUATION OF ANTICANCER ACTIVITY OF SOME NEW SCHIFF BASES OF AMINO-THIOPHENE DERIVATIVES. ResearchGate. Available from: [Link]
-
Budea, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. Available from: [Link]
-
Nikolova, P., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(11), 3314. Available from: [Link]
-
Al-Ghorafi, M. A., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 2174627. Available from: [Link]
-
Nikolova, P., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Deng, X., et al. (2020). Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma. European Journal of Medicinal Chemistry, 206, 112697. Available from: [Link]
-
Almansour, A. I., et al. (2018). Synthesis and Anticancer Properties of Methyl N1-(thien-4-yl)amidrazone-3-carboxylates. ResearchGate. Available from: [Link]
-
Chemical Suppliers (n.d.). This compound. Retrieved from [Link]
-
Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. Available from: [Link]
-
Budea, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International journal of molecular sciences, 26(14), 6823. Available from: [Link]
-
Deng, X., et al. (2020). Discovery of Methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a Potent and Selective Polo-like Kinase 1 (PLK1) Inhibitor for Combating Hepatocellular Carcinoma. ResearchGate. Available from: [Link]
-
Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. Available from: [Link]
-
Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. Available from: [Link]
-
Budea, M., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. ResearchGate. Available from: [Link]
-
Li, J., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911. Available from: [Link]
-
van Eis, M. J., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 516-521. Available from: [Link]
-
El-Damasy, D. A., et al. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Medicinal Chemistry, 13(10), 1235-1249. Available from: [Link]
Sources
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H7NO2S | CID 2777610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 69363-85-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging the Amino Group of Methyl 4-aminothiophene-3-carboxylate for Synthetic Diversification
Introduction: The Strategic Importance of a Versatile Scaffold
Methyl 4-aminothiophene-3-carboxylate is a highly functionalized heterocyclic compound that serves as a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. The thiophene ring itself is a well-recognized bioisostere for the phenyl group, often incorporated into drug candidates to modulate pharmacokinetic and pharmacodynamic properties. More specifically, the 2-aminothiophene and 3-aminothiophene motifs are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2]
The synthetic utility of this compound is largely dictated by the reactivity of its constituent functional groups: the methyl ester and, most notably, the aromatic amino group. The nucleophilicity of the amino group provides a reactive handle for a multitude of chemical transformations. This guide provides an in-depth exploration of key reactions targeting this amino group, offering detailed protocols and mechanistic insights for researchers engaged in drug discovery and synthetic chemistry. The strategic manipulation of this functional group allows for the construction of diverse molecular architectures, from simple acylated derivatives to complex, fused heterocyclic systems with significant pharmacological potential.[3]
Section 1: Acylation and Amide Bond Formation
One of the most fundamental transformations of the amino group is its acylation to form an amide bond. This reaction is pivotal for introducing a vast array of substituents, thereby modulating the steric and electronic properties of the parent molecule. The resulting amides are often key intermediates or final active pharmaceutical ingredients themselves. The reaction can be achieved using various acylating agents, with the choice depending on the reactivity of the substrate and the desired scale.
Mechanistic Rationale:
The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). In the case of acyl chlorides, a base such as pyridine or triethylamine is typically required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. When using a carboxylic acid directly, a coupling agent is necessary to convert the hydroxyl group of the acid into a better leaving group, thereby activating it for nucleophilic attack by the amine.[4]
Protocol 1.1: Acylation using an Acyl Chloride
This protocol describes a general procedure for the N-acetylation of this compound.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Acylating Agent Addition: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary: Acylation Conditions
| Acylating Agent | Base | Solvent | Temperature | Typical Time |
| Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | 2-4 h |
| Benzoyl Chloride | Pyridine | THF | 0 °C to RT | 3-6 h |
| Acetic Anhydride | Pyridine | DCM | RT | 4-8 h |
Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Section 2: Cyclization to Thieno[3,4-d]pyrimidines
The strategic positioning of the amino and ester groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. One of the most significant applications is the construction of the thienopyrimidine core, a scaffold found in numerous compounds with diverse pharmacological activities.[3][5]
Mechanistic Rationale:
The reaction with formamide is a classic example of a condensation-cyclization reaction to form a pyrimidinone ring. Initially, the amino group reacts with formamide at high temperatures to form a formamidine intermediate, with the elimination of water. This is followed by an intramolecular nucleophilic attack of the newly formed nitrogen on the carbonyl carbon of the methyl ester. The subsequent elimination of methanol results in the formation of the fused pyrimidinone ring system.
Protocol 2.1: Synthesis of 2-Methyl-thieno[3,4-d]pyrimidin-4(3H)-one
This protocol details the cyclization reaction using N,N-dimethylacetamide dimethyl acetal followed by cyclization with ammonia, adapted from related syntheses.
Step-by-Step Methodology:
-
Initial Reaction: In a round-bottom flask, add this compound (1.0 eq) and N,N-dimethylacetamide dimethyl acetal (3.0 eq).
-
Heating: Heat the mixture at 120-130 °C for 2-3 hours. The reaction progress can be monitored by TLC.
-
Intermediate Isolation: After cooling, the excess reagent can be removed under high vacuum to yield the intermediate amidine, which can be used directly in the next step.
-
Cyclization: Dissolve the crude intermediate in methanol saturated with ammonia in a sealed pressure vessel.
-
Second Heating: Heat the mixture at 100 °C for 12-16 hours.
-
Cooling and Precipitation: Allow the vessel to cool to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield the thieno[3,4-d]pyrimidin-4(3H)-one derivative.
Data Summary: Cyclization Reagents
| Reagent(s) | Resulting Fused System |
| Formamide | Thieno[3,4-d]pyrimidin-4(3H)-one |
| Urea | Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione |
| Isothiocyanates | 2-Thioxo-thieno[3,4-d]pyrimidin-4(3H)-one |
| Chloroacetonitrile | 2-(Chloromethyl)thieno[3,4-d]pyrimidine |
Thienopyrimidine Formation Pathway
Sources
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Cyclization of Methyl 4-Aminothiophene-3-carboxylate for Heterocyclic Scaffold Diversification
Introduction: The Versatility of the Aminothiophene Scaffold
Methyl 4-aminothiophene-3-carboxylate is a highly valuable and versatile building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic ester group in a ortho-like relationship on a thiophene core, allows for a diverse array of cyclization reactions. This enables the efficient construction of various fused heterocyclic systems, most notably thienopyrimidines, which are bioisosteres of purines and are prevalent in a wide range of pharmacologically active compounds.[1][2] Thienopyrimidine derivatives have demonstrated significant potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[2]
This guide provides an in-depth exploration of the key cyclization strategies involving this compound, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind the selection of specific reagents and reaction conditions.
Core Cyclization Strategies: Building Fused Pyrimidine Rings
The most common and synthetically valuable cyclization reactions of this compound involve the construction of a fused pyrimidine ring, leading to the formation of thieno[3,4-d]pyrimidines. These reactions typically proceed via a condensation mechanism, where the amino group of the thiophene acts as a binucleophile, reacting with a C1 or C-N-C electrophilic synthon.
Condensation with Formamide: A Direct Route to Thieno[3,4-d]pyrimidin-4-ones
The reaction with formamide represents one of the most direct methods to synthesize the unsubstituted thieno[3,4-d]pyrimidin-4-one core.
Mechanism and Rationale: At elevated temperatures, formamide can serve as a source of formic acid and ammonia. The initial step involves the formylation of the more nucleophilic 4-amino group of the thiophene. The resulting formamido-thiophene then undergoes an intramolecular cyclization, where the amide nitrogen attacks the ester carbonyl. Subsequent elimination of methanol drives the reaction to completion, yielding the stable aromatic thieno[3,4-d]pyrimidin-4-one. The use of excess formamide serves as both the reagent and the solvent.
Caption: Reaction of this compound with formamide.
Protocol 2.1: Synthesis of Thieno[3,4-d]pyrimidin-4(3H)-one
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| This compound | 1.0 | 157.19 | 1.57 | - |
| Formamide | Excess | 45.04 | - | 20 |
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add this compound (1.57 g, 10 mmol).
-
Add formamide (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 190-210 °C) and maintain for 2-3 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Ethyl acetate/Hexane 1:1).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (100 mL) with stirring.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water (2 x 20 mL).
-
Dry the solid product under vacuum to yield thieno[3,4-d]pyrimidin-4(3H)-one.
-
The product can be further purified by recrystallization from ethanol or a suitable solvent system.[4]
Self-Validation: The formation of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The disappearance of the methyl ester protons and the appearance of a new amide N-H proton in the ¹H NMR spectrum are indicative of successful cyclization.
Cyclocondensation with Isothiocyanates: Access to 2-Thioxo-thieno[3,4-d]pyrimidines
The reaction with isothiocyanates provides a versatile route to 2-thioxo-thieno[3,4-d]pyrimidine derivatives, which can be further functionalized.
Mechanism and Rationale: The reaction proceeds through the initial formation of a thiourea derivative by the nucleophilic attack of the aminothiophene on the electrophilic carbon of the isothiocyanate.[5] Subsequent base-catalyzed intramolecular cyclization involves the attack of the thiourea nitrogen onto the ester carbonyl, followed by the elimination of methanol. The choice of base is crucial; a non-nucleophilic base like potassium carbonate is often preferred to avoid side reactions. The reaction is typically carried out in a polar aprotic solvent like DMF or in refluxing pyridine to facilitate the cyclization step.[6]
Caption: Cyclocondensation with isothiocyanates.
Protocol 2.2: Synthesis of 3-Phenyl-2-thioxo-2,3-dihydrothieno[3,4-d]pyrimidin-4(1H)-one
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| This compound | 1.0 | 157.19 | 1.57 | - |
| Phenyl isothiocyanate | 1.1 | 135.19 | 1.49 | 1.24 |
| Pyridine | Solvent | 79.10 | - | 15 |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.57 g, 10 mmol) in pyridine (15 mL).
-
Add phenyl isothiocyanate (1.49 g, 11 mmol) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker containing crushed ice (100 g) and concentrated HCl (5 mL).
-
Stir the mixture until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Self-Validation: Successful synthesis can be confirmed by the presence of the characteristic C=S absorption in the IR spectrum and the disappearance of the methyl ester signal in the ¹H NMR spectrum.
Reaction with Nitriles: Formation of 2-Substituted-4-aminothieno[3,4-d]pyrimidines
The acid-catalyzed condensation with nitriles offers a route to 4-aminothieno[3,4-d]pyrimidines bearing a substituent at the 2-position, derived from the nitrile.
Mechanism and Rationale: This reaction, often referred to as the Pinner reaction followed by cyclization, involves the activation of the nitrile by a strong acid (typically dry HCl gas). The aminothiophene then attacks the activated nitrile to form an amidine intermediate. Subsequent intramolecular cyclization onto the ester carbonyl leads to the formation of the 4-aminothieno[3,4-d]pyrimidine. Anhydrous conditions are critical to prevent the hydrolysis of the nitrile and the intermediates.[7]
Caption: Acid-catalyzed reaction with nitriles.
Protocol 2.3: Synthesis of 4-Amino-2-phenylthieno[3,4-d]pyrimidine
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| This compound | 1.0 | 157.19 | 1.57 | - |
| Benzonitrile | 1.2 | 103.12 | 1.24 | 1.21 |
| Dioxane (anhydrous) | Solvent | 88.11 | - | 20 |
| Dry HCl gas | Catalyst | 36.46 | - | - |
Procedure:
-
Dissolve this compound (1.57 g, 10 mmol) and benzonitrile (1.24 g, 12 mmol) in anhydrous dioxane (20 mL) in a three-necked flask equipped with a gas inlet tube and a drying tube.
-
Cool the mixture in an ice bath.
-
Pass a steady stream of dry HCl gas through the solution for 4-6 hours with continuous stirring.[7]
-
Seal the flask and allow it to stand at room temperature for 24 hours.
-
Pour the reaction mixture onto crushed ice (150 g) and neutralize with a saturated sodium bicarbonate solution.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol or acetonitrile.
Self-Validation: The formation of the 4-amino group can be confirmed by the appearance of a characteristic signal for the NH₂ protons in the ¹H NMR spectrum. The mass spectrum should correspond to the molecular weight of the desired product.
Advanced Cyclization and Future Directions
While the construction of the fused pyrimidine ring is the most explored avenue, the reactivity of this compound is not limited to these transformations.
-
Metal-Catalyzed Cyclizations: Research into transition-metal-catalyzed cyclization reactions of aminothiophenes is an emerging area. These methods can offer novel pathways to complex polycyclic systems that are not accessible through traditional condensation chemistry.
-
Multi-component Reactions: The development of one-pot, multi-component reactions starting from simple precursors to generate highly functionalized thienopyrimidines is a highly desirable goal in modern organic synthesis, aligning with the principles of green chemistry.
Conclusion
This compound is a cornerstone building block for the synthesis of a diverse range of fused heterocyclic compounds. The cyclization reactions detailed in this guide, particularly those leading to the formation of the thieno[3,4-d]pyrimidine scaffold, are robust and versatile methods for generating libraries of compounds for drug discovery and materials science applications. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are key to successfully leveraging the synthetic potential of this valuable starting material.
References
-
Thienopyrimidine | Encyclopedia MDPI. (2022). MDPI. Retrieved from [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2022). Molecules, 27(4), 1338. Retrieved from [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. (2006). Molecules, 11(1), 46-59. Retrieved from [Link]
-
Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (n.d.). Retrieved from [Link]
-
Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. (2016). Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. Retrieved from [Link]
-
Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b. (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. (2021). Molecules, 27(1), 113. Retrieved from [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3290. Retrieved from [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). Pharmaceuticals, 16(9), 1238. Retrieved from [Link]
-
2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2012). ACS Omega, 7(4), 3698-3708. Retrieved from [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). Molecules, 27(14), 4443. Retrieved from [Link]
-
(PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (2017). ResearchGate. Retrieved from [Link]
-
Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. (2011). ResearchGate. Retrieved from [Link]
- US4847386A - Process for preparing thiophene derivatives. (1989). Google Patents.
-
METHYLTHIOUREA. (1941). Organic Syntheses, 21, 83. Retrieved from [Link]
-
Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine, a green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones derivatives under solvent-free conditions. (2018). Helvetica Chimica Acta, 101(10), e1800127. Retrieved from [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2021). MedChemComm, 12(7), 1255-1275. Retrieved from [Link]
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2011). Molecules, 16(12), 10177-10190. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]
Application Note & Protocols: Strategic Synthesis of Thienopyrimidine Scaffolds from Methyl 4-Aminothiophene-3-carboxylate
Abstract
The thienopyrimidine core is a privileged heterocyclic scaffold in modern drug discovery, prized for its structural resemblance to native purine bases, which allows for potent and selective interactions with a multitude of biological targets.[1][2][3] Derivatives have demonstrated a vast therapeutic potential, including applications as kinase inhibitors for oncology, anti-infective agents, and CNS protective agents.[2][4] This application note provides a detailed guide for the synthesis of thieno[3,4-d]pyrimidines, a key isomeric class, utilizing the versatile and commercially available starting material, Methyl 4-aminothiophene-3-carboxylate. We present several robust synthetic strategies, complete with detailed, step-by-step protocols and mechanistic insights, to empower researchers in medicinal chemistry and drug development to efficiently access these high-value compounds.
Introduction: The Significance of Thienopyrimidines
Thienopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a thiophene ring with a pyrimidine ring. This fusion can result in three distinct isomers: thieno[2,3-d]-, thieno[3,2-d]-, and thieno[3,4-d]pyrimidines.[5] Their importance in medicinal chemistry stems from their role as bioisosteres of purines like adenine and guanine, enabling them to act as competitive inhibitors for enzymes that process purine substrates, such as kinases.[1][4] This has led to the development of numerous thienopyrimidine-based compounds that have entered clinical trials or reached the market, including the GnRH receptor antagonist Relugolix.[5][6]
This compound is an ideal precursor for the synthesis of the thieno[3,4-d]pyrimidine skeleton. The ortho-disposition of the amine and ester functionalities provides the necessary reactive handles for the construction of the fused pyrimidine ring through various cyclization strategies. This guide will focus on the most reliable and versatile methods to achieve this transformation.
Overview of Synthetic Pathways
The conversion of this compound to a thieno[3,4-d]pyrimidine core involves the introduction of the final two carbon atoms and one nitrogen atom to form the six-membered pyrimidine ring. The choice of reagent dictates the substitution pattern on the resulting pyrimidine ring, offering a modular approach to library synthesis.
Diagram 1: Key synthetic routes from this compound.
Core Synthetic Strategies and Mechanistic Rationale
Route A: Synthesis of Unsubstituted Thieno[3,4-d]pyrimidin-4(3H)-one
This is the most direct method to produce the parent thieno[3,4-d]pyrimidin-4(3H)-one scaffold. The reaction utilizes formamide, which serves as both the solvent and the source for the C2 carbon of the pyrimidine ring.
Mechanism: The reaction proceeds via an initial formylation of the amino group of the starting thiophene to yield methyl 4-formamidothiophene-3-carboxylate.[7] Under high heat, this intermediate undergoes an intramolecular cyclization, driven by the nucleophilic attack of the formyl nitrogen onto the ester carbonyl. This is followed by the elimination of methanol to yield the final aromatic thienopyrimidine product.[8][9]
Diagram 2: Reaction pathway for the synthesis of the parent thienopyrimidinone.
Route B: Synthesis of 2-Substituted Thieno[3,4-d]pyrimidines
To introduce diversity at the 2-position of the pyrimidine ring, reagents such as isocyanates or isothiocyanates can be employed. This strategy is highly effective for producing 2-oxo or 2-thioxo derivatives, which are valuable intermediates for further functionalization.
Mechanism: The reaction begins with the nucleophilic attack of the C4-amino group on the electrophilic carbon of the isocyanate or isothiocyanate.[10] This forms a urea or thiourea intermediate. Subsequent base- or heat-mediated intramolecular cyclization occurs, where the newly introduced nitrogen attacks the ester carbonyl, leading to the elimination of methanol and the formation of the bicyclic product.[5][10] Pyridine is often used as a solvent as it also acts as a base to facilitate the cyclization.[10]
Diagram 3: Pathway for 2-substituted thienopyrimidines via isocyanates.
Route C: Gould-Jacobs Type Annulation
The Gould-Jacobs reaction is a classic method for synthesizing 4-quinolinols.[11] An analogous approach can be used to construct the thienopyrimidine ring by reacting the aminothiophene with diethyl ethoxymethylenemalonate (EMME). This introduces a carboxyethyl group at the 2-position.
Mechanism: The reaction initiates with a Michael-type addition of the amino group to the electron-deficient alkene of EMME, followed by the elimination of ethanol to form an enamine intermediate.[11][12] Thermal cyclization is then induced, typically in a high-boiling solvent like Dowtherm A, where the enamine nitrogen attacks the proximal ester group on the thiophene ring, leading to the elimination of methanol and formation of the fused ring system.[12][13]
Experimental Protocols
Protocol 1: Synthesis of Thieno[3,4-d]pyrimidin-4(3H)-one (Route A)
-
Principle: This protocol describes the one-step synthesis of the parent thienopyrimidinone ring system via condensation and cyclization with formamide.[8][9]
-
Materials & Reagents:
-
This compound
-
Formamide
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Ethanol
-
Deionized water
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10.0 g, 63.6 mmol).
-
Add formamide (50 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 190-210 °C) with vigorous stirring.
-
Maintain the reflux for 18 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Pour the mixture into ice-water (200 mL) and stir for 30 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water (3 x 50 mL) and then with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum at 60 °C to a constant weight.
-
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Yield: 75-85%.
Protocol 2: Synthesis of 3-Phenyl-2-thioxo-2,3-dihydrothieno[3,4-d]pyrimidin-4(1H)-one (Route B)
-
Principle: This protocol details the synthesis of a 2-thioxo derivative via a two-step, one-pot reaction with phenyl isothiocyanate.[10]
-
Materials & Reagents:
-
This compound
-
Phenyl isothiocyanate
-
Pyridine (anhydrous)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle with magnetic stirrer
-
Hydrochloric acid (2M)
-
-
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (5.0 g, 31.8 mmol) and anhydrous pyridine (40 mL).
-
Add phenyl isothiocyanate (4.3 g, 31.8 mmol, 3.8 mL) dropwise to the stirred solution.
-
Stir the mixture at room temperature for 1 hour to form the thiourea intermediate.
-
Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the cyclization by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold 2M HCl (200 mL).
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product with water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Recrystallize the solid from ethanol or acetic acid to obtain the pure product.
-
-
Characterization: The structure can be confirmed using IR (presence of C=S stretch), NMR, and mass spectrometry.
-
Expected Yield: 65-75%.
Data Summary and Comparison of Methods
| Route | Primary Reagent(s) | Key Reaction Conditions | Product Scaffold | Advantages | Limitations |
| A | Formamide | Reflux (190-210 °C), 18h | Unsubstituted Thieno[3,4-d]pyrimidin-4(3H)-one | One-step, simple, high yield for the parent scaffold.[7][8] | High temperature, limited to unsubstituted product. |
| B | Isocyanates, Isothiocyanates | Reflux in pyridine, 8-10h | 2-Oxo or 2-Thioxo Derivatives | Direct installation of functional handles at C2.[10] | Requires synthesis or purchase of various isocyanates. |
| C | Diethyl ethoxymethylenemalonate | Thermal cyclization in high-boiling solvent (~250 °C) | 2-Carboxyethyl-thieno[3,4-d]pyrimidin-4(3H)-one | Access to C2-carboxy functionalized derivatives.[12] | Very high temperatures required, potential for side products.[13] |
Conclusion
This compound stands out as a pivotal starting material for the modular and efficient synthesis of thieno[3,4-d]pyrimidines. The synthetic routes detailed in this guide—ranging from simple formamide cyclization to more complex annulations—provide researchers with a robust toolkit to access a wide variety of derivatives. By understanding the mechanistic underpinnings of each protocol, scientists can make informed decisions to tailor their synthetic strategies, accelerating the discovery and development of novel thienopyrimidine-based therapeutics.
References
-
Masurier, N., & De Nanteuil, G. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]
-
Sharma, A., & Kumar, R. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. [Link]
-
Hassan, A. S., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 16(1), 849-866. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 113. [Link]
-
Ali, I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1931-1954. [Link]
-
Various Authors. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]
-
Various Authors. (2025). Thienopyrimidines Exploring the Chemistry and Bioactivity. ResearchGate. [Link]
-
Rao, C. V. (2016). Development of thienopyrimidines as potential pharmaceuticals. Med chem, 6(9). [Link]
-
Abdel-Fattah, M. F., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(23), 8527. [Link]
-
Ke, R., et al. (2020). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 63(17), 9464-9485. [Link]
-
Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI. [Link]
-
Hafez, H. N., et al. (2008). Synthesis of Some Thienopyrimidine Derivatives. Archiv der Pharmazie, 341(12), 782-788. [Link]
-
Various Authors. (2014). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]
-
Seddik, A. A. (2025). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Synlett. [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]
-
SPERRY, J. B. Gould Jacobs Quinoline forming reaction. SPERRY, JB GOULD JACOBS QUINOLINE FORMING REACTION. [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. ablelab.eu [ablelab.eu]
Application Notes & Protocols: Synthesis and Application of a Novel Fluorescent Puromycin Derivative Utilizing a Thieno[3,4-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a novel, intrinsically fluorescent puromycin derivative. The synthesis leverages Methyl 4-aminothiophene-3-carboxylate to construct an emissive thieno[3,4-d]pyrimidine core, which serves as a fluorescent surrogate for the native adenine group of puromycin. We will explore the rationale behind this design, present a step-by-step synthesis protocol, and provide a detailed methodology for its application in the fluorescent labeling of nascent proteins in both live and fixed cells. Furthermore, we will discuss an alternative, widely adopted "click chemistry" approach for context and comparison. This guide is intended to equip researchers with the necessary knowledge to create and utilize advanced chemical probes for the real-time monitoring of protein synthesis.
Introduction: The Need for Fluorescent Puromycin Analogs
Puromycin, an aminonucleoside antibiotic produced by Streptomyces alboniger, is a powerful tool in molecular biology for studying protein synthesis.[1] It mimics the 3' end of aminoacyl-tRNA, allowing it to enter the A-site of the ribosome. The ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain and the primary amine of puromycin.[2][3] This results in the premature termination of translation and the release of a C-terminally puromycylated polypeptide.[4][5]
The ability of puromycin to covalently tag actively translating ribosomes has been exploited to develop methods for monitoring global protein synthesis. Early methods relied on radiolabeled puromycin or anti-puromycin antibodies.[3] However, these approaches have limitations, including the hazards of radioactivity and the requirement for cell fixation and permeabilization for antibody-based detection, precluding live-cell imaging.
To overcome these limitations, fluorescent puromycin derivatives have been developed.[3][4] These probes offer a direct and sensitive means to visualize nascent protein synthesis in real-time and with high spatiotemporal resolution.[6] While some strategies involve conjugating a large fluorophore to the puromycin skeleton, this can impact cellular uptake and activity.[7] A more elegant approach is to create intrinsically emissive puromycin analogs where the fluorophore is integrated into the core structure of the molecule.[1][7]
This guide focuses on the synthesis of such an "inherently emissive" puromycin analogue by replacing its non-fluorescent N6,N6-dimethylated adenine nucleobase with a fluorescent, isomorphic thieno[3,4-d]pyrimidine heterocycle.[7][8] This is achieved through a convergent synthesis starting from this compound.
Synthesis of an Emissive Thieno[3,4-d]pyrimidine-based Puromycin Analog
The core of our fluorescent puromycin derivative is a thieno[3,4-d]pyrimidine nucleus, which serves as a bioisostere of the natural adenine base. This heterocyclic system exhibits favorable photophysical properties, including a red-shifted absorbance and emission profile suitable for biological imaging.[1] The synthesis begins with the construction of this fluorescent core from this compound.
Rationale for Using this compound
This compound is a versatile starting material for the synthesis of various heterocyclic compounds.[9] Its bifunctional nature, possessing both an amine and a carboxylate group on a thiophene ring, allows for the straightforward construction of the fused pyrimidine ring of the thieno[3,4-d]pyrimidine system. This approach provides a robust and scalable route to the fluorescent nucleobase core.
Synthetic Pathway Overview
The overall synthetic strategy involves a convergent approach. First, the thieno[3,4-d]pyrimidine nucleobase is synthesized and functionalized. In parallel, a protected 3'-azido-ribose derivative is prepared. Finally, these two key intermediates are coupled, followed by the attachment of the O-methyl-L-tyrosine moiety and deprotection to yield the final fluorescent puromycin analog.
Caption: Synthetic pathway for the fluorescent puromycin analog.
Detailed Synthesis Protocol
This protocol is adapted from established methods for the synthesis of similar compounds.[7][8]
Part 1: Synthesis of the Brominated Thieno[3,4-d]pyrimidine Core
-
Cyclization: Reflux this compound hydrochloride with formamide to yield the corresponding thieno[3,4-d]pyrimidin-4-one.
-
Thionation: Treat the product from step 1 with phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like pyridine to convert the ketone to a thione.
-
Methylation: React the thione with methyl iodide to selectively methylate the sulfur atom, forming a methylthio-thieno[3,4-d]pyrimidine.
-
Bromination: Use a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to brominate the thieno[3,4-d]pyrimidine core, yielding the key nucleobase intermediate.
Part 2: Preparation of the Protected 3'-Azido-ribolactone
This multi-step synthesis starts from D-xylose and involves protection of hydroxyl groups, activation of the 3'-OH group, azide displacement, and final oxidation to the lactone. For a detailed protocol, refer to specialized literature on nucleoside chemistry.
Part 3: Convergent Synthesis and Final Product Formation
-
Coupling: Perform a lithium-halogen exchange on the brominated thieno[3,4-d]pyrimidine core and add it to the protected 3'-azido-ribolactone to form a C-glycoside.
-
Stereoselective Reduction: Reduce the resulting hemi-ketal with a reducing agent like triethylsilane in the presence of a Lewis acid (e.g., BF₃·Et₂O) to yield the desired stereoisomer.
-
Azide Reduction: Reduce the 3'-azido group to a primary amine using a reagent such as trimethylphosphine.
-
Peptide Coupling: Couple the resulting amine with Fmoc-protected O-methyl-L-tyrosine using a standard peptide coupling reagent (e.g., HATU, HOBt).
-
Deprotection: First, remove the Fmoc protecting group with piperidine in DMF. Then, remove the benzyl protecting groups from the sugar moiety using a reagent like boron trichloride (BCl₃) to yield the final fluorescent puromycin analog.
-
Purification: Purify the final product using high-performance liquid chromatography (HPLC).
Alternative Approach: O-Propargyl-Puromycin (OP-Puro) and Click Chemistry
A widely used and powerful alternative to synthesizing intrinsically fluorescent puromycin is the use of O-propargyl-puromycin (OP-Puro) in combination with click chemistry.[2][5][6]
Concept: OP-Puro is a puromycin analog that contains a terminal alkyne group.[2] It is cell-permeable and gets incorporated into nascent polypeptide chains in the same way as puromycin.[5] The incorporated alkyne group can then be specifically and efficiently reacted with an azide-containing fluorophore via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[6][10] This two-step approach offers high sensitivity and a high signal-to-noise ratio.[3]
Advantages of the OP-Puro Method:
-
Versatility: A wide variety of fluorescent azides with different spectral properties are commercially available, allowing for multiplexed imaging.
-
High Signal-to-Noise: The click reaction is highly specific, leading to low background fluorescence.
-
Established Protocols: The method is well-established, with numerous detailed protocols available in the literature.[6]
Application Protocol: Fluorescent Labeling of Nascent Proteins in Mammalian Cells
This protocol can be adapted for both the intrinsically fluorescent puromycin analog and the OP-Puro click chemistry method.
Caption: Workflow for labeling nascent proteins.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Glass coverslips
-
Fluorescent puromycin analog or OP-Puro
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
For OP-Puro: Fluorescent azide (e.g., Alexa Fluor 488 azide), CuSO₄, and a reducing agent (e.g., sodium ascorbate)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Labeling:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed medium containing the fluorescent puromycin analog or OP-Puro at a pre-determined optimal concentration (typically in the low micromolar range).
-
Incubate for the desired labeling period (e.g., 15-60 minutes) at 37°C.
-
-
Fixation:
-
Remove the labeling medium and wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction (for OP-Puro only):
-
Prepare the click reaction cocktail containing the fluorescent azide, CuSO₄, and sodium ascorbate in PBS.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Data Analysis and Controls
The fluorescence intensity in the cells is proportional to the rate of global protein synthesis.
-
Quantitative Analysis: The mean fluorescence intensity per cell can be quantified using image analysis software (e.g., ImageJ/Fiji).
-
Negative Control: To ensure that the observed signal is due to active translation, pre-treat cells with a translation inhibitor like cycloheximide (CHX) for 30-60 minutes before adding the fluorescent puromycin analog or OP-Puro. This should significantly reduce the fluorescence signal.
-
Co-localization: The fluorescence signal from puromycylated peptides is expected to co-localize with ribosomes. This can be verified by immunofluorescence staining for a ribosomal protein.[7]
Summary of Fluorescent Puromycin Probes
| Probe Type | Labeling Strategy | Key Advantages | Key Disadvantages |
| Intrinsically Emissive Analog | Direct incorporation of a fluorescent molecule | Single-step labeling, suitable for live-cell imaging | Synthesis can be complex; photophysical properties are fixed |
| OP-Puro + Click Chemistry | Two-step: incorporation of an alkyne handle followed by reaction with a fluorescent azide | High sensitivity and signal-to-noise, versatility in fluorophore choice | Requires cell fixation for the click reaction, less suitable for real-time imaging |
| Fluorophore-Conjugated Puromycin | Direct incorporation of a puromycin-dye conjugate | Commercially available | The large fluorophore may affect cell permeability and ribosome accessibility |
Conclusion
The synthesis of intrinsically fluorescent puromycin derivatives using building blocks like this compound represents a significant advancement in the tools available for studying protein synthesis. These probes, along with complementary methods like the OP-Puro click chemistry approach, provide researchers with a versatile toolkit to visualize and quantify translation in cells with high precision. The detailed protocols and conceptual explanations provided in this guide aim to empower researchers to successfully apply these powerful techniques in their own investigations into the complex and vital process of protein synthesis.
References
-
Liu, J., et al. (2012). Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. Proceedings of the National Academy of Sciences, 109(2), 413-418. [Link]
-
Hadidi, K., et al. (2022). Inherently Emissive Puromycin Analogues for Live Cell Labelling. Angewandte Chemie International Edition, 61(32), e202205556. [Link]
-
Starck, S. R., et al. (2004). A general approach to detect protein expression in vivo using fluorescent puromycin conjugates. Chemistry & Biology, 11(7), 999-1008. [Link]
-
Uchida, N., et al. (2011). Fluorescent bioprobes for visualization of puromycin-sensitive aminopeptidase in living cells. Bioorganic & Medicinal Chemistry Letters, 21(15), 4434-4437. [Link]
-
Hsu, P. H., et al. (2022). Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling. STAR Protocols, 3(4), 101783. [Link]
-
Aviner, R. (2020). The science of puromycin: From studies of ribosome function to applications in biotechnology. Computational and Structural Biotechnology Journal, 18, 1764-1771. [Link]
-
Jena Bioscience. (n.d.). Puromycin conjugates for specific C-terminal protein labeling in vitro and monitoring of global protein synthesis in vivo. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Development of Novel Fluorescent Puromycin Derivatives. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Puromycin-based Fluorescent & Biotin Protein Labeling. Retrieved from [Link]
-
Hadidi, K. (2022). Synthesis and Analysis of Fluorescent Antibiotics Containing Emissive Adenosine Surrogates (Doctoral dissertation, UC San Diego). [Link]
-
Miyamoto-Sato, E., et al. (2002). Novel Fluorescence Labeling and High-Throughput Assay Technologies for In Vitro Analysis of Protein Interactions. Genome Research, 12(11), 1738-1746. [Link]
-
Hadidi, K. (2022). Fluorescent Puromycin Derivatives Containing Functionalized Adenosine Analogues—Synthesis, Photophysics, and Biological Applications (Doctoral dissertation, UC San Diego). [Link]
-
Doi, T., et al. (2006). Protein–protein interaction analysis by C-terminally specific fluorescence labeling and fluorescence cross-correlation spectroscopy. Nucleic Acids Research, 34(16), e111. [Link]
-
University of California, Berkeley. (n.d.). Puromycin Activity-Based Sensing Probes For Molecular Imaging And Histochemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Hermanson, G. T. (2013). The Reactions of Bioconjugation. In Bioconjugate Techniques (3rd ed., pp. 229-258). Academic Press. [Link]
-
Zhang, C., et al. (2020). Arylation Chemistry for Bioconjugation. Bioconjugate Chemistry, 31(5), 1221-1242. [Link]
Sources
- 1. Development of Novel Fluorescent Puromycin Derivatives - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 2. salic.med.harvard.edu [salic.med.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Puromycin conjugates for specific C-terminal protein labeling in vitro and monitoring of global protein synthesis in vivo - Jena Bioscience [jenabioscience.com]
- 6. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inherently Emissive Puromycin Analogues for Live Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. This compound | C6H7NO2S | CID 2777610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Puromycin-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]
Preparation of 2-aminothiophene derivatives for antimicrobial activity screening
Application Note & Protocol
Strategic Synthesis of 2-Aminothiophene Derivatives for High-Throughput Antimicrobial Activity Screening
Affiliation: Advanced Drug Discovery & Development Division
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. 2-Aminothiophene derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects. This application note provides a comprehensive, field-proven guide for the efficient synthesis of a diverse library of 2-aminothiophene derivatives via the Gewald reaction. Furthermore, it details a robust, step-by-step protocol for the subsequent high-throughput screening of their antimicrobial activity. The methodologies are designed to be both reliable and scalable, empowering researchers in drug development to accelerate the identification of promising new antimicrobial candidates.
Introduction: The 2-Aminothiophene Scaffold as a Cornerstone in Antimicrobial Research
Heterocyclic compounds are fundamental to the development of new pharmaceuticals. Among them, the 2-aminothiophene core is a particularly valuable pharmacophore due to its structural resemblance to other biologically active molecules and its capacity for versatile functionalization. The inherent chemical properties of the thiophene ring, including its electron-rich nature and ability to engage in various intermolecular interactions, make it an ideal starting point for designing novel antimicrobial agents. The primary amino group at the C2 position serves as a critical handle for introducing a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).
The Gewald reaction, a multicomponent reaction first reported in the 1960s, remains the most efficient and atom-economical method for constructing the 2-aminothiophene skeleton. This reaction's operational simplicity and tolerance of diverse functional groups make it exceptionally well-suited for combinatorial chemistry and the rapid generation of compound libraries for screening purposes. This guide will leverage the power of the Gewald reaction to synthesize a focused library of 2-aminothiophene derivatives and subsequently evaluate their antimicrobial efficacy.
Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction
The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an α-cyanoester (or another active methylene nitrile), elemental sulfur, and a base, typically a secondary amine like morpholine or piperidine.
The reaction proceeds through a series of well-established steps. Initially, a Knoevenagel condensation occurs between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. Concurrently, the base reacts with elemental sulfur to form an active sulfurating agent. This agent then adds to the β-carbon of the unsaturated nitrile, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions for different substrates.
The overall process, from the initial synthesis to the final antimicrobial evaluation, follows a logical and streamlined workflow.
Figure 1: Overall workflow from the synthesis and purification of 2-aminothiophene derivatives to their antimicrobial activity screening.
This protocol provides a representative example of the Gewald reaction. It can be adapted for various substrates by modifying the starting ketone/aldehyde and active methylene nitrile.
Materials:
-
Acetone (propan-2-one)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
-
Standard laboratory glassware
-
Stirring hotplate
-
Fume hood
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.
-
Addition of Base: While stirring the mixture at room temperature, slowly add morpholine (0.1 mol) dropwise over 10-15 minutes. The addition of the base is often exothermic, and a gentle cooling bath can be used if necessary.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-aminothiophene derivative.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Antimicrobial Activity Screening
The antimicrobial efficacy of the synthesized 2-aminothiophene derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This method involves challenging a standardized inoculum of a test microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.
Materials:
-
Synthesized 2-aminothiophene derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Plates:
-
Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). Ensure the final concentration of DMSO is non-inhibitory (typically ≤1%).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the compound plate.
-
Include a positive control (microorganism with a known antibiotic), a negative control (microorganism with no compound), and a sterility control (medium only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
Reading the Results:
-
Determine the MIC by visually inspecting the plates for the lowest concentration that shows no visible turbidity. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.
-
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the Results: The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.
The results of the antimicrobial screening should be tabulated for clear comparison of the activity of the different derivatives against the panel of microorganisms.
| Compound ID | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| TH-01 | -CH3 | -CH3 | 16 | 64 | >256 |
| TH-02 | -Ph | -H | 8 | 32 | 128 |
| TH-03 | -CH2CH3 | -CH3 | 32 | 128 | >256 |
| Ciprofloxacin | N/A | N/A | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 2 |
Table 1: Example of a data summary table for the antimicrobial activity of synthesized 2-aminothiophene derivatives.
Potential Mechanism of Action and Future Directions
While the exact mechanism of action can vary depending on the specific substituents, 2-aminothiophene derivatives have been proposed to interfere with various essential cellular pathways in microorganisms, including DNA gyrase inhibition, disruption of cell membrane integrity, and inhibition of key metabolic enzymes.
Figure 2: Hypothetical signaling pathway illustrating potential mechanisms of action for 2-aminothiophene derivatives.
The data generated from the initial screening can guide further SAR studies. Promising lead compounds can be selected for further optimization of their potency and pharmacokinetic properties. Advanced studies, such as time-kill assays, resistance development studies, and in vivo efficacy models, are necessary to fully characterize the therapeutic potential of these novel antimicrobial agents.
References
-
Title: Thiophene, a privileged scaffold in medicinal chemistry. Source: RSC Medicinal Chemistry URL: [Link] privileged scaffold in medicinal chemistry
-
Title: Recent Advances in the Synthesis and Antimicrobial Activity of Thiophene Derivatives. Source: Molecules URL: [Link]
-
Title: The Gewald Reaction: A Comprehensive Review. Source: Chemical Reviews URL: [Link]
-
Title: A Review on the Gewald Reaction: A Versatile and Sustainable Tool in Heterocyclic Chemistry. Source: ACS Omega URL: [Link]
-
Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Design, synthesis and antimicrobial evaluation of new 2-aminothiophene derivatives. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
The Versatile Scaffold: Methyl 4-Aminothiophene-3-carboxylate in the Genesis of Potent Kinase Inhibitors
Introduction: The Strategic Importance of the Aminothiophene Core in Kinase Drug Discovery
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern therapeutic development, particularly in oncology.[1] The relentless pursuit of novel kinase inhibitors that are both potent and selective has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the 2-aminothiophene core has proven to be a particularly fruitful starting point for the design of small molecule inhibitors.[1] This application note focuses on a key exemplar of this class, methyl 4-aminothiophene-3-carboxylate , and its strategic application in the development of innovative kinase inhibitors. The inherent structural features of this building block, including its capacity for diverse functionalization, make it a privileged scaffold for generating libraries of compounds with the potential to target a wide array of kinases.
The 2-aminothiophene-3-carboxylate framework serves as a bioisosteric replacement for more common ring systems, offering unique properties in terms of molecular geometry and electronic distribution that can be exploited to achieve high-affinity binding to the ATP pocket of kinases.[1] Its utility is underscored by its presence in the synthetic routes of numerous reported kinase inhibitors targeting critical enzymes such as PI3K, CK2, PLK1, VEGFR, and p38 MAP kinase. This document will provide a detailed exploration of the chemistry of this compound, its elaboration into advanced intermediates, and protocols for the synthesis and evaluation of the resulting kinase inhibitors.
The Chemistry of Drug Design: From Aminothiophene to Kinase Inhibitor
The journey from the simple aminothiophene starting material to a potent and selective kinase inhibitor is a multi-step process rooted in the principles of medicinal chemistry and structure-activity relationship (SAR) studies. The general strategy involves the construction of a fused heterocyclic system, typically a thieno[2,3-d]pyrimidine, which mimics the purine core of ATP.
The Gateway Reaction: Gewald Synthesis
The synthesis of the core 2-aminothiophene scaffold is often achieved through the elegant and efficient Gewald reaction.[2][3] This one-pot, multi-component reaction combines an α-cyano ester (or related activated nitrile), a ketone or aldehyde, and elemental sulfur in the presence of a base to yield a highly substituted 2-aminothiophene. This reaction is paramount as it allows for the introduction of diversity at the 4- and 5-positions of the thiophene ring, which is crucial for modulating kinase selectivity and pharmacokinetic properties.
Caption: The Gewald reaction: a key multi-component synthesis of the 2-aminothiophene core.
Building the Kinase-Targeting Pharmacophore: Thieno[2,3-d]pyrimidine Synthesis
With the aminothiophene core in hand, the next critical step is the construction of the fused pyrimidine ring to form the thieno[2,3-d]pyrimidine scaffold. This is typically achieved through cyclocondensation reactions with various reagents, such as formamide, urea, or guanidine derivatives. This step establishes the "hinge-binding" motif essential for interaction with the kinase hinge region. Further functionalization at the 2- and 4-positions of the pyrimidine ring allows for the introduction of substituents that can occupy the hydrophobic regions of the ATP-binding site, thereby enhancing potency and selectivity.
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors.
Application in Kinase Inhibitor Development: Case Studies
The versatility of the this compound scaffold is best illustrated through its application in the development of inhibitors for various kinase targets.
Polo-like Kinase 1 (PLK1) Inhibitors
PLK1 is a critical regulator of mitosis, and its overexpression is common in many cancers, making it an attractive therapeutic target. A potent and selective PLK1 inhibitor was developed utilizing a methyl 3-aminothiophene-2-carboxylate scaffold, a close analog of our topic molecule.[4] The inhibitor demonstrated exceptional biochemical activity with an IC50 of less than 0.508 nM against PLK1.[4] Mechanistic studies revealed that the compound induces mitotic arrest at the G2/M checkpoint, leading to cancer cell apoptosis.[4]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival and growth, and its dysregulation is a hallmark of many cancers.[2] Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent PI3K inhibitors.[2][3] In one study, a series of morpholine-based thieno[2,3-d]pyrimidines were synthesized, with some compounds showing significant inhibitory activity against PI3Kβ and PI3Kγ isoforms.[2]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[5][6] Thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors.[5] One such compound exhibited an IC50 value of 191.1 nM against VEGFR-2 and demonstrated anti-angiogenic properties by inhibiting human umbilical vein endothelial cell (HUVEC) tube formation.[5]
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative kinase inhibitors derived from aminothiophene scaffolds, illustrating the potential of this chemical class.
| Kinase Target | Inhibitor Class | Representative IC50 | Reference |
| PLK1 | Thienopyrimidine | < 0.508 nM | [4] |
| PI3Kβ | Thienopyrimidine | 72% inhibition at 10 µM | [2] |
| PI3Kγ | Thienopyrimidine | 84% inhibition at 10 µM | [2] |
| VEGFR-2 | Thiophene-3-carboxamide | 191.1 nM | [5] |
| CK2 | Thieno[2,3-d]pyrimidine | 0.1 µM | [7] |
| Haspin | Thieno[3,2-b]pyridine | Low µM | [8][9] |
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the synthesis and evaluation of a representative thieno[2,3-d]pyrimidine-based kinase inhibitor starting from this compound.
Protocol 1: Synthesis of a Representative Thieno[2,3-d]pyrimidine Kinase Inhibitor
Step 1: Synthesis of the Thieno[2,3-d]pyrimidin-4-one Core
-
To a solution of this compound (1 equivalent) in formamide (10 volumes), add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to 150-160 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the thieno[2,3-d]pyrimidin-4-one core.
Step 2: Chlorination of the Thieno[2,3-d]pyrimidin-4-one
-
Suspend the thieno[2,3-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro-thieno[2,3-d]pyrimidine intermediate.
Step 3: Nucleophilic Aromatic Substitution (SNAr) with a Target-Specific Amine
-
Dissolve the 4-chloro-thieno[2,3-d]pyrimidine (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture to 80-120 °C for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Collect the precipitate by filtration or extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the in vitro potency (IC50) of the synthesized inhibitor against a target kinase.
Materials:
-
Target kinase (e.g., PLK1, VEGFR-2)
-
Kinase substrate (specific for the target kinase)
-
ATP
-
Synthesized inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Add the kinase enzyme solution to each well.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
-
Kinase Reaction Incubation: Incubate the plate at 30 °C for 1-2 hours.
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Perspectives
This compound and its derivatives represent a highly valuable and versatile class of building blocks in the design and synthesis of novel kinase inhibitors. The straightforward access to this scaffold via the Gewald reaction, coupled with the numerous possibilities for further chemical modification, provides a robust platform for generating diverse compound libraries. The successful development of potent inhibitors against a range of clinically relevant kinases underscores the strategic importance of the aminothiophene core in modern drug discovery. Future efforts in this area will likely focus on the development of even more selective inhibitors, including those that target specific kinase isoforms or allosteric sites, further expanding the therapeutic potential of this remarkable scaffold.
References
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry.
- Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
- Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed.
- Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1)
- P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. PubMed Central.
- Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed.
- Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed.
- Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid. BenchChem.
- Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. PubMed Central.
- Discovery of Methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a Potent and Selective Polo-like Kinase 1 (PLK1) Inhibitor for Combating Hepatocellular Carcinoma.
- Various scaffolds as potent VEGFR inhibitors.
- Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Semantic Scholar.
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules.
- p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. PubMed.
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applic
- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central.
- An updated patent review of p38 MAP kinase inhibitors (2014-2019). PubMed.
- Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
- VEGFR inhibitors. Altmeyers Encyclopedia.
- Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed.
- Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 4-aminothiophene-3-carboxylate
Welcome to the technical support guide for the purification of Methyl 4-aminothiophene-3-carboxylate (CAS 69363-85-5). This document is designed for researchers, medicinal chemists, and process development professionals who require a high-purity final compound. Here, we move beyond simple protocols to address the common challenges and nuanced decision-making required for successful purification, ensuring your experimental outcomes are both reliable and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route, most commonly the Gewald aminothiophene synthesis. Potential impurities include:
-
Unreacted Starting Materials: Such as the starting α-mercapto ketone/aldehyde, methyl cyanoacetate, and elemental sulfur.
-
Reaction Byproducts: Including polymeric sulfur species and products from side-reactions.
-
Isomeric Byproducts: Depending on the reaction conditions and precursors, small amounts of other aminothiophene isomers may form.
-
Degradation Products: Aminothiophenes can be susceptible to oxidation and discoloration upon exposure to air and light. The primary amino group can be oxidized, leading to colored impurities.
Q2: What is the most effective first-pass purification strategy for this compound?
For a typical crude solid, a two-stage approach is recommended:
-
Recrystallization: This is an excellent initial step to significantly increase purity by removing the bulk of impurities. It is cost-effective and scalable.
-
Silica Gel Chromatography: If recrystallization fails to yield the desired purity, column chromatography is the definitive method for removing closely related impurities and residual color.
Q3: How can I reliably assess the purity of my final product?
A multi-faceted approach to purity analysis is crucial for trustworthiness.
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for monitoring column chromatography. A single, well-defined spot in multiple solvent systems is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase HPLC method is suitable for this class of compounds.[1][2]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Commercially available related compounds have melting points in the range of 80-90°C.[3]
-
Spectroscopic Analysis (NMR, MS): 1H NMR and Mass Spectrometry confirm the chemical identity and structure of the purified compound, serving as a final validation of both purity and identity.[4][5]
Troubleshooting and In-Depth Guides
This section addresses specific issues you may encounter during the purification process in a practical, question-and-answer format.
Workflow for Purification of this compound
Below is a general workflow diagram illustrating the decision-making process for purifying the crude product.
Caption: General purification workflow for this compound.
Part 1: Recrystallization Issues
Q: My compound forms an oil during recrystallization instead of crystals. What should I do?
A: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
Causality & Solution:
-
Reduce the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Slow cooling encourages ordered crystal lattice formation.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled mixture and reheat until everything dissolves. Then, attempt to cool slowly again.
-
"Scratch" the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvents: The polarity of your solvent may be too high. Try a less polar solvent or a solvent mixture. Refer to the solvent screening protocol below.
Experimental Protocol: Screening for Recrystallization Solvents
-
Place ~20-30 mg of your crude solid into several different test tubes.
-
Add a common solvent (e.g., isopropanol, ethyl acetate, toluene, hexane) dropwise to each tube at room temperature until the solid just dissolves.
-
If the solid dissolves readily at room temperature, the solvent is too good; the compound will not crystallize out upon cooling. Discard this solvent choice.
-
If the solid is poorly soluble at room temperature, heat the test tube gently. If the solid dissolves when hot, this is a promising candidate solvent.
-
Allow the promising solutions to cool slowly to room temperature and then in an ice bath.
-
Observe which solvent yields the most high-quality crystals. A good solvent will dissolve the compound when hot but not when cold.
| Solvent System | Polarity | Typical Application |
| Toluene | Low | Good for less polar compounds, often yields good crystals. |
| Ethyl Acetate / Hexane | Tunable | A powerful mixture. Dissolve in minimal hot ethyl acetate, then add hot hexane until turbidity appears. |
| Isopropanol / Water | High | Dissolve in minimal hot isopropanol, then add hot water dropwise until the solution becomes cloudy. |
Part 2: Column Chromatography Issues
Q: I'm seeing significant streaking of my compound on the TLC plate. How do I choose the right solvent system for my column?
A: Streaking on a TLC plate is a clear sign that the mobile phase is not optimal or that there is an issue with the compound interacting with the stationary phase (silica gel). This compound has both a basic amino group and a polar ester group, which can lead to tailing on acidic silica gel.
Causality & Solution:
-
Optimize Polarity: Streaking can occur if the solvent is not polar enough to move the compound effectively. Try gradually increasing the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). The ideal mobile phase should give your product a Retention Factor (Rf) of 0.25-0.35 for good separation on a column.
-
Neutralize the Silica: The primary amine group (-NH2) is basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing. To mitigate this, add a small amount of a basic modifier to your eluent.
-
Triethylamine (Et3N): Add 0.5-1% triethylamine to your mobile phase. The Et3N will compete with your amine for binding sites on the silica, resulting in sharper, more symmetrical spots.
-
Ammonia: Pre-treating the silica gel with ammonia can also be effective.
-
Experimental Protocol: Flash Column Chromatography
-
Dry Pack the Column: Fill a glass column with dry silica gel (typically 100-200 mesh).
-
Prepare the Slurry: In a separate beaker, dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry-loaded" sample. This prevents overloading the top of the column.
-
Load the Column: Carefully add the dry-loaded silica to the top of the column bed.
-
Elute: Begin running your chosen mobile phase (e.g., Hexane:Ethyl Acetate 7:3 with 0.5% Et3N) through the column.[4] Use gentle air pressure to maintain a steady flow.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Monitor by TLC: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Diagram: Poor Column Separation
Caption: Decision tree for troubleshooting poor column chromatography separation.
Part 3: Product Stability and Handling
Q: My purified, off-white solid is slowly turning yellow/brown upon storage. Is it decomposing?
A: Yes, this discoloration is a common sign of degradation. Aromatic amines, including aminothiophenes, are susceptible to air oxidation, which produces highly colored quinone-imine type structures.
Causality & Solution:
-
Minimize Air Exposure: Store the purified solid under an inert atmosphere. After drying the product, flush the storage vial with nitrogen or argon before sealing.
-
Protect from Light: Photochemical reactions can accelerate degradation. Store the vial in a dark place or wrap it in aluminum foil.
-
Low Temperature Storage: Chemical reactions, including degradation, are slower at lower temperatures. Store the compound in a refrigerator (2-8°C) or freezer.[6]
Best Practice for Long-Term Storage: For optimal stability, place the solid in a vial, flush thoroughly with argon, seal tightly with a cap and paraffin film, and store at -20°C in a light-proof container.
References
-
(IUCr) Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]
-
Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed. [Link]
-
Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... - ResearchGate. [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. [Link]
- US4847386A - Process for preparing thiophene derivatives - Google P
-
This compound | C6H7NO2S | CID 2777610 - PubChem. [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem. [Link]
Sources
- 1. Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 69363-85-5 [sigmaaldrich.com]
Gewald Reaction Technical Support Center: A Guide to Optimizing Aminothiophene Synthesis
Welcome to the technical support center for the Gewald reaction. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their aminothiophene synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this versatile multi-component reaction.
I. Troubleshooting Guide: Enhancing Your Gewald Reaction Yield
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions based on the underlying reaction mechanism.
Question 1: Why is my yield of 2-aminothiophene consistently low?
A low yield in the Gewald reaction can stem from several factors, primarily related to the initial Knoevenagel-Cope condensation, the reactivity of sulfur, or unfavorable reaction conditions.[1][2]
Possible Causes & Solutions:
-
Inefficient Knoevenagel-Cope Condensation: This is the crucial first step where the active methylene compound and the carbonyl compound condense.[3][4]
-
Base Selection: The choice of base is critical. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are commonly used. For less reactive ketones, a stronger base might be necessary.[1] Consider screening different bases to find the optimal catalyst for your specific substrates.
-
Water Removal: This condensation step produces water, which can inhibit the reaction.[1] Employing a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) generally improve the solubility and reactivity of sulfur.[1][5]
-
Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can enhance sulfur's reactivity.[1] However, be cautious as excessive heat can promote side reactions.[1]
-
-
Steric Hindrance: Bulky substituents on the carbonyl compound can impede the reaction.
-
Two-Step Protocol: For sterically hindered ketones, a two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1][6]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to decrease reaction times and improve yields, particularly for challenging substrates.[3][7]
-
Question 2: I am observing a significant amount of side products. How can I minimize their formation?
The formation of byproducts is a common issue and is often related to reaction conditions and the stability of intermediates.
Possible Byproducts & Mitigation Strategies:
-
Unreacted Starting Materials: The presence of unreacted carbonyl and active methylene compounds indicates an incomplete reaction.
-
Troubleshooting: Increase the reaction time, optimize the temperature, or screen for a more effective catalyst.[1]
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may accumulate if the subsequent sulfur addition and cyclization steps are slow.
-
Troubleshooting: Ensure a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization to proceed.[1]
-
-
Dimerization or Polymerization: Starting materials or intermediates can sometimes undergo self-condensation.[1]
-
Troubleshooting: Adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent can help minimize these side reactions.[1] Dimerization of the ylidene intermediate can sometimes be a significant side reaction, although under appropriate conditions, this dimer can sometimes be converted to the desired product.[8]
-
Question 3: I am struggling with the purification of my 2-aminothiophene product. What are the best practices?
Effective purification is key to obtaining a high-purity final product. The choice of method depends on the physical state and properties of your aminothiophene.
Purification Strategies:
| Purification Method | Description and Application |
| Recrystallization | Often the most effective method for purifying solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] |
| Column Chromatography | Ideal for oils or solids that are difficult to recrystallize. A typical eluent system is a gradient of ethyl acetate in hexanes on a silica gel column.[1] |
| Washing | Washing the crude product with water can remove inorganic salts and polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1] |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions about the fundamentals of the Gewald reaction.
What is the Gewald reaction?
The Gewald reaction is a multi-component organic reaction that synthesizes polysubstituted 2-aminothiophenes.[3][5] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3][9] This one-pot synthesis is highly valued for its efficiency and the broad structural diversity of the products it can generate.[5][6]
What is the mechanism of the Gewald reaction?
The generally accepted mechanism proceeds in three main stages:[1][3]
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation between an active methylene compound (like an α-cyanoester or malononitrile) and a carbonyl compound to form an α,β-unsaturated nitrile intermediate.[4]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[3][4]
-
Cyclization and Tautomerization: The sulfur-adduct then undergoes cyclization and tautomerization to form the final 2-aminothiophene product.[3]
Caption: The reaction pathway of the Gewald synthesis.
What is the role of the base catalyst in the Gewald reaction?
The base plays a crucial role in the initial Knoevenagel-Cope condensation by deprotonating the active methylene compound, which then acts as a nucleophile.[1][2] Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines like triethylamine.[1] In some instances, the amine can also activate the elemental sulfur.[1] Recent studies have also explored the use of catalytic amounts of conjugate acid-base pairs, which can significantly influence the reaction rate and yield.[2]
III. Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).
-
Add a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at a temperature between room temperature and 50 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a cold solvent like ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Caption: A general experimental workflow for the Gewald synthesis.
IV. References
-
Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Retrieved from
-
Wikipedia. (2023). Gewald reaction. Retrieved from [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
Ghahremanpour, M. M., & Zipse, H. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv.
-
Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 967-972.
-
Reddy, G. V. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 211-217.
-
Zhang, H., et al. (2004). Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction. Synlett, 2004(17), 3055-3059.
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. jk-sci.com [jk-sci.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Gewald Reaction [organic-chemistry.org]
Stability issues of Methyl 4-aminothiophene-3-carboxylate in solution
Welcome to the technical support center for Methyl 4-aminothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule
This compound is a versatile heterocyclic building block. However, its structure, containing an aminothiophene core, a methyl ester, and an amino group, presents inherent stability challenges. The electron-rich thiophene ring is susceptible to oxidation, the ester is prone to hydrolysis, and the aromatic amine can be reactive and may contribute to photosensitivity. This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My stock solution of this compound in DMSO is turning yellow/brown. Is it degrading?
Answer: Yes, a color change, particularly to yellow or brown, is a strong indicator of degradation. This is a common observation with aminothiophene derivatives and is often due to oxidation and/or polymerization.
Causality: The electron-rich aminothiophene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by light and elevated temperatures. The initial oxidation products can be reactive and may undergo further reactions, including polymerization, leading to colored byproducts. Thiophene-containing compounds can be metabolized (oxidized) to reactive intermediates like thiophene S-oxides and epoxides, which are highly electrophilic.[1]
Troubleshooting & Prevention:
-
High-Quality Solvent: Always use anhydrous, high-purity DMSO to prepare your stock solutions. Water content can facilitate hydrolytic degradation.
-
Inert Atmosphere: When preparing and storing stock solutions, purge the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Storage Conditions: As recommended by suppliers, store the solid compound and its solutions at 2-8°C in a dark place.[1] For long-term storage, consider storing aliquots at -20°C or -80°C to minimize degradation.
-
Fresh is Best: Prepare fresh solutions for your experiments whenever possible. Avoid using old stock solutions that show any signs of discoloration.
FAQ 2: I'm seeing a loss of compound activity in my aqueous-based biological assay over time. What could be the cause?
Answer: A time-dependent loss of activity in aqueous buffers is likely due to hydrolysis of the methyl ester group to the corresponding carboxylic acid. This hydrolysis is highly dependent on the pH of your assay buffer.
Causality: Ester hydrolysis can be catalyzed by both acid and base. The rate of hydrolysis is generally at its minimum in the pH range of 3-5 and increases significantly at neutral, and especially at alkaline, pH. In vivo studies of similar compounds have shown rapid and complete de-esterification.[2] The resulting carboxylic acid will have different physicochemical properties (e.g., polarity, charge) and may have a lower affinity for your biological target, leading to a decrease in observed activity.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and mitigating compound instability in aqueous assays.
Experimental Protocol: Time-Course Stability Assessment
-
Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Incubation: Dilute the stock solution to the final assay concentration in your assay buffer. Incubate this solution at the assay temperature (e.g., 37°C).
-
Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the incubated solution and test its activity in your assay.
-
Analysis: Plot the compound's activity as a function of pre-incubation time. A significant decrease in activity over time confirms instability under the assay conditions.
FAQ 3: My compound shows activity in a primary screen, but I'm concerned about it being a false positive. How can I check for this?
Answer: This is a valid concern. Aminothiophenes are a known class of Pan-Assay Interference Compounds (PAINS).[3] Your observed activity could be due to non-specific mechanisms rather than direct interaction with your target.
Causality: PAINS can interfere with assays in several ways:
-
Chemical Reactivity: The aminothiophene moiety can be reactive, potentially forming covalent bonds with proteins in your assay.
-
Redox Cycling: The compound might undergo redox cycling, which can interfere with assays that have redox-sensitive readouts.
-
Aggregation: At higher concentrations, the compound may form aggregates that sequester and denature proteins non-specifically.[4]
-
Optical Interference: If the compound or its degradation products are colored, they can interfere with absorbance-based readouts.
Self-Validating Protocols to Identify Assay Interference:
| Interference Mechanism | Assessment Protocol | Expected Outcome if an Artifact |
| Aggregation | Run the assay in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. | A significant reduction or complete loss of activity. |
| Redox Activity | Add a strong reducing agent like dithiothreitol (DTT, 1 mM) to the assay buffer. | A significant change in the compound's IC50 value. |
| Chemical Reactivity | Pre-incubate the target protein with the compound for varying amounts of time, then measure activity. | A time-dependent increase in inhibition that is not easily reversed by dilution suggests covalent modification. |
Protocol: Detergent-Based Assay for Aggregation
-
Prepare Buffers: Prepare two sets of your standard assay buffer: one with and one without 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare serial dilutions of your compound in both buffers.
-
Run Assay: Perform your standard assay protocol using both sets of compound dilutions.
-
Compare Results: If the compound is an aggregator, its potency will be significantly reduced in the buffer containing Triton X-100.
Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Solid Storage | Store at 2-8°C under an inert atmosphere, protected from light.[1] | Minimizes thermal degradation, oxidation, and photodegradation. |
| Stock Solutions (DMSO) | Prepare in anhydrous DMSO, purge with inert gas, store at -20°C or -80°C in small aliquots. | Reduces oxidation and hydrolysis. Aliquoting avoids repeated freeze-thaw cycles. |
| Aqueous Solutions | Prepare fresh from stock immediately before use. Do not store aqueous solutions. | Highly susceptible to pH-dependent hydrolysis. |
| Assay Conditions | Be aware of buffer pH. If possible, maintain a slightly acidic pH (6-6.5). | Hydrolysis is slower at acidic pH compared to neutral or alkaline pH. |
| Data Interpretation | Always consider the possibility of assay interference (PAINS). Run appropriate controls. | Aminothiophene scaffold is known to be a potential source of false positives.[3] |
Visualizing Degradation Pathways
The primary degradation pathways for this compound in solution are hydrolysis and oxidation.
Caption: Major degradation pathways for this compound.
By understanding these potential stability issues and implementing the recommended troubleshooting and control experiments, you can ensure the quality and validity of your research data when working with this compound.
References
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. Available at: [Link]
-
MSDS of this compound Hydrochloride. Capot Chemical. Available at: [Link]
-
Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution. SciSpace. Available at: [Link]
-
Methods for the synthesis of 2-aminothiophenes and their reactions (review). SpringerLink. Available at: [Link]
-
How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Prof. ACS Publications. Available at: [Link]
-
(IUCr) Ethyl 2-amino-4-methylthiophene-3-carboxylate. International Union of Crystallography. Available at: [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Available at: [Link]
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. SGR Lifesciences. Available at: [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH. Available at: [Link]
-
Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Zenodo. Available at: [Link]
Sources
- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-amino-5-methylthiophene-3-carboxylate | C7H9NO2S | CID 11401021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
Side reactions to avoid during the synthesis of Methyl 4-aminothiophene-3-carboxylate
Introduction: The successful synthesis of Methyl 4-aminothiophene-3-carboxylate is a critical step in the development of various pharmaceutical agents and advanced materials. However, its electron-rich heterocyclic structure presents unique challenges, making the reaction susceptible to several side reactions that can drastically reduce yield and purity. This guide provides field-proven insights and troubleshooting protocols to help researchers navigate these complexities, ensuring a robust and reproducible synthesis. We will explore the causality behind common experimental pitfalls and offer validated strategies for their prevention and mitigation.
Section 1: Troubleshooting Guide - Common Synthesis Problems
This section addresses specific issues encountered during the synthesis. The primary route discussed involves the reaction of a suitable methyl 3-cyano-4-oxobutanoate precursor with a sulfur source, a common modern pathway, though we will also address issues pertinent to other routes, such as those starting from 3-oxotetrahydrothiophenes.
Q1: My reaction mixture turned into a dark, intractable tar, and I isolated little to no product. What happened?
A1: This is a classic sign of polymerization. The aminothiophene ring is electron-rich due to the lone pairs on both the nitrogen and sulfur atoms, making it highly susceptible to oxidative and acid-catalyzed polymerization.[1][2]
Probable Causes:
-
Presence of Strong Acids: Trace acids can protonate the thiophene ring, initiating a chain reaction.
-
Exposure to Oxidants/Air: Oxygen can act as an oxidant, leading to the formation of radical cations that readily polymerize.[3]
-
Excessive Heat: High temperatures can accelerate both acid-catalyzed and oxidative polymerization pathways.
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere:
-
Action: Purge the reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction and workup.
-
Causality: This displaces oxygen, minimizing oxidative polymerization initiated by air.[3]
-
-
Control of pH:
-
Action: If the synthesis involves an acidic step, it should be followed promptly by neutralization. During workup, use a mild base like sodium bicarbonate solution to quench any residual acid before solvent evaporation.
-
Causality: Preventing a low pH environment inhibits the protonation of the thiophene ring, a key initiation step for acid-catalyzed polymerization.
-
-
Temperature Management:
-
Action: Maintain the recommended reaction temperature strictly. Avoid localized overheating by using an oil bath and vigorous stirring. If the reaction is exothermic, use an ice bath for initial reagent mixing.
-
Causality: Lowering the thermal energy of the system reduces the rate of all side reactions, including polymerization.[2]
-
-
Use of Inhibitors (Advanced):
-
Action: In persistent cases, adding a small quantity of a radical inhibitor like BHT (butylated hydroxytoluene) can be considered, although this may complicate purification.
-
Q2: My final product shows a significant impurity with a mass suggesting decarboxylation (loss of -COOCH3). How can I prevent this?
A2: Decarboxylation is the loss of the carboxylate group as CO2 (after hydrolysis) or other fragments. This is typically induced by excessive heat or harsh acidic/basic conditions during the reaction or workup. While thiophene-2-carboxylic acids are more prone to this, the 3-carboxylate can also be susceptible under forcing conditions.[4][5]
Probable Causes:
-
Prolonged Heating: Extended reaction times at high temperatures can provide the energy needed for decarboxylation.
-
Strong Acidic Conditions: Protonation of the thiophene ring can facilitate the cleavage of the ester group.[4]
-
Saponification and Subsequent Acidification: If the ester is unintentionally hydrolyzed to a carboxylic acid by a strong base, subsequent treatment with strong acid at elevated temperatures can cause decarboxylation.
Preventative Measures:
| Parameter | Standard Condition | Recommended Adjustment to Prevent Decarboxylation | Rationale |
| Reaction Temp. | Varies by method | Use the lowest effective temperature. Monitor by TLC to avoid unnecessarily long heating. | Minimizes the activation energy supplied for the decarboxylation reaction. |
| pH During Workup | Acid/Base Extraction | Use mild acids (e.g., dilute citric acid) and bases (e.g., NaHCO₃). Avoid strong HCl or NaOH. | Prevents harsh pH environments that can catalyze ester hydrolysis and subsequent decarboxylation.[5] |
| Purification | Distillation / Recrystallization | Prioritize column chromatography or recrystallization at lower temperatures. Avoid high-temperature distillation. | High vacuum distillation can sometimes require temperatures that induce thermal decomposition. |
Section 2: Proactive Synthesis & FAQs
This section provides answers to frequently asked questions, focusing on proactive measures to ensure a successful synthesis from the start.
Q1: What is the most critical factor for achieving high yield and purity in this synthesis?
A1: The single most critical factor is the strict control of the reaction environment, specifically atmosphere and temperature. As discussed, the aminothiophene product is sensitive. Ensuring an inert atmosphere from the very beginning prevents oxidative side reactions that are often the primary source of yield loss and purification difficulties.[3]
Q2: My synthesis involves a Knoevenagel-type condensation as an initial step. I'm seeing a significant side product with double the mass of my expected intermediate. What is it?
A2: This is likely a dimer of your α,β-unsaturated nitrile intermediate. This is a well-known side reaction in Gewald-type syntheses and related condensations.[6] It occurs when the enolate of the nitrile intermediate acts as a Michael donor and attacks another molecule of the nitrile (Michael acceptor), followed by cyclization.
Mitigation Strategy:
-
Control Base Stoichiometry: Use the minimum effective amount of base catalyst (e.g., triethylamine, piperidine). Excess base can lead to higher concentrations of the reactive enolate, promoting dimerization.
-
Temperature Control: Keep the condensation temperature low. This favors the desired intramolecular cyclization over the intermolecular dimerization.
-
Order of Addition: Add the carbonyl compound slowly to the mixture of the active methylene compound (the cyanoacetate) and the base. This keeps the concentration of the resulting α,β-unsaturated product low at any given time, reducing the chance of self-condensation.[7]
Diagram: Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low product yield.
Caption: Troubleshooting workflow for low yield.
Q3: What is the best method for purifying the final product?
A3: Silica gel column chromatography is the most widely reported and effective method for purifying this compound and its analogs.[8]
Recommended Protocol:
-
Slurry Loading: After concentrating the crude product, dissolve it in a minimum amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it again to a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Solvent System (Eluent): A common starting point is a mixture of hexane and ethyl acetate. A typical gradient might start at 9:1 (Hexane:EtOAc) and gradually increase in polarity to 7:3 or 6:4.[8][9] The exact ratio should be determined beforehand using TLC analysis.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Monitoring: Collect fractions and monitor them by TLC to pool the pure product fractions.
Section 3: Key Experimental Protocol
This section provides a representative, generalized protocol for the synthesis, incorporating best practices to avoid common side reactions. Note: Specific quantities and conditions should be adapted from a validated literature procedure.
Protocol 1: Synthesis via 3-Oxotetrahydrothiophene Route
This method is often preferred for producing specific isomers of aminothiophenes.[10]
Caption: Key steps in the synthesis protocol.
Self-Validation Checklist:
-
During Reaction: A spot corresponding to your product should appear on the TLC plate, and the starting material spot should diminish.
-
After Workup: The crude product should be a solid or oil, not a tar. A preliminary ¹H NMR can confirm the presence of the characteristic thiophene and amine protons.
-
After Purification: The final product should be a crystalline solid with a sharp melting point.[8] Purity should be >95% as determined by LC-MS or NMR.
By understanding the mechanisms behind potential side reactions and implementing these proactive and troubleshooting strategies, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.
References
-
Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. PMC. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
- Polymerization of thiophene and its derivatives.Google Patents.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]
-
Gewald reaction. Wikipedia. Available at: [Link]
-
2‐Aminothiophenes by Gewald reaction. ResearchGate. Available at: [Link]
-
Plasma Polymerization of Thiophene Derivatives. Langmuir. Available at: [Link]
-
Mechanism of Photoinduced Step Polymerization of Thiophene by Onium Salts: Reactions of Phenyliodinium and Diphenylsulfinium Radical Cations with Thiophene. Macromolecules. Available at: [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]
-
Low-temperature side-chain cleavage and decarboxylation of polythiophene esters by acid catalysis. ResearchGate. Available at: [Link]
-
Gewald Reaction. Organic Chemistry Portal. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCr. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate. Available at: [Link]
-
Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Zendy. Available at: [Link]
-
Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. Available at: [Link]
- Process for preparing thiophene derivatives.Google Patents.
-
This compound. PubChem. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Available at: [Link]
-
Barton decarboxylation. Wikipedia. Available at: [Link]
-
Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. American Chemical Society. Available at: [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. PMC. Available at: [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Available at: [Link]
-
General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. ResearchGate. Available at: [Link]
-
Decarboxylative thiolation of redox-active esters to free thiols and further diversification. NIH. Available at: [Link]
-
Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. Available at: [Link]
-
3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl. Available at: [Link]
Sources
- 1. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
Troubleshooting guide for the cyclization of Methyl 4-aminothiophene-3-carboxylate
Technical Support Center: Cyclization of Methyl 4-aminothiophene-3-carboxylate
Welcome to the technical support center for the cyclization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation, which is a key step in the formation of thieno[3,4-d]pyrimidin-4(3H)-ones and related heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired Thieno[3,4-d]pyrimidin-4(3H)-one
Question: I am attempting to synthesize a thieno[3,4-d]pyrimidin-4(3H)-one from this compound using formamide, but I am observing very low to no product formation. What are the critical parameters I should investigate?
Answer:
This is a common challenge, and the success of this cyclization often hinges on a few critical factors, primarily related to reaction conditions and reagent purity. The reaction of an aminothiophene with formamide is a classic method to achieve this transformation.[1][2] Let's break down the potential culprits:
-
Reaction Temperature and Time: The thermal cyclization of an intermediate anilidomethylenemalonate is a key step in similar reactions like the Gould-Jacobs reaction.[3][4][5] This type of reaction often requires high temperatures, sometimes exceeding 250 °C, to drive the reaction to completion.[5] If your reaction temperature is too low, the cyclization may not proceed efficiently. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product.[5] It is crucial to empirically determine the optimal temperature and monitor the reaction progress using techniques like TLC or LC-MS.
-
Purity of Formamide: Formamide is hygroscopic and can hydrolyze to formic acid and ammonia. The presence of excess water or formic acid can interfere with the reaction. It is highly recommended to use freshly distilled or a new bottle of high-purity formamide for this reaction.
-
Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at elevated temperatures. The aminothiophene moiety can be susceptible to oxidation.
-
Catalyst: Some variations of this cyclization may benefit from a catalytic amount of acid or base. However, for the direct reaction with formamide, it is typically run neat. If you are adapting a procedure, be mindful of the specific catalytic requirements.
Issue 2: Formation of a Major, Unidentifiable Side Product
Question: My reaction is consuming the starting material, but the main product is not what I expect. I see a significant amount of a side product that is difficult to characterize. What are the likely side reactions?
Answer:
Side product formation is a frequent hurdle. Based on the reactivity of the starting material, a few possibilities are likely:
-
Dimerization or Polymerization: Aminothiophenes can be prone to self-condensation or polymerization, especially under harsh thermal conditions. This is often observed as an insoluble, dark-colored solid that is difficult to characterize by standard NMR techniques.
-
Decarboxylation: At high temperatures, the methyl ester group could potentially be lost, leading to decarboxylation of the thiophene ring. While less common under these specific conditions, it is a possibility to consider, especially if the reaction is heated for an extended period.
-
Reaction with Impurities in Formamide: As mentioned earlier, impurities in formamide, such as formic acid, could lead to the formation of N-formyl derivatives without subsequent cyclization, or other undesired products.
To identify the side product, consider the following:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the molecular formula of the side product. This can provide significant clues about its structure.
-
Infrared (IR) Spectroscopy: IR can help identify key functional groups. For instance, the presence of a strong carbonyl stretch without the characteristic amide N-H bands of the desired product could indicate an alternative structure.
Issue 3: Difficulty in Product Purification
Question: I believe my reaction has worked, but I am struggling to isolate a pure product from the crude reaction mixture. What purification strategies are most effective?
Answer:
Purification of thieno[3,4-d]pyrimidin-4(3H)-ones can be challenging due to their often-polar nature and potential for low solubility. Here are some proven approaches:
-
Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high-purity material. Experiment with a range of solvent systems. Common choices include:
-
Ethanol or Methanol
-
Dimethylformamide (DMF)/Water
-
Dioxane/Water
-
Acetic Acid/Water
-
-
Column Chromatography: If crystallization is not feasible, column chromatography on silica gel is a viable alternative. Due to the polarity of these compounds, you will likely need a polar mobile phase. A gradient elution starting with a less polar solvent system (e.g., dichloromethane/methanol) and gradually increasing the polarity can be effective.
-
Trituration: Sometimes, simply stirring the crude solid in a solvent in which the impurities are soluble but the product is not (or vice versa) can significantly improve purity. Common solvents for trituration include diethyl ether, ethyl acetate, or acetonitrile.
Experimental Protocols & Workflows
General Protocol for the Cyclization of this compound
This protocol provides a starting point for the synthesis of thieno[3,4-d]pyrimidin-4(3H)-one. Optimization of temperature and reaction time will likely be necessary.
Reagents and Conditions:
| Parameter | Recommended Condition | Notes |
| Starting Material | This compound | Ensure high purity |
| Reagent | Formamide | High purity, freshly opened or distilled |
| Temperature | 180-220 °C | Monitor for decomposition |
| Reaction Time | 2-6 hours | Monitor by TLC or LC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Add an excess of formamide (e.g., 10-20 equivalents or as the solvent).
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 190 °C) with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., using a 10% methanol in dichloromethane mobile phase) or LC-MS.
-
Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by crystallization or column chromatography as described in the troubleshooting section.
Workflow for Troubleshooting Low Yield
Sources
Technical Support Center: Optimizing Derivatization of Methyl 4-aminothiophene-3-carboxylate
Welcome to the technical support center for the derivatization of Methyl 4-aminothiophene-3-carboxylate (M4A3C). This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile thiophene building block. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge about the starting material, its reactivity, and general considerations for planning your synthesis.
Q1: What are the key reactive sites on this compound?
A1: The molecule has two primary sites for derivatization:
-
The C4-Amino Group (-NH₂): This is the most nucleophilic and common site for derivatization. It readily undergoes reactions like acylation, sulfonylation, alkylation, and reductive amination.
-
The Thiophene Ring (C2 and C5 positions): The thiophene ring is an electron-rich aromatic system capable of undergoing electrophilic aromatic substitution.[1] The C2 and C5 positions are the most activated sites for substitution reactions like halogenation or arylation.[2] The inherent reactivity of these positions is modulated by the activating effect of the amino group and the deactivating effect of the methyl ester.
Q2: How stable is this compound? What are its storage recommendations?
A2: this compound is generally stable at room temperature when stored in a tightly sealed container away from light and moisture. However, like many aromatic amines, it can be susceptible to slow air oxidation over time, which may result in discoloration (e.g., turning brown or purple). For long-term storage, it is best kept refrigerated (2-8 °C) under an inert atmosphere (e.g., Argon or Nitrogen). The hydrochloride salt form offers enhanced stability and is often preferred for storage.[3][4]
Q3: Can the methyl ester group interfere with my N-derivatization reaction?
A3: Under most standard N-derivatization conditions (e.g., acylation with acyl chlorides, reductive amination with borohydride reagents), the methyl ester is stable. However, it can be susceptible to hydrolysis (saponification) under strongly basic conditions, especially if heated or exposed to aqueous base for prolonged periods. If your reaction requires harsh basic conditions, consider performing the reaction at a lower temperature and monitoring for ester hydrolysis by LC-MS.
Q4: Which solvents are most suitable for derivatizing this compound?
A4: The choice of solvent is critical and depends on the specific reaction.
-
For Acylations/Sulfonylations: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are excellent choices. They are unreactive towards the common reagents and effectively dissolve the starting material.
-
For Reductive Aminations: Solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH) are commonly used. Methanol can participate in imine/enamine formation, which can be beneficial.[5]
-
For N-Alkylations: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often required, especially for less reactive alkylating agents, as they can help to dissolve all components and facilitate the reaction.[6]
Part 2: Troubleshooting Guides for Common Derivatizations
This section provides structured guidance for overcoming specific experimental hurdles.
Guide 1: N-Acylation & N-Sulfonylation Reactions
These are among the most common derivatizations, typically involving the reaction of the amino group with an acyl chloride/anhydride or a sulfonyl chloride in the presence of a base.
Problem 1: Low or No Product Yield; Only Starting Material is Recovered.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Acylating/Sulfonylating Agent | The acyl/sulfonyl chloride may have hydrolyzed due to improper storage. | Use a freshly opened bottle of the reagent or distill/purify it before use. Acyl chlorides are particularly sensitive to moisture.[7] |
| Insufficient or Inappropriate Base | The reaction generates HCl or another acid byproduct. Without a base to neutralize it, the starting amine becomes protonated and non-nucleophilic.[7] | Check the reaction mixture's pH. Ensure at least 1.1-1.5 molar equivalents of a non-nucleophilic base (e.g., Pyridine, Triethylamine, DIPEA) are used. |
| Low Reaction Temperature | The activation energy for the reaction has not been met. | Allow the reaction to warm to room temperature or gently heat to 40-50 °C. Monitor progress by Thin Layer Chromatography (TLC). |
| Precipitation of Starting Material | The starting material or its salt form may not be fully soluble in the chosen solvent. | Switch to a more polar solvent (e.g., from DCM to THF or DMF) or add a co-solvent to improve solubility. |
Problem 2: Multiple Products are Observed by TLC or LC-MS.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Di-acylation/Di-sulfonylation | Under harsh conditions or with a large excess of a highly reactive agent, reaction at the amide nitrogen (once formed) is possible, though rare. | Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating/sulfonylating agent and add it slowly to the reaction mixture at a low temperature (0 °C).[7] |
| Side Reactions on the Thiophene Ring | Some highly reactive sulfonyl chlorides (e.g., triflic anhydride) under forcing conditions could potentially react with the electron-rich thiophene ring. | Use milder, more selective reagents. Ensure the reaction is run under controlled temperature conditions. |
| Impure Starting Materials | Impurities in the starting amine or acylating agent are carried through the reaction. | Verify the purity of your starting materials by NMR or LC-MS before starting the reaction. Purify if necessary. |
Workflow & Troubleshooting for N-Acylation
Caption: A logical workflow for N-acylation, incorporating key troubleshooting checkpoints.
Guide 2: Reductive Amination
This two-step, one-pot process involves forming an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding N-alkylated product.[8]
Problem 1: The Reaction Stalls at the Imine Intermediate or Does Not Start.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Imine Formation | Imine formation is an equilibrium process that generates water. The presence of excess water can shift the equilibrium back to the starting materials. | Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. For stubborn cases, a Dean-Stark apparatus can be used with solvents like toluene. |
| Inactive Reducing Agent | Common reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are moisture-sensitive. | Use a fresh bottle of the reducing agent. Store it in a desiccator. NaBH(OAc)₃ is generally preferred as it is less toxic and often more effective.[9] |
| Incorrect pH | Imine formation is typically acid-catalyzed, but the amine must remain nucleophilic. The optimal pH is weakly acidic (pH 4-6).[8] | Add a small amount of acetic acid (AcOH) to catalyze imine formation. Be cautious, as strongly acidic conditions will protonate the amine, halting the reaction. |
Problem 2: Recovery of Dialkylated or Unwanted Side Products.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Over-alkylation | If the newly formed secondary amine reacts again with another equivalent of the aldehyde/ketone. | Use a stoichiometric amount (1.0-1.2 equivalents) of the carbonyl compound. A stepwise procedure, where the imine is formed first before the reducing agent is added, can sometimes offer better control.[5] |
| Reduction of the Carbonyl Starting Material | The reducing agent reduces the starting aldehyde/ketone instead of the imine. | Use a milder, imine-selective reducing agent. NaBH(OAc)₃ and NaBH₃CN are excellent for this purpose as they reduce imines much faster than ketones or aldehydes.[10] Avoid stronger reducing agents like NaBH₄ unless the imine is pre-formed. |
Decision Tree for Reductive Amination Troubleshooting
Caption: A diagnostic tree to systematically troubleshoot poor reductive amination outcomes.
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for N-Acylation (e.g., N-Benzoylation)
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add benzoyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the pure N-benzoylated product.
Protocol 2: General Procedure for Reductive Amination
-
Setup: To a flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and 1,2-Dichloroethane (DCE, approx. 0.1 M).
-
Catalysis (Optional): Add acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may effervesce slightly.
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor for the disappearance of the imine intermediate and starting material by LC-MS or TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Isolation: Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired N-alkylated amine.
References
-
Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(13), 4886–4902. [Link]
-
Bahar, E., & Kuru, A. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Natural Product Research, 30(6), 625–651. [Link]
-
Pharmapproach. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Serradj, Y., et al. (2017). Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives with Inhibition of Amination Type Reaction. Molecules, 22(12), 2197. [Link]
-
Wikipedia contributors. (2023, December 22). Thiophene. Wikipedia. [Link]
-
Ahmad, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1858–1882. [Link]
-
Han, J., & Borchers, C. H. (2012). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 2(4), 826–843. [Link]
-
Scammells, P., Flynn, B., & Aurelio, L. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Monash University. [Link]
-
Basha, R. S. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Request PDF. [Link]
- Hartough, H. D., & Sardella, J. J. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
-
Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]
-
Wikipedia contributors. (2024, January 1). Reductive amination. Wikipedia. [Link]
-
Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. [Link]
- Cantrell, B. E., & Edwards, P. N. (1989). U.S. Patent No. 4,847,386. Washington, DC: U.S.
-
Fun, H.-K., et al. (2012). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o773. [Link]
-
Unknown. (n.d.). Reaction of Furan and Thiophene. [Link]
-
Zhang, Y., et al. (2015). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. RSC Advances, 5(29), 22485–22492. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Goud, B. S., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(3), 687-701. [Link]
-
Mari, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3025–3051. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem Compound Database. [Link]
-
SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 3. scbt.com [scbt.com]
- 4. Methyl 3-aminothiophene-4-carboxylate hydrochloride, 97+% 1 g | Request for Quote [thermofisher.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Handling and storage of hygroscopic Methyl 4-aminothiophene-3-carboxylate hydrochloride
Welcome to the technical support guide for Methyl 4-aminothiophene-3-carboxylate hydrochloride (CAS No. 39978-14-8). This document serves as a resource for researchers, chemists, and drug development professionals, providing in-depth guidance on the handling, storage, and troubleshooting of this valuable but challenging hygroscopic reagent. Our goal is to empower you with the knowledge to ensure the integrity of your material and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and proper management of this compound hydrochloride.
Q1: What is this compound hydrochloride and why is it hygroscopic?
This compound hydrochloride is a thiophene derivative used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—stems from the presence of the hydrochloride salt and polar functional groups (amine, ester) which attract and bond with water molecules.[3][4] This moisture uptake can significantly alter the material's physical and chemical properties.[4][5][6]
Q2: What are the immediate consequences of improper handling and moisture exposure?
Exposure to atmospheric moisture can lead to a cascade of issues that compromise experimental integrity. These include:
-
Physical Changes: The free-flowing powder may clump, cake, or in severe cases, turn into a slurry, making accurate weighing nearly impossible.[3][7]
-
Chemical Degradation: The absorbed water is not inert. It can participate in unwanted side reactions, such as hydrolysis of the ester group, leading to impurities and a reduction in the active reagent's purity.[5][7]
-
Inaccurate Stoichiometry: If you weigh a sample that has absorbed water, the actual mass of the reagent is lower than measured. This introduces significant error into your reaction stoichiometry, leading to lower yields and inconsistent results.[7]
Q3: How should I store this compound upon receiving it?
Proper storage is the first and most critical line of defense against moisture contamination. The key principle is to maintain a dry, inert environment.
| Storage Parameter | Recommendation | Rationale |
| Container | Original, tightly sealed container. Use parafilm to further seal the cap. | Prevents ingress of atmospheric moisture.[3][8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces moist air from the container's headspace.[9] |
| Location | A desiccator or a controlled-humidity cabinet. | Provides a low-humidity external environment.[10] |
| Temperature | Cool, dry place.[11] | Minimizes the rate of potential degradation reactions. |
| Ventilation | Store in a well-ventilated area.[9][11] | General laboratory safety practice for chemical storage. |
Q4: What are the primary safety hazards associated with this compound?
According to safety data sheets, this compound hydrochloride is an irritant. Always consult the latest Safety Data Sheet (SDS) before use.[9][12]
Action: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[3][9][12]
Troubleshooting Guide: From Problem to Protocol
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My powder has formed hard clumps. Can I still use it?
This is a classic sign of significant moisture absorption.[3] Using the material as-is will lead to inaccurate measurements and potential reaction failures.
-
Immediate Cause: The hygroscopic salt has absorbed enough atmospheric water to initiate deliquescence, where the solid begins to dissolve in the absorbed water.[5]
-
Solution Pathway: Your approach depends on the sensitivity of your subsequent reaction to water.
-
Protocol for Drying (Use with Extreme Caution): Drying can sometimes rescue the material, but it risks thermal decomposition.[3] This should be considered a last-resort option.
-
Place a small amount of the clumped material in a vacuum oven.
-
Gently heat at a low temperature (e.g., 30-40°C) under vacuum for several hours.
-
Crucially, do not exceed a temperature that could cause the compound to melt or decompose (Melting Point: 203-204°C[11]).
-
After cooling under vacuum or in a desiccator, assess the material's state. If it returns to a fine powder, it may be usable for less sensitive applications.
-
Problem 2: My weight is fluctuating on the analytical balance.
This occurs because the compound is actively absorbing moisture from the air as you are trying to weigh it.[10]
-
Immediate Cause: The rate of water uptake is rapid enough to be detected by a sensitive analytical balance, causing the reading to continuously increase.
-
Solution: The "Weigh by Difference" Aliquoting Protocol
This protocol minimizes atmospheric exposure and is the recommended procedure for routine use.
Problem 3: My reaction yields are inconsistent despite careful weighing.
This is a common and frustrating issue when working with hygroscopic materials. The culprit is often hidden water content, even if the material appears to be a free-flowing powder.
-
Root Cause: The reagent may have absorbed moisture prior to your use, or during repeated openings of the main container. This seemingly small amount of water can act as a poison to water-sensitive catalysts, hydrolyze starting materials, or alter the reaction mechanism.[5][6]
-
Best Practice: The Stock Solution Method
For maximum accuracy and reproducibility, especially in drug development and quantitative studies, preparing a stock solution from a fresh, unopened bottle is the gold-standard approach.[10] This method bypasses the challenges of repeatedly weighing a hygroscopic solid.
-
Step-by-Step Protocol:
-
Select a suitable anhydrous solvent in which the compound is soluble.
-
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common choice for creating concentrated stock solutions.[14] |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent suitable for stock solutions.[14] |
| Ethanol | Soluble | May be used, but ensure it is anhydrous.[14] |
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of this compound Hydrochloride. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
ResearchGate. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]
-
Fisher Scientific. (2009). Safety Data Sheet. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ganesh Remedies. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 3. tutorchase.com [tutorchase.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 11. echemi.com [echemi.com]
- 12. capotchem.com [capotchem.com]
- 13. methyle4-aminothiophene-3-carboxylate hydrochloride, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Preventing oxidation of the thiophene ring during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the unwanted oxidation of the thiophene ring during chemical reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. Thiophene and its derivatives are cornerstones in medicinal chemistry, but their sensitivity to oxidation can pose significant challenges.[1][2][3] This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab.
Frequently Asked Questions (FAQs): Understanding Thiophene's Reactivity
Q1: Why is the thiophene ring susceptible to oxidation in the first place?
While thiophene is considered an aromatic heterocycle, its aromaticity is less than that of benzene. The sulfur atom, with its lone pairs of electrons, is a key player in the ring's reactivity.[4] This sulfur atom is nucleophilic and can be attacked by electrophilic oxidizing agents, a reaction not typically seen with the carbons in benzene.[5] Furthermore, the π-electron system of the ring itself can be targeted. This dual reactivity means that under oxidative conditions, both the sulfur atom and the carbon atoms of the ring can be potential sites of attack.[4][6]
Q2: What are the common unwanted byproducts of thiophene oxidation?
Unwanted oxidation of a thiophene ring typically proceeds via two main pathways, leading to distinct classes of byproducts.[4]
-
S-Oxidation: The most common pathway involves the oxidation of the sulfur atom. The initial product is a thiophene-S-oxide , which is often a highly reactive and unstable intermediate.[4][6][7] These S-oxides can readily undergo further oxidation to form the more stable thiophene-S,S-dioxide (sulfone).[5][8] The reactive S-oxide intermediates can also undergo other reactions, such as Diels-Alder-type dimerizations, leading to complex mixtures.[4][6][9]
-
C-Oxidation (Epoxidation): Stronger oxidizing conditions can lead to the oxidation of the carbon-carbon double bonds in the ring, forming a thiophene epoxide .[4][6] This intermediate is highly unstable and can rapidly rearrange, sometimes via an NIH shift mechanism, to form products like thiophen-2-one (a thiolactone).[4][6][9]
The formation of these byproducts not only consumes your starting material but can also complicate purification and compromise the integrity of your final product.
Q3: Which oxidizing agents are particularly harsh on the thiophene ring?
Strong oxidizing agents are the primary culprits for unwanted thiophene ring degradation. You should be particularly cautious with:
-
Peracids: Reagents like meta-chloroperbenzoic acid (m-CPBA) and trifluoroperacetic acid are highly effective at oxidizing thiophenes, often leading to S-oxides and subsequently S,S-dioxides.[4][8]
-
Hydrogen Peroxide (H₂O₂): Especially under acidic conditions (e.g., with trifluoroacetic acid or formic acid) or with metal catalysts, H₂O₂ can readily oxidize the thiophene ring.[5][10][11][12][13]
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄): This potassium salt is a powerful oxidant that can convert thiophenes to their corresponding sulfones.[8]
-
Strong I(III) Reagents: Hypervalent iodine reagents such as PhI(OAc)(OTf) are strongly oxidizing and can lead to complex reactions with the thiophene ring.[14]
Using these reagents without careful control of reaction conditions is likely to result in oxidation of the thiophene moiety.
Troubleshooting Guides & Prevention Strategies
This section addresses specific experimental issues and provides actionable strategies to prevent thiophene oxidation.
Issue 1: My reaction produced a complex mixture, and I suspect thiophene oxidation. How can I confirm this?
Analysis: When your reaction yields unexpected byproducts, a systematic analytical approach is crucial. The primary oxidation products (S-oxides, sulfones, thiolactones) have distinct spectroscopic signatures.
Troubleshooting Steps:
-
Mass Spectrometry (MS): This should be your first step. Look for masses corresponding to the addition of one oxygen atom (M+16, for S-oxide or epoxide/thiolactone) or two oxygen atoms (M+32, for the sulfone). Dimerization products would appear at approximately 2M+16.
-
NMR Spectroscopy:
-
¹H NMR: Oxidation of the ring disrupts its aromaticity, leading to significant changes in the chemical shifts of the ring protons, often shifting them downfield.
-
¹³C NMR: The carbon atoms attached to the oxidized sulfur will show a significant downfield shift.
-
-
Infrared (IR) Spectroscopy: Look for strong new absorption bands. Sulfoxides (S=O) typically show a stretch around 1050 cm⁻¹, while sulfones (O=S=O) exhibit two characteristic stretches around 1300-1350 cm⁻¹ and 1120-1180 cm⁻¹.
Issue 2: My synthesis requires an oxidation step elsewhere in the molecule. How do I choose a reagent that will spare the thiophene ring?
Causality: The key is chemoselectivity . You need an oxidizing agent that is reactive enough to perform the desired transformation (e.g., alcohol to aldehyde) but not so powerful that it attacks the electron-rich thiophene ring. Mild, selective oxidants are the solution.
Reagent Selectivity Guide
| Oxidizing Agent/System | Typical Use | Compatibility with Thiophene Ring | Key Considerations & References |
| Manganese Dioxide (MnO₂) | Oxidation of allylic/benzylic alcohols | Excellent . Highly selective for activated alcohols, generally does not oxidize the thiophene ring. | Ideal for converting thiophenemethanol to thiophenecarboxaldehyde.[15] |
| TEMPO-mediated oxidation | Primary alcohols to aldehydes | Good . Highly selective for alcohols and known to prevent over-oxidation. | A very mild system that avoids harsh conditions and strong oxidants.[15] |
| Swern Oxidation / Dess-Martin | Alcohols to aldehydes/ketones | Good . These methods activate the alcohol for oxidation under non-aggressive conditions. | Avoids strong, electrophilic oxidants. The byproducts (e.g., dimethyl sulfide from Swern) must be managed.[15] |
| Iron(III) salts (e.g., Fe(III) tosylate) | Oxidative polymerization | Poor . Used specifically to oxidize thiophenes for polymerization. | Illustrates how certain metals can be used to intentionally oxidize the ring.[16] |
| m-CPBA / Peracids | Epoxidation, Baeyer-Villiger | Very Poor . Highly likely to oxidize the sulfur atom. | Use should be avoided unless S-oxidation is the goal. Can be used selectively for S-oxide formation with a Lewis acid.[8][17] |
| H₂O₂ / Acid or Metal Catalyst | General oxidation | Very Poor . Readily oxidizes thiophenes to S-oxides and sulfones. | This system is often used in oxidative desulfurization studies, highlighting its reactivity towards thiophene.[5][10][11][12] |
Issue 3: Can I use a protecting group for the thiophene ring?
This is a common question, but the answer is generally no. Unlike functional groups such as alcohols or amines, there are no standard, reversible "protecting groups" for the thiophene ring itself. The aromatic system's stability makes it difficult to selectively derivatize and then cleanly remove a group without destroying the ring.
The core strategy is not protection, but rather a combination of:
-
Choosing the Right Reagent: As detailed in the table above.
-
Controlling Reaction Conditions: As detailed below.
Issue 4: What reaction conditions can be modified to minimize unwanted oxidation?
Even when using a potentially problematic reagent, careful control over the reaction environment can significantly suppress side reactions.
-
Temperature: This is your most powerful tool. Many thiophene oxidations are run at very low temperatures (e.g., -20°C or even -78°C) to slow the rate of the unwanted side reaction relative to the desired reaction.[17]
-
Inert Atmosphere: While the primary oxidant is your reagent, performing reactions under an inert atmosphere (Nitrogen or Argon) prevents atmospheric oxygen from contributing to degradation, especially if radical pathways are possible or if sensitive reagents are used.
-
Slow Addition of Reagent: Adding the oxidizing agent slowly (e.g., via syringe pump) keeps its instantaneous concentration low, which can favor the desired reaction over the bimolecular decomposition or oxidation pathways.
-
Use of Lewis or Brønsted Acids: In some specific cases, the presence of an acid can paradoxically help prevent over-oxidation. For instance, when using m-CPBA to form a thiophene-S-oxide, adding a Lewis acid like BF₃·Et₂O can coordinate to the resulting S-oxide, making it less nucleophilic and thus less susceptible to a second oxidation event to the sulfone.[8][17]
Experimental Protocols
Protocol 1: Selective Oxidation of 2-Thiophenemethanol to 2-Thiophenecarboxaldehyde using MnO₂
This protocol demonstrates a chemoselective oxidation that preserves the thiophene ring.
Materials:
-
2-Thiophenemethanol
-
Activated Manganese Dioxide (MnO₂) (approx. 10 eq. by weight)
-
Dichloromethane (DCM), anhydrous
-
Celite® or silica gel
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (optional but recommended)
Procedure:
-
Dissolve 1.0 equivalent of 2-thiophenemethanol in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution, add 10 weight equivalents of activated MnO₂ in one portion. The reaction is heterogeneous.
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the MnO₂ solids.
-
Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-thiophenecarboxaldehyde.
-
The product can be purified further by vacuum distillation or column chromatography if necessary.
Self-Validation: The mildness of MnO₂ is the key to this protocol's success.[15] The absence of M+16 or M+32 peaks in the crude product's mass spectrum confirms the integrity of the thiophene ring.
Advanced Topic: Metabolic Oxidation in Drug Development
For professionals in drug development, it is critical to understand that the same oxidation reactions can occur in vivo. The Cytochrome P450 (CYP) enzyme system in the liver is capable of oxidizing thiophene-containing drugs.[2][6][18] This bioactivation can form reactive metabolites like thiophene-S-oxides or epoxides, which can covalently bind to proteins and other macromolecules, potentially leading to drug-induced toxicity.[2][7][19] The drug tienilic acid, for example, was withdrawn from the market due to hepatotoxicity linked to the metabolic oxidation of its thiophene ring.[2][6] Therefore, assessing the metabolic stability and bioactivation potential of a thiophene-containing drug candidate is a mandatory step in preclinical development.
References
-
Wikipedia. Thiophene. [Link]
-
Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. [Link]
-
Treiber, A., et al. (2002). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. The Journal of Organic Chemistry, 67(21), 7261–7266. [Link]
-
Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211-7216. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Li, Y., et al. (2018). The mechanism of thiophene oxidation on metal-free two-dimensional hexagonal boron nitride. Physical Chemistry Chemical Physics, 20(2), 1033-1041. [Link]
-
Xu, Y.-R., et al. (2011). A Study on Selective Catalytic Oxidation Desulfurization of Thiophene in Imitation Gasoline with Ti-MCM-41/H2 O2 HCOOH. Petroleum Science and Technology, 29(3), 253-261. [Link]
-
Locuson, C. W., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 39(8), 1493–1501. [Link]
-
Xu, Y.-R., et al. (2011). A Study on Selective Catalytic Oxidation Desulfurization of Thiophene in Imitation Gasoline with Ti-MCM-41/H2O2·HCOOH. Taylor & Francis Online. [Link]
-
Chawla, V., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1851-1886. [Link]
-
Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]
-
Donahue, J. P. (2017). Diverse Reactions of Thiophenes, Selenophenes, and Tellurophenes with Strongly Oxidizing I(III) PhI(L)2 Reagents. Inorganic Chemistry, 56(3), 1282–1288. [Link]
-
Winther-Jensen, B., et al. (2008). Vapor Phase Polymerization of Pyrrole and Thiophene Using Iron(III) Sulfonates as Oxidizing Agents. Macromolecules, 41(4), 1163–1167. [Link]
-
Hanna, I., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 21(8), 1570-1577. [Link]
-
Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. ResearchGate. [Link]
-
Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]
-
Zhang, Z., et al. (2013). Oxidation of Thiophene over Modified Alumina Catalyst under Mild Conditions. ResearchGate. [Link]
-
Valadon, P., et al. (1996). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. Chemical Research in Toxicology, 9(8), 1323–1330. [Link]
-
Thiemann, T., et al. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Molecules, 5(8), 918-929. [Link]
-
El-Metwaly, N., et al. (2022). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate. [Link]
-
Angelici, R. J. (1998). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. [Link]
-
Pouzet, P., et al. (1995). Thiophene S-oxides: convenient preparation, first complete structural characterization and unexpected dimerization of one of them, 2,5-diphenylthiophene-1-oxide. Journal of the Chemical Society, Chemical Communications, (4), 473-474. [Link]
-
Pouzet, P., et al. (1995). Thiophene S-Oxides: Convenient Preparation, First Complete Structural Characterization and Unexpected Dimerization of One of Them. ElectronicsAndBooks. [Link]
-
Calemma, V., et al. (2016). Insights into the Reactivity of Thiophene: Heterogeneous Alkylation. Topics in Catalysis, 59(13-14), 1249-1256. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1326-1341. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Thiophene S-oxides: convenient preparation, first complete structural characterization and unexpected dimerization of one of them, 2,5-diphenylthiophene-1-oxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Diverse Reactions of Thiophenes, Selenophenes, and Tellurophenes with Strongly Oxidizing I(III) PhI(L)2 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.org [mdpi.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of Substituted Aminothiophene Derivatives
Welcome to the technical support center for the characterization of substituted aminothiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial hurdles in characterizing newly synthesized substituted aminothiophene derivatives?
A: Researchers often face initial challenges with sample purity, solubility, and stability. Aminothiophenes synthesized via the Gewald reaction, a common and versatile method, may contain unreacted starting materials or side-products.[1][2][3][4] Poor solubility in common NMR solvents can hinder spectroscopic analysis, and some derivatives may exhibit instability, affecting the reproducibility of analytical results.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone for the structural elucidation of organic molecules. However, substituted aminothiophenes can present unique challenges.
Q2: My 1H NMR spectrum shows broad peaks for the amine (NH2) and some aromatic protons. What could be the cause and how can I fix it?
A: Peak broadening in the NMR spectra of aminothiophenes is a frequent issue that can obscure important coupling information.[5][6][7] This can be attributed to several factors:
-
Prototropic Tautomerism and Isomerization: The presence of the amino group can lead to tautomerism, and restricted rotation around the C-N bond can result in the presence of rotamers.[6] These dynamic processes on the NMR timescale lead to the coalescence or broadening of signals.
-
Hydrogen Bonding and Self-Aggregation: Intermolecular hydrogen bonding between the amine protons and other functionalities can lead to the formation of aggregates, especially in non-polar solvents.[7] This can result in broad signals and concentration-dependent chemical shifts.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or starting materials can cause significant line broadening.
Troubleshooting Workflow for NMR Peak Broadening:
Caption: Troubleshooting workflow for broad NMR peaks.
Detailed Protocols:
-
Variable Temperature NMR: Acquiring spectra at different temperatures can help determine if the broadening is due to a dynamic process. If peaks sharpen at higher temperatures, it suggests that you are observing an exchange process that is becoming faster on the NMR timescale.
-
Solvent Study: Switching to a hydrogen-bond-breaking solvent like DMSO-d6 or methanol-d4 can disrupt intermolecular hydrogen bonds and sharpen signals.[5][7]
-
Acidification: Adding a trace amount of an acid like trifluoroacetic acid (TFA) can protonate the amine, which can sometimes sharpen the signals by accelerating proton exchange or locking the molecule in a specific conformation.[6]
-
D2O Exchange: Adding a drop of D2O to your NMR sample will cause the exchange of labile protons (like those on the NH2 group) with deuterium, leading to the disappearance of their signals.[5] This is a definitive way to identify amine protons.
Q3: The signals in the aromatic region of my 1H NMR spectrum are complex and overlapping. How can I assign the protons?
A: Polysubstituted aminothiophenes can have complex splitting patterns in the aromatic region. The electronic effects of the amino group and other substituents can cause the chemical shifts of the thiophene ring protons to be very close, leading to overlapping multiplets.[8][9]
Strategies for Resolving Complex Aromatic Signals:
| Strategy | Principle | Experimental Considerations |
| Higher Field NMR | Increases chemical shift dispersion, spreading out overlapping signals. | If available, use a higher field spectrometer (e.g., 600 MHz or above). |
| 2D NMR Spectroscopy | Provides through-bond and through-space correlation information to resolve individual signals and assign connectivities. | COSY: Shows 1H-1H coupling networks.[10] HSQC: Correlates protons to their directly attached carbons.[10] HMBC: Shows long-range (2-3 bond) 1H-13C correlations, crucial for connecting molecular fragments.[10] |
| Solvent Effects | Changing the solvent can induce differential shifts in proton resonances, potentially resolving overlaps. | Acquire spectra in different deuterated solvents (e.g., CDCl3, acetone-d6, benzene-d6).[5] |
Mass Spectrometry (MS)
Mass spectrometry is vital for determining the molecular weight and obtaining structural information through fragmentation patterns.
Q4: I am not observing the molecular ion peak in the EI-MS of my substituted aminothiophene. Why is this happening and what can I do?
A: Electron Ionization (EI) is a high-energy "hard" ionization technique that can cause extensive fragmentation, sometimes leading to a weak or absent molecular ion peak.[11][12][13] This is particularly true for molecules with labile functional groups.
Troubleshooting Absent Molecular Ion in EI-MS:
Caption: Strategy for when the molecular ion is not observed.
Alternative Ionization Techniques:
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces protonated molecules ([M+H]+) or adducts (e.g., [M+Na]+) with minimal fragmentation.[11][13][14] This is often the best choice for confirming the molecular weight of your compound.
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization method suitable for less polar compounds that are not easily ionized by ESI.[11][13]
Q5: The fragmentation pattern in the mass spectrum of my aminothiophene derivative is complex. Are there any common fragmentation pathways to look out for?
A: The fragmentation of substituted aminothiophenes will be influenced by the nature and position of the substituents. However, some general fragmentation patterns can be anticipated:
-
Alpha-Cleavage: Cleavage of the bond alpha to the amino group is a common fragmentation pathway for amines.
-
Loss of Substituents: Expect to see fragments corresponding to the loss of substituents from the thiophene ring.
-
Ring Opening: The thiophene ring itself can undergo fragmentation.
-
Rearrangements: For certain substitution patterns, rearrangement reactions like the McLafferty rearrangement can occur.[15][16][17][18] This is more likely if you have a carbonyl group and a sufficiently long alkyl chain.
Interpreting Fragmentation Patterns:
| Fragmentation Type | Expected Loss | Comments |
| Alpha-Cleavage | Loss of an alkyl radical adjacent to the amino group. | Often a prominent peak. |
| Loss of a Cyano Group | Loss of 26 Da (CN). | Common for aminothiophenes synthesized from nitriles. |
| Loss of an Ester Group | Fragmentation of the ester functionality. | Can involve multiple pathways. |
| McLafferty Rearrangement | Loss of a neutral alkene. | Requires a gamma-hydrogen relative to a carbonyl group.[16][17][18] |
To aid in interpretation, it is highly recommended to use high-resolution mass spectrometry (HRMS) to obtain accurate masses of the fragments, which can then be used to determine their elemental compositions. Searching mass spectral databases can also be helpful, although libraries may not contain the specific derivative you are working with.[19][20][21][22]
Chromatography
Chromatographic techniques are essential for assessing the purity of your substituted aminothiophene derivatives and for their purification.
Q6: I am having trouble getting good peak shape and resolution in the HPLC analysis of my aminothiophene derivative. What are the likely causes?
A: Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate resolution in HPLC can stem from a variety of issues.[23][24][25][26][27]
Common HPLC Troubleshooting Steps:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Address Secondary Interactions: The basic amino group can interact with residual acidic silanols on the silica-based column packing, leading to peak tailing.
-
Use a base-deactivated column.
-
Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase.
-
-
Optimize Mobile Phase:
-
pH: The pH of the mobile phase can affect the ionization state of your compound and its interaction with the stationary phase. Adjusting the pH can significantly improve peak shape.
-
Solvent Strength: Ensure the mobile phase has the appropriate solvent strength to elute your compound with a reasonable retention time.
-
-
Ensure Good Solubility: Your compound must be fully dissolved in the mobile phase to avoid peak splitting or broadening. If solubility is an issue, you may need to inject in a stronger solvent, but be mindful of potential peak distortion.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural confirmation.
Q7: I am struggling to obtain single crystals of my substituted aminothiophene derivative suitable for X-ray diffraction. What can I try?
A: Growing high-quality single crystals can be a significant challenge.[28] The success of crystallization is influenced by factors such as purity, solvent, temperature, and the inherent properties of the molecule.
Strategies for Crystal Growth:
-
High Purity is Crucial: Ensure your sample is of the highest possible purity, as impurities can inhibit crystal growth.
-
Systematic Screening of Conditions:
-
Solvents: Screen a wide range of solvents with varying polarities.
-
Solvent Combinations: Use solvent/anti-solvent systems (e.g., slow evaporation of a good solvent into a solution in a poor solvent).
-
Temperature: Attempt crystallization at different temperatures (room temperature, 4°C, -20°C).
-
-
Consider Polymorphism: Be aware that your compound may exist in different crystalline forms (polymorphs), some of which may be more amenable to forming single crystals.[29]
References
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
- Eleamen, S., et al. (2017). Improvement of Solubility and Antifungal Activity of a New Aminothiophene Derivative by Complexation with 2-Hydroxypropyl-β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 87(1-2), 115-125.
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- BenchChem. (2025).
- Portalone, G., et al. (2000). Studies of polymorphism in three compounds by single crystal X-ray diffraction. International journal of pharmaceutics, 194(2), 147–153.
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Coefficients of the contribution of substituents to the 13 C chemical shifts. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.
- Kraft, O., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry, 12(2), 140-148.
- Kumar, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15286-15294.
-
Wiley Science Solutions. (n.d.). Mass Spectral Databases. Retrieved from [Link]
- Van der Burgt, E. P., et al. (2024). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry, 62(3), 198-207.
- Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(3), 635.
- Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
-
University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Reddit. (2024). Tautomerization effect on NMR spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). An Analysis of the Substituent Effects on 13C and 17O NMR Chemical Shifts of Some 5-Substituted 2-Acetylthiophenes by Linear Free Energy Relationships. Retrieved from [Link]
- Fayed, A. A., & El-din, A. S. B. (1987). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chinese Chemical Society, 34(3), 199-206.
-
MassBank. (n.d.). Retrieved from [Link]
- Al-Awadi, N. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(14), 9899–9910.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
- Moreno-Morcillo, M., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Journal of personalized medicine, 14(9), 909.
-
University of California, Los Angeles. (n.d.). ANALYSIS OF 1H NMR SPECTRA. Retrieved from [Link]
- Le-Vinh, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24657–24675.
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153.
- Gabdoulkhakov, A. G., & Garber, M. B. (2023). Protein Crystallography: Achievements and Challenges. International journal of molecular sciences, 24(13), 10842.
-
The Organic Chemistry Tutor. (2025). The McLafferty Rearrangement in Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2013). How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?. Retrieved from [Link]
-
Southern Illinois University Carbondale. (n.d.). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATION. Retrieved from [Link]
-
Norris, J. (2016). NMR Spectroscopy: Complex Splitting. Retrieved from [Link]
-
ChemComplete. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. Retrieved from [Link]
- Moreno-Morcillo, M., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. Journal of personalized medicine, 14(9), 909.
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Chalcones. BenchChem.
-
Chemistry With Dr. G. (2019). Fragmentation McLafferty rearrangement alpha fission Mass spectrometry(Part-3) Organic Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2017). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. Retrieved from [Link]
- BenchChem. (2025).
-
National Institute of Standards and Technology. (n.d.). Peptide Mass Spectral Libraries. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Overcoming NMR line broadening of nitrogen containing compounds: A simple solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 12. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. DSpace [soar.wichita.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 20. massbank.eu [massbank.eu]
- 21. caymanchem.com [caymanchem.com]
- 22. Peptide Mass Spectral Libraries | NIST [nist.gov]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 24. lcms.cz [lcms.cz]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. HPLC Troubleshooting Guide [scioninstruments.com]
- 27. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 28. mdpi.com [mdpi.com]
- 29. Studies of polymorphism in three compounds by single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl 4-aminothiophene-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of scientific rigor and regulatory compliance. Methyl 4-aminothiophene-3-carboxylate, a key heterocyclic building block, is no exception. Its purity and structural integrity are paramount to ensuring the desired outcome in subsequent synthetic steps and the safety profile of the final product.
This guide provides an in-depth comparison of the primary analytical techniques used to characterize this compound. We will move beyond mere procedural descriptions to explore the rationale behind methodological choices, offering a practical framework for robust and reliable analysis. The discussion is grounded in established principles, with each technique serving as a piece of a larger puzzle, culminating in a comprehensive and validated structural elucidation.
The Analytical Imperative: Why a Multi-Technique Approach is Essential
No single analytical technique can provide a complete picture of a molecule's identity and purity. Each method interrogates different physicochemical properties. A consolidated approach, leveraging the strengths of orthogonal techniques, is the only self-validating system for characterization. For this compound, we rely on a quartet of methods:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and identify potential process-related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and provide structural clues through fragmentation analysis.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide a detailed map of the molecule's carbon-hydrogen framework, confirming its precise isomeric structure.
This workflow ensures that we not only confirm the molecule's identity but also quantify its purity with a high degree of confidence.
Caption: A typical analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity
The first question in any characterization is, "How pure is my sample?" HPLC is the industry standard for this determination due to its high resolution and sensitivity.[1] For a moderately polar compound like this compound, a reversed-phase method is the logical choice.
Rationale for Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven ability to retain compounds with both polar (amine, ester) and non-polar (thiophene ring) characteristics.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol allows for the effective elution of the main compound while separating it from potentially less polar starting materials or more polar by-products. An acid modifier, such as formic or phosphoric acid, is used to protonate the amino group, ensuring sharp, symmetrical peak shapes.[2]
-
Detection: The conjugated system of the thiophene ring provides strong UV absorbance, making a UV detector set to a wavelength around 254 nm an ideal and straightforward choice.[3]
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Data Interpretation
The primary output is a chromatogram. A pure sample will show a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
| Parameter | Expected Result | Purpose |
| Retention Time (t_R) | Compound-specific (e.g., ~8.5 min) | Qualitative Identity |
| Peak Area (%) | >95% for a pure sample | Quantitative Purity Assessment |
| Peak Shape | Symmetrical (Tailing factor < 1.5) | Indicates good chromatographic behavior |
Mass Spectrometry (MS): The Molecular Weight Authority
Once purity is established, we confirm the molecular weight. MS is the definitive technique for this purpose. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can verify its elemental composition.
Rationale for Method Design:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method well-suited for this molecule, as it is unlikely to cause premature fragmentation. Given the basic amino group, analysis in positive ion mode ([M+H]⁺) is expected to yield a strong signal.
-
Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is preferred. It can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₆H₇NO₂S) against a database. The theoretical exact mass is 157.0197.[4]
Experimental Protocol: LC-MS (ESI+)
-
LC System: Use the HPLC conditions described previously. The output of the column is directed to the MS source.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): 10 L/min at 300°C.
-
Mass Range: Scan from m/z 50 to 500.
Data Interpretation
The primary goal is to find the protonated molecular ion ([M+H]⁺). For this compound (MW = 157.19), this peak will appear at m/z 158. Further structural information can be gleaned from fragmentation patterns induced within the mass spectrometer (MS/MS).
Caption: A plausible ESI-MS fragmentation pathway.
| Ion | Calculated m/z | Interpretation |
| [M+H]⁺ | 158.0274 | Protonated molecular ion |
| [M+H - CH₃OH]⁺ | 126.0165 | Loss of methanol from the ester |
| [M+H - C₂H₂O₂]⁺ | 100.0372 | Loss of the methyl carboxylate group |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. It works by measuring the absorption of infrared radiation by molecular vibrations.
Rationale for Method Design:
-
Technique: Attenuated Total Reflectance (ATR) is the modern standard for solid samples. It requires minimal sample preparation and provides high-quality spectra.
Experimental Protocol: ATR-IR
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Measurement: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample measurement.
Data Interpretation
The IR spectrum is a plot of absorbance versus wavenumber. We look for characteristic absorption bands that correspond to specific functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic (Thiophene Ring) |
| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl Group) |
| 1720 - 1680 | C=O Stretch | Ester (-COOCH₃) |
| 1640 - 1550 | C=C Stretch | Aromatic (Thiophene Ring) |
| 1300 - 1200 | C-O Stretch | Ester |
The presence of strong bands in the N-H and C=O regions is a crucial confirmation of the molecule's gross structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful technique for elucidating the exact structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationship of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. This is the ultimate tool for distinguishing between isomers, such as confirming the 4-amino-3-carboxylate substitution pattern over other possibilities.
Caption: Structure of this compound.
Rationale for Method Design:
-
Solvent: Deuterated chloroform (CDCl₃) is a good first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative and will also allow for clear observation of the N-H protons.
-
Nuclei: Both ¹H and ¹³C spectra are essential. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the number of unique carbon environments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H Experiment: Acquire a standard proton spectrum.
-
¹³C Experiment: Acquire a standard proton-decoupled carbon spectrum.
Data Interpretation: Predicted ¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.85 | d | 1H | H-2 | Thiophene proton adjacent to the sulfur and deshielded by the ester group. |
| ~7.20 | s (broad) | 2H | -NH₂ | Amine protons, often broad and exchangeable. |
| ~6.75 | d | 1H | H-5 | Thiophene proton adjacent to the electron-donating amino group, appearing upfield. |
| ~3.70 | s | 3H | -OCH₃ | Methyl protons of the ester group. |
d = doublet, s = singlet
Data Interpretation: Predicted ¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.5 | C=O | Ester carbonyl carbon. |
| ~150.0 | C-4 | Carbon attached to the amino group, strongly deshielded. |
| ~131.0 | C-2 | Thiophene carbon adjacent to sulfur. |
| ~115.5 | C-5 | Thiophene carbon adjacent to sulfur. |
| ~105.0 | C-3 | Carbon attached to the ester group. |
| ~51.0 | -OCH₃ | Methyl carbon of the ester. |
The specific chemical shifts and coupling patterns of the two thiophene protons (H-2 and H-5) are definitive proof of the 4-amino-3-carboxylate substitution pattern. Any other arrangement would result in a distinctly different spectrum.
Conclusion: A Synthesis of Analytical Evidence
The characterization of this compound is a clear example of the power of a multi-technique analytical approach. HPLC confirms its purity, MS validates its molecular weight, IR spectroscopy identifies its constituent functional groups, and NMR spectroscopy provides the unambiguous structural blueprint. By integrating the data from these orthogonal techniques, researchers and drug development professionals can proceed with absolute confidence in the identity and quality of this critical chemical intermediate. This rigorous, evidence-based workflow is not merely good practice; it is a fundamental requirement for reproducible and reliable science.
References
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 26(3), 687-701. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxp99K9v4TGfDgGwMezdTqzltTUpQWpJnhJJQZz6wrtJLuMcPsF5bwccnJ7aew-ZBpeKU8_rAOQdDxGWM-3yG7cwVzrIyFAZqJpk9WxdOM6MQDo8Ug7z9oC2ucbH_B3bYRCTkvWaMpGZeT8yFtNu2PkZquKFMioS32teKwStYHZZDAZCRcBQ4=]
- Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfPFUGwka3sPZe6DsBuuxhS_NtD2ZZlmddiq1MbRInVxS73LiNmwywiEUTU_7z4ryZ-uRpQqlyHh5zEAiHOyc27shcI-bzI8pfpkXvkWRdz3RGk196MtCJYl6CmYdjzZvLyl3buEC1lL8-Zj-wROhJGL7vrMeOZ2I1X_7KhXMO9a7gj0_4MzNhRvV4aKTW5IaK1Is_hnr-53YNSkYtv-IBIY1rahUuO89-EiQJiVE=]
- PubChem. This compound. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2777610]
- The Synthesis and Characterization of Thiophene Derivative Polymers. (n.d.). Scientific.Net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP8zS60-KZE2imHX5CrL1D1Od98IcvAUgRTvL3cxKesgqmZdDnxTnwJUXyg-lJyYJAKi1dU9407-QYVYmxsAvm0PffYeD7BOMWq17p8xA70mAZwGYDI2mc2Vog8XaUaZyWyo_89Q==]
- Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpqEUNWEyuj3_4dmI2FyqcYrkKVur7hUemKjU-_m9sFOsOhLYR6gG5wBCkL4aedEmL87nw3EJ3sd-ctOxkvH_MDV_DXb9NYjDfDJcSlZNMXDZK4ZPPn8a0T_iHd5KqmnvU6g==]
- Sigma-Aldrich. This compound. Merck. [https://www.sigmaaldrich.com/US/en/product/ambeed/ambh324ab778]
- SIELC Technologies. Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYLYAnrEP2u-dYhzeODCS-KtDoS1f9qFzxh7jNCyNNoFv9cjX2Ba8qLuT-KlFp_yS9UfXPhvg_BFJ6SinUByiGCRVe82sbFOvnPBj0dDCjBb7VYkkLcBtJFPhVUGiUogFgfZzZcMC9Et2r_XPFon7vZoqpwTJJA_3_IRYVmtuiRav2EVljXZkX_PHRnrRVBERHemdqt_eFLob4sqtGqn4j0DU=]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGntyhhBBl3BOA4zn7-QcuwKo2324AYP7VDIJeg05l0LLyIyAAztdN0WJtCcZqphLhQFHkpL9GI0kWoZsnmuoY88kxlommCU6W2edq93eJMBp05uYLbiNiyxRbdq4htzN6zsaQhpuFwngOpPgPrXCtKGdV3k8D5BNuumJBHzVV3VDZpKm16fn_M9zn-j9y5UIBqNq19DU6fLELEVLrS99JdqGqMKzvjAr4UZ7VjiiIYBEDFjQeUib60hF63pk6uxNvG4WYL2E-IC111aLqKKOCnLd0tTcD-dHEyTIwa4Zp8Ja1dnKLabnRuYkiW-2i1iA6EkZGVbePkiu-QzdzZerOpkWGPUSkjePwdV7jpbov15W1tfoHoqJ1l5fc_r1auYg==]
- Doc Brown's Chemistry. Infrared Spectroscopy Index. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFMA4GmGK7wLvw61z70IXMLOcvG1_kJV6X4OpVHZJNoAor6Y5-NlRgAG0bnXw1wd3b0z7wC6MxQiS729vkUTvotkCTeqoLv3oZFobwP9LcJbsAI3qcW-iYGrS3B0n-mH2UN1H9FCAsx6f3jqGObA==]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H7NO2S | CID 2777610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Methyl 4-aminothiophene-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool in this endeavor, providing granular insights into the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 4-aminothiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the aminothiophene scaffold in various bioactive molecules.
In the absence of directly published experimental spectra for this compound, this guide will present a detailed predictive analysis of its ¹H and ¹³C NMR spectra. These predictions are grounded in the fundamental principles of NMR spectroscopy and are substantiated by a comparative analysis with structurally analogous compounds for which experimental data is available. This approach not only provides a robust hypothesis for the spectral characteristics of the target molecule but also serves as an educational tool for understanding structure-spectra correlations.
The Significance of the Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its bioisosteric relationship with the phenyl group allows it to modulate pharmacokinetic and pharmacodynamic properties. Furthermore, the diverse substitution patterns possible on the thiophene ring offer a rich playground for synthetic chemists to fine-tune biological activity. A clear understanding of the spectroscopic signatures of these molecules is therefore paramount for their synthesis and development.
Predicted NMR Spectral Data for this compound
Based on the analysis of related structures and established NMR principles, the following ¹H and ¹³C NMR spectral data are predicted for this compound.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | H-2 |
| ~6.5 | d | 1H | H-5 |
| ~4.5 | br s | 2H | -NH₂ |
| ~3.8 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~150 | C-4 |
| ~130 | C-2 |
| ~115 | C-5 |
| ~110 | C-3 |
| ~51 | -OCH₃ |
Comparative Spectral Analysis
To substantiate the predicted spectral data, a comparative analysis with structurally related molecules is essential. We will consider Methyl 4-aminobenzoate and Ethyl 2-amino-4-methylthiophene-3-carboxylate.
Comparison with Methyl 4-aminobenzoate
Methyl 4-aminobenzoate serves as a useful benzene analog to our target molecule. The primary difference is the aromatic ring system: a thiophene versus a benzene ring.
| Compound | Aromatic Protons (δ, ppm) | -NH₂ Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) |
| This compound (Predicted) | ~7.5 (d), ~6.5 (d) | ~4.5 (br s) | ~3.8 (s) |
| Methyl 4-aminobenzoate (Experimental) | 7.8 (d), 6.6 (d) | 4.1 (br s) | 3.8 (s) |
-
Aromatic Region: The aromatic protons in Methyl 4-aminobenzoate appear as two doublets, characteristic of a para-substituted benzene ring. The thiophene protons in our target molecule are also expected to be doublets due to coupling with each other. The electron-donating amino group and the electron-withdrawing carboxylate group will influence the chemical shifts. The sulfur atom in the thiophene ring generally causes a slight upfield shift compared to benzene protons.
-
Amino and Methyl Protons: The chemical shifts of the amino and methyl ester protons are predicted to be in a similar range for both compounds, as their local chemical environments are comparable.
Comparison with Ethyl 2-amino-4-methylthiophene-3-carboxylate
This compound provides a valuable comparison within the aminothiophene family, highlighting the effect of substituent positions and the ester group.
| Compound | Thiophene Protons (δ, ppm) | -NH₂ Protons (δ, ppm) | Ester Group Protons (δ, ppm) |
| This compound (Predicted) | ~7.5 (d, H-2), ~6.5 (d, H-5) | ~4.5 (br s) | ~3.8 (s, -OCH₃) |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate (Experimental) | 5.82 (s, H-5) | 6.07 (s) | 4.29 (q, -OCH₂CH₃), 1.35 (t, -OCH₂CH₃) |
-
Thiophene Protons: In Ethyl 2-amino-4-methylthiophene-3-carboxylate, the H-5 proton appears as a singlet at 5.82 ppm.[1][2] This is due to the presence of the adjacent methyl group at the 4-position. In our target molecule, the two thiophene protons are expected to be coupled, resulting in doublets.
-
Amino Protons: The amino protons in the ethyl ester appear as a singlet at 6.07 ppm.[1][2] The exact chemical shift of the -NH₂ protons is highly dependent on solvent and concentration.
-
Ester Group: The change from a methyl to an ethyl ester is clearly visible in the ¹H NMR spectrum, with the characteristic quartet and triplet of the ethyl group.
Experimental Protocol for NMR Spectral Acquisition
To ensure the acquisition of high-quality NMR data for the structural elucidation of compounds like this compound, the following detailed protocol is recommended.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar to moderately polar compounds, Deuterated chloroform (CDCl₃) is a common first choice. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those in the amino group.
-
Sample Concentration: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument's software is used to tune the probe to the correct frequency and to shim the magnetic field to ensure homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Proton decoupling is usually applied to simplify the spectrum and improve sensitivity.
-
III. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify the peaks in the spectrum and integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Interpretation: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Visualization of the NMR Workflow
The following diagram illustrates the key stages of the NMR experimental workflow.
Caption: A flowchart illustrating the standard workflow for NMR spectral analysis, from sample preparation to data interpretation.
Conclusion
References
-
PubChem. Methyl 4-aminobenzoate. [Link]
-
PubChem. This compound. [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]
-
National Center for Biotechnology Information. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]
-
The Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film.... [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Catalyst-Free and Selective Synthesis of 2-Aminothiophenes.... [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
Unraveling the Fragmentation Fingerprint: A Comparative Mass Spectrometry Guide to Methyl 4-aminothiophene-3-carboxylate
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or modified compounds is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing not only the molecular weight but also a unique fragmentation "fingerprint" that offers deep insights into a molecule's structure. This guide delves into the anticipated mass spectrometry fragmentation pattern of Methyl 4-aminothiophene-3-carboxylate, a substituted thiophene with significant potential in medicinal chemistry and materials science.
In the absence of a publicly available experimental spectrum for this compound, this guide will construct a detailed, predicted fragmentation pathway. This prediction is grounded in the fundamental principles of mass spectrometry and supported by a direct comparative analysis with the known fragmentation pattern of its structural isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate. By understanding the fragmentation behavior of a closely related molecule, we can infer the likely fragmentation pathways of our target compound, highlighting the subtle yet critical influence of substituent positioning on the fragmentation process.
The Foundation: Predicting Fragmentation from Structure
The fragmentation of this compound under electron ionization (EI) is expected to be driven by the presence of its key functional groups: a primary aromatic amine, a methyl ester, and the thiophene ring itself. The molecular ion (M•+) will be formed by the ejection of an electron, and its subsequent fragmentation will follow pathways that lead to the formation of stable ions and neutral losses.
The molecular formula for this compound is C6H7NO2S, giving it a monoisotopic mass of approximately 157.02 Da[1]. The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a key diagnostic feature in mass spectrometry[2][3].
Key predictable fragmentation pathways include:
-
Loss of the methoxy group (-•OCH3): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion[3][4].
-
Loss of the entire methoxycarbonyl group (-•COOCH3): Cleavage of the bond between the thiophene ring and the ester group.
-
Cleavage of the thiophene ring: Thiophene and its derivatives can undergo ring opening and subsequent fragmentation, although the aromatic nature of the ring provides considerable stability.
-
Rearrangement reactions: Intramolecular rearrangements can lead to the formation of unique fragment ions.
A Comparative Analysis: The Isomer Methyl 3-amino-4-methylthiophene-2-carboxylate
To ground our predictions in experimental data, we will examine the fragmentation pattern of the closely related isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1)[5][6][7]. While the positions of the amino and carboxylate groups are different, the fundamental building blocks are the same, providing a valuable comparative framework. The NIST Chemistry WebBook provides mass spectral data for this isomer, showing key fragments that we can analyze[6].
| m/z | Proposed Fragment | Proposed Neutral Loss | Fragmentation Pathway |
| 171 | [C7H9NO2S]•+ | - | Molecular Ion |
| 140 | [M - •OCH3]+ | •OCH3 | Loss of the methoxy radical from the ester. |
| 139 | [M - CH3OH]+ | CH3OH | Loss of methanol, likely through a rearrangement. |
| 112 | [M - •COOCH3]+ | •COOCH3 | Loss of the entire methoxycarbonyl group. |
The fragmentation of this isomer demonstrates the expected cleavages related to the ester group. The loss of the methoxy radical (•OCH3) to form the ion at m/z 140 is a prominent feature.
Predicted Fragmentation of this compound
Based on the principles of mass spectrometry and the comparative data from its isomer, we can predict the key fragmentation pathways for this compound.
Predicted major fragmentation pathways for this compound.Key Predicted Fragments for this compound:
| Predicted m/z | Proposed Fragment | Proposed Neutral Loss | Rationale |
| 157 | [C6H7NO2S]•+ | - | Molecular Ion |
| 126 | [M - •OCH3]+ | •OCH3 | Alpha-cleavage of the ester group, a highly probable and often abundant fragment for methyl esters[3][4]. |
| 98 | [M - •COOCH3]+ | •COOCH3 | Cleavage of the C-C bond between the thiophene ring and the ester, resulting in an aminothiophene radical cation. |
| 130 | [M - HCN]+ | HCN | Loss of hydrogen cyanide from the aminothiophene ring, a characteristic fragmentation for aromatic amines[2]. |
The relative positions of the amino and carboxylate groups in this compound may influence the propensity for certain rearrangement reactions compared to its isomer. For instance, the proximity of the amino and ester groups could facilitate unique intramolecular interactions and subsequent fragmentation pathways.
Experimental Protocol: Acquiring a Mass Spectrum
To validate these predictions, the following protocol outlines the steps for acquiring an electron ionization mass spectrum of this compound.
Workflow for obtaining and analyzing the mass spectrum of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a high-purity volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Use a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
-
Set the ion source to electron ionization (EI) with a standard electron energy of 70 eV.
-
The mass analyzer (e.g., quadrupole, time-of-flight) should be calibrated and set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-200).
-
-
Sample Introduction:
-
If using GC, inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.
-
If using a direct insertion probe, apply a small amount of the solution to the probe tip, allow the solvent to evaporate, and then insert the probe into the ion source.
-
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
-
Data Analysis:
-
Identify the molecular ion peak at the expected m/z of 157.
-
Identify the major fragment ions and calculate the corresponding neutral losses.
-
Compare the observed fragmentation pattern with the predicted pathways and the spectrum of the isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate.
-
Conclusion
References
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. Available at: [Link]
-
This compound | C6H7NO2S | CID 2777610 - PubChem. Available at: [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate - NIST WebBook. Available at: [Link]
-
Mass spectrometry - SlideShare. Available at: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines - Scientific Research Publishing. Available at: [Link]
-
Mass Spectrometry: Fragmentation Mechanisms - YouTube. Available at: [Link]
-
This compound | CAS 69363-85-5 | Chemical-Suppliers. Available at: [Link]
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Available at: [Link]
-
Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. Available at: [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - National Center for Biotechnology Information. Available at: [Link]
-
Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers - PubMed. Available at: [Link]
-
Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn - PubMed. Available at: [Link]
Sources
- 1. This compound | C6H7NO2S | CID 2777610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 7. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
Guide to the Strategic Selection of 4-Aminothiophene-3-carboxylate Esters: Methyl vs. Ethyl Analogs
An In-Depth Comparative Analysis for Drug Discovery and Materials Science Professionals
As a Senior Application Scientist, my experience in both process development and medicinal chemistry has repeatedly demonstrated that even the most subtle molecular modifications can have profound impacts on experimental outcomes. The choice between a methyl and an ethyl ester, often perceived as trivial, is a critical decision point that influences everything from reaction kinetics to biological activity. This guide provides a comprehensive comparative study of Methyl 4-aminothiophene-3-carboxylate and its ethyl ester analog, moving beyond a simple recitation of properties to explain the strategic implications of choosing one over the other.
The 2-aminothiophene scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial and cytostatic effects.[1][2][3] Its rigid, planar structure and rich functionality make it an ideal starting point for library synthesis and lead optimization. This guide is designed for researchers, scientists, and drug development professionals to facilitate an informed selection between these two fundamental building blocks.
Synthesis: The Gewald Reaction as a Foundational Approach
The most common and efficient method for synthesizing 2-aminothiophenes, including the title compounds, is the Gewald three-component reaction.[4][5][6] This one-pot multicomponent reaction is valued for its operational simplicity, use of readily available starting materials, and high atom economy.[7]
Mechanism and Rationale
The reaction proceeds through an initial Knoevenagel condensation between a carbonyl compound (ketone or aldehyde) and an active methylene nitrile (in this case, methyl or ethyl cyanoacetate).[5] This is followed by the addition of elemental sulfur and a base-catalyzed cyclization to form the substituted 2-aminothiophene ring. The choice of base (often a secondary amine like morpholine or diethylamine) is critical, as it serves as both a catalyst for the condensation and a solvent for the sulfur.
The selection between methyl cyanoacetate and ethyl cyanoacetate is the primary determinant for producing the corresponding methyl or ethyl ester. While reaction conditions are broadly similar, the choice can subtly influence reaction times and purification strategies due to differences in the boiling points and polarities of the starting materials and products. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[5][7]
Caption: Generalized workflow of the Gewald three-component synthesis.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
This protocol is a representative example that can be adapted for the methyl ester by substituting ethyl cyanoacetate with methyl cyanoacetate.
-
Reaction Setup: To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).
-
Reaction Execution: Stir the reaction mixture continuously at 50°C for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Workup: Upon completion, quench the reaction with ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[8]
Physicochemical Properties: A Head-to-Head Comparison
The addition of a single methylene unit (-CH2-) when moving from the methyl to the ethyl ester has predictable and measurable consequences on the compound's physical properties. These differences are crucial for anticipating solubility, designing purification schemes, and interpreting analytical data.
| Property | This compound | Ethyl 4-aminothiophene-3-carboxylate | Rationale for Difference & Experimental Implication |
| Molecular Formula | C₆H₇NO₂S[9] | C₇H₉NO₂S | The ethyl ester contains an additional CH₂ group. |
| Molecular Weight | 157.19 g/mol [9] | 171.22 g/mol | Affects stoichiometry calculations and mass spectrometry analysis. |
| Physical Form | Solid[10] | Solid / Oil[11] | The ethyl ester may have a lower melting point, sometimes presenting as a low-melting solid or oil. |
| Solubility | Generally soluble in polar organic solvents. | Higher solubility in less polar organic solvents; sparingly soluble in aqueous buffers.[12] | The ethyl group increases lipophilicity, impacting solvent choice for reactions and chromatography. |
| ¹H NMR (CDCl₃) | ~3.8 ppm (s, 3H, -OCH₃) | ~4.3 ppm (q, 2H, -OCH₂CH₃), ~1.3 ppm (t, 3H, -OCH₂CH₃)[13] | The ethyl group shows a characteristic quartet-triplet pattern, a key diagnostic in structure verification. |
| ¹³C NMR (CDCl₃) | ~51 ppm (-OCH₃) | ~60 ppm (-OCH₂CH₃), ~14 ppm (-OCH₂CH₃)[13] | Distinct chemical shifts for the ester carbons provide unambiguous confirmation of the ester group. |
| Crystallography | Data available for related structures. | Crystal structure shows a nearly coplanar thiophene ring and ester group, stabilized by intramolecular N-H···O hydrogen bonds.[8][14][15] | Planarity and hydrogen bonding influence crystal packing and can affect solid-state properties and dissolution rates. |
Reactivity and Strategic Application
The chemical reactivity of both esters is dominated by the nucleophilic amino group and the electron-rich thiophene ring. The choice between methyl and ethyl ester can be a strategic one, influencing not only the properties of the final product but also the reaction conditions for subsequent transformations.
Caption: Key reaction pathways for 4-aminothiophene-3-carboxylate esters.
-
N-Functionalization: The 4-amino group is a potent nucleophile. It readily undergoes acylation to form amides or can be diazotized and subsequently replaced, providing a route to a wide array of derivatives.[16] This is a common strategy in drug development for modifying polarity and introducing new pharmacophoric elements.
-
Ester Modification: The ester group can be hydrolyzed to the corresponding 4-aminothiophene-3-carboxylic acid, a valuable intermediate in its own right.[17][18] Direct amidation is also possible. The ethyl ester is generally slightly more sterically hindered and more resistant to hydrolysis than the methyl ester. This can be advantageous if the ester is intended to be a stable feature of the final molecule, or a disadvantage if facile cleavage is desired (e.g., in a prodrug strategy).
-
Biological Activity: In medicinal chemistry, the transition from a methyl to an ethyl ester increases the compound's lipophilicity (LogP). This can enhance cell membrane permeability and, in some cases, improve binding to hydrophobic pockets in target proteins. However, it can also lead to increased metabolic liability, as ethyl esters are often more readily cleaved by plasma esterases than methyl esters. Several studies have demonstrated that 2-aminothiophene derivatives possess significant cytostatic and antimicrobial activities, where such modifications can fine-tune the therapeutic window.[1][2]
Conclusion: Making an Informed Decision
The choice between this compound and its ethyl ester analog is a nuanced decision that should be guided by the specific goals of the research program.
-
Choose this compound for:
-
Initial Screening & Library Synthesis: Its lower molecular weight and slightly higher polarity can be beneficial in high-throughput screening campaigns.
-
Prodrug Design: When rapid in-vivo hydrolysis to the parent carboxylic acid is desired.
-
Reactions Requiring Higher Temperatures: The higher boiling point of the parent nitrile (methyl cyanoacetate) can be an advantage.
-
-
Choose Ethyl 4-aminothiophene-3-carboxylate for:
-
Lead Optimization: When aiming to increase lipophilicity to improve cell permeability or target engagement in a hydrophobic pocket.
-
Enhanced Metabolic Stability (Ester Moiety): When the ester group is a required part of the final pharmacophore and resistance to hydrolysis is needed.
-
Improved Solubility in Organic Media: The ethyl group often improves solubility in common organic solvents used for synthesis and purification.
-
Ultimately, both molecules are indispensable tools. This guide serves to illuminate the causal relationships between their structures and their performance in experimental settings, empowering researchers to make strategic, data-driven decisions that accelerate their discovery workflows.
References
-
HeteroLetters. (2012). A SOLVENTLESS SYNTHESIS. Vol. 2: (1), 31-36. Retrieved from [Link]
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Kraft, O., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterr. J. Chem., 12(2).
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
Arkat USA. (n.d.). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Retrieved from [Link]
- Nottingham Polytechnic. (n.d.). CL1RON CAMPUS CLifTOM LANE....
-
National Institutes of Health. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC. Retrieved from [Link]
-
IUCr Journals. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US20230108594A1 - Eif4e-inhibiting compounds and methods.
-
European Patent Office. (n.d.). FUSED HETEROCYCLIC COMPOUND AND APPLICATION THEREOF - EP 2597095 A1. Retrieved from [Link]
-
Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2016144849A1 - Thienopyrazine inhibitors of irak4 activity.
-
Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
-
MDPI. (n.d.). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Retrieved from [Link]
-
NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Retrieved from [Link]
- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
- TÜBİTAK Academic Journals. (2011).
-
PubMed. (n.d.). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]
- University of Tokyo. (n.d.). Doctoral dissertation on the mechanism of action of drug lead compounds on target proteins.
-
ResearchGate. (n.d.). 3-Aminothiophenes as biologically active compounds and new materials. Retrieved from [Link]
- Thieme. (n.d.).
Sources
- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. This compound | C6H7NO2S | CID 2777610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 69363-85-5 [sigmaaldrich.com]
- 11. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. heteroletters.org [heteroletters.org]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2016144849A1 - Thienopyrazine inhibitors of irak4 activity - Google Patents [patents.google.com]
- 17. Buy 4-aminothiophene-3-carboxylic Acid | 26112-64-1 [smolecule.com]
- 18. chemscene.com [chemscene.com]
A Comparative Guide to the Biological Activity of Aminothiophene-3-carboxylate Esters
The aminothiophene scaffold is a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile. Among its numerous derivatives, aminothiophene-3-carboxylate esters have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of these esters, delving into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights to aid researchers in drug discovery and development.
Introduction to Aminothiophene-3-carboxylate Esters
Aminothiophene-3-carboxylate esters are heterocyclic compounds characterized by a central thiophene ring substituted with an amino group at the C2 position and a carboxylate ester group at the C3 position. This structural motif serves as a versatile pharmacophore, allowing for extensive chemical modifications to modulate biological activity. The synthesis of these compounds is often achieved through the well-established Gewald reaction, a multicomponent condensation that offers a straightforward and efficient route to highly substituted thiophenes. The inherent "drug-like" properties of this scaffold have made it a focal point for the development of novel therapeutic agents.[1][2]
Anticancer Activity: A Selective Approach
Several 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as potent cytostatic agents with a noteworthy degree of selectivity for specific cancer cell lines.[3] This selectivity is a critical attribute in cancer chemotherapy, aiming to maximize efficacy against tumor cells while minimizing toxicity to healthy tissues.
Studies have revealed that the substitution pattern on the thiophene ring and the nature of the ester group are pivotal for anticancer activity. For instance, certain derivatives exhibit pronounced cytostatic effects against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines, with 50% cytostatic concentrations in the higher nanomolar range.[3] The presence of an unsubstituted amino group at the C2 position is often crucial for activity; its replacement with hydrogen, N-methylamino, or N,N-dimethylamino groups can lead to a complete loss of cytostatic potential. Furthermore, the introduction of functional groups at the C4 position of the thiophene ring has been shown to significantly reduce anticancer efficacy.[4]
The anticancer mechanism of these compounds is multifaceted. Some derivatives have been shown to preferentially suppress protein synthesis over DNA or RNA synthesis.[3] In prostate cancer cells, a prototype compound was found to induce cell cycle arrest in the G1 phase and promote apoptosis.[3] More recent studies on aminothiophene derivatives SB-44, SB-83, and SB-200 in prostate and cervical adenocarcinoma cells revealed significant cytotoxicity with IC50 values ranging from 15.38 to 34.04 µM.[5] These compounds were also found to reduce clone formation and induce apoptosis, as evidenced by an increase in cleaved PARP (Poly (ADP-ribose) polymerase).[5]
| Compound Class | Cancer Cell Line(s) | Reported IC50/CC50 | Reference |
| 2-Aminothiophene-3-carboxylic acid esters | T-cell lymphoma, Prostate, Kidney, Hepatoma | High nanomolar range | [3] |
| Thiophene carboxamide derivatives (MB-D2) | Melanoma (A375), Colon (HT-29), Breast (MCF-7) | Reduces viability to ~30-39% at 100 µM | [6] |
| Aminothiophene derivatives (SB-44, SB-83, SB-200) | Prostate, Cervical adenocarcinoma | 15.38 - 34.04 µM | [5] |
Antimicrobial and Antifungal Potential
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Aminothiophene-3-carboxylate esters have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[7]
The antimicrobial and antifungal properties of these compounds are also heavily influenced by their substitution patterns. Derivatives containing chloro, methoxy, and amide functionalities have shown excellent to moderate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) often in the range of 10-20 µg/mL.[7] The presence of pyridine side chains has also been associated with excellent antimicrobial activity.[8]
| Compound Class/Substituents | Bacterial Strain(s) | Fungal Strain(s) | Reported MIC | Reference |
| 3-Aminothiophene-2-carboxylates with chloro, methoxy, amide groups | S. aureus, E. coli | A. niger, C. albicans | 10-20 µg/mL | [7] |
| Thiophene derivatives with pyridine side chains | Various bacteria | Not specified | Comparable to ampicillin and gentamicin | [8][9] |
Anti-inflammatory Properties
Chronic inflammation is a key pathological feature of numerous diseases. Aminothiophene derivatives have been investigated for their potential to modulate inflammatory pathways.
Certain 2-aminothiophene analogs have been shown to possess significant anti-inflammatory activity.[10][11] The proposed mechanism for some derivatives involves the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.[12] By activating NRF2, these compounds can suppress the production of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, active compounds inhibited the production of nitric oxide (NO), pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and inflammatory mediators like COX-2 and NF-κB.[12] Other derivatives function as antagonists of the C-X-C chemokine receptor 2 (CXCR2), which is involved in inflammatory responses and cancer pathogenesis.[13][14]
| Compound | Assay | Reported IC50 | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester | Leukocyte migration inhibition | 121 µM | [10][15] |
| 2-Thioureidothiophene-3-carboxylate (Compound 52) | CXCR2-mediated β-arrestin recruitment | 1.1 µM | [13] |
Experimental Protocols
General Synthesis of 2-Aminothiophene-3-carboxylate Esters (Gewald Reaction)
A common synthetic route to these compounds is the Gewald reaction. This protocol provides a general framework.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the aminothiophene-3-carboxylate esters (typically in a range from 0.1 to 100 µM) and incubate for another 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
-
Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-10. [Link]
-
ResearchGate. (n.d.). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Request PDF. [Link]
-
Semantic Scholar. (n.d.). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]
-
Gunn, D. E., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 3034-3038. [Link]
-
Siddiqui, H. L., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 139-143. [Link]
-
Toche, R., et al. (2016). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research, 8(4), 198-201. [Link]
-
Siddiqui, H. L., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 139-43. [Link]
-
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75. [Link]
-
Siddiqui, H. L., et al. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(2), 139-43. [Link]
-
Lesyk, R., et al. (2016). Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivatives. Der Pharma Chemica, 8(1), 403-408. [Link]
-
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75. [Link]
-
Roy, A., et al. (2020). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. European Journal of Medicinal Chemistry, 204, 112387. [Link]
-
Bîcu, E., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5345. [Link]
-
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl). Chemistry Central Journal, 11, 75. [Link]
-
Al-Sheikh, M. A., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(8), 1036. [Link]
-
LUNDS university. (n.d.). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4- phenylthiophenes as novel atypical protein kinase C inhibitors. [Link]
-
De, S. K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-2588. [Link]
-
da Silva, A. C. G., et al. (2023). Genotoxicity and anticancer effects of the aminothiophene derivatives SB-44, SB-83, and SB-200 in cancer cells. Anti-Cancer Agents in Medicinal Chemistry, 23. [Link]
-
Akella, S., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. Chemistry & Biodiversity, 19(11), e202200673. [Link]
-
ResearchGate. (n.d.). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists | Request PDF. [Link]
-
Chapman, N. B., et al. (1976). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 19(11), 1325-1327. [Link]
-
Al-Taweel, A. M., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants, 11(4), 539. [Link]
-
Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules, 5(3), 279-285. [Link]
-
Mishra, I., et al. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Bentham Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the In Vitro Evaluation of 5-Aminothiophene-3-Carboxylic Acid Analogs
Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and drug development professionals. This document provides an in-depth comparison of 5-aminothiophene-3-carboxylic acid analogs and related thiophene derivatives, focusing on their in vitro performance. The content herein is synthesized from peer-reviewed scientific literature to facilitate the selection and advancement of promising therapeutic candidates.
The 5-aminothiophene-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a diverse array of biologically active molecules.[1] Its inherent structural features, including an electron-rich aminothiophene core and a reactive carboxylic acid handle, allow for extensive chemical modifications to explore structure-activity relationships (SAR). This guide will delve into the in vitro evaluation of various analogs, highlighting their potential as anticancer and antimicrobial agents.
Comparative In Vitro Performance of Thiophene Analogs
The true measure of a compound's potential lies in its performance in well-defined in vitro assays. Below, we compare the efficacy of various 5-aminothiophene-3-carboxylic acid analogs and other thiophene derivatives against cancer cell lines and microbial strains.
Cytotoxicity Against Human Cancer Cell Lines
A primary application of novel thiophene analogs is in the field of oncology. The following tables summarize the half-maximal inhibitory concentration (IC50) values, offering a quantitative comparison of their cytotoxic effects.
Table 1: Cytotoxicity of 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides against HepG-2 and HCT-116 Cell Lines [2][3]
| Compound | R Group | HepG-2 IC50 (µM) | HCT-116 IC50 (µM) |
| 4 | Phenyl | 10.1 ± 0.9 | 12.5 ± 1.1 |
| 5 | 4-Chlorophenyl | 2.3 ± 0.2 | 4.1 ± 0.3 |
| 6 | 4-Fluorophenyl | 7.9 ± 0.6 | 9.3 ± 0.8 |
| 7 | 4-Methylphenyl | 6.2 ± 0.5 | 8.8 ± 0.7 |
| 8 | 4-Methoxyphenyl | 8.8 ± 0.7 | 10.4 ± 0.9 |
| 10 | 2-Chlorophenyl | 3.9 ± 0.3 | 5.6 ± 0.4 |
| 11 | 2-Methylphenyl | 7.1 ± 0.6 | 9.9 ± 0.8 |
| Sorafenib | Reference Drug | - | - |
Data extracted from a study by Abd Elhameid et al., showcasing the potent cytotoxic effects of certain derivatives, with compound 5 being notably more active than the reference drug Sorafenib against the HepG-2 cell line.[3]
Table 2: Cytotoxic Activity of Thiophene-Based Compounds Against HepG2 and MCF-7 Cell Lines [4][5]
| Compound | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |
| 4a | High | High |
| 4b | High | High |
| 14a | High | High |
| 14b | High | High |
| Sorafenib | 3.9 | - |
This study highlights that while most of the tested compounds exhibited moderate cytotoxic effects, compounds 4a, 4b, 14a, and 14b showed the highest cytotoxicity, with IC50 values close to that of Sorafenib.[4] Interestingly, pretreatment with compound 4b was found to sensitize HepG2 cells to Sorafenib, significantly lowering its IC50.[4][5]
In Vitro Kinase Inhibition
The 2-aminothiophene-3-carboxamide scaffold is a well-established starting point for the development of potent and selective kinase inhibitors.[6] Dysregulation of kinase activity is a known driver of many cancers, making them a key therapeutic target.[6]
Table 3: In Vitro VEGFR-2 Kinase Inhibitory Activity [3]
| Compound | VEGFR-2 IC50 (µM) |
| 5 | 0.59 |
| 21 | 1.29 |
Compounds 5 and 21 from the ortho-amino thiophene carboxamide series demonstrated potent inhibition of VEGFR-2, a key mediator of angiogenesis in tumors.[3]
Antimicrobial Activity
Thiophene derivatives have also shown significant promise as antimicrobial agents, with some exhibiting activity against drug-resistant bacterial strains.[7]
Table 4: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives [7][8]
| Compound | Target Organism | MIC (mg/L or µg/mL) |
| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin |
| Thiophenes 4, 5, 8 | Colistin-Resistant A. baumannii | 16-32 |
| Thiophenes 4, 8 | Colistin-Resistant E. coli | 8-32 |
| Compounds 4, 5, 9 | E. coli | 10-20 |
| Compounds 4, 5, 9 | S. aureus | 10-20 |
| Compounds 5-7, 8-12 | A. niger & C. albicans | 10-20 |
These studies demonstrate the broad-spectrum antimicrobial potential of thiophene analogs, with some compounds showing excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9]
Key Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step methodologies for key in vitro assays used in the evaluation of 5-aminothiophene-3-carboxylic acid analogs.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Assay (e.g., VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr 4:1)).[2]
-
Inhibitor Addition: Add the test compounds at various concentrations to the designated wells.[2]
-
Enzyme Addition: Thaw the kinase (e.g., VEGFR-2) on ice and add it to all wells except for the blank.[2]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.[2]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ATP detection (e.g., Kinase-Glo®). A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.[2]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition around a well containing the compound.
Protocol:
-
Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution at a known concentration into each well. Also include a positive control (standard antibiotic/antifungal) and a negative control (solvent).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Visualizing Experimental Workflows and Pathways
To better understand the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for MTT Cell Viability Assay.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
The 5-aminothiophene-3-carboxylic acid scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The in vitro data clearly demonstrates their potential as both anticancer and antimicrobial agents. The structure-activity relationships suggested by the comparative data underscore the importance of substituent patterns on the thiophene ring for biological activity. Further optimization of these scaffolds, guided by robust in vitro evaluation as outlined in this guide, holds significant promise for the development of novel therapeutics.
References
-
Al-Ghorbani, M., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 224. Available at: [Link]
-
Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 981504. Available at: [Link]
-
Shawky, A. M., et al. (2018). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 23(11), 2939. Available at: [Link]
-
Al-Ghorbani, M., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. PubMed. Available at: [Link]
-
Al-Ghorbani, M., et al. (2016). (PDF) Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. ResearchGate. Available at: [Link]
-
Mehdhar, F. S., et al. (2023). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available at: [Link]
-
Mehdhar, F. S., et al. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human... Available at: [Link]
-
Al-Osta, L. G., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS ONE, 18(12), e0296001. Available at: [Link]
-
El-Metwaly, A. M., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(9), 6123-6138. Available at: [Link]
-
Abd Elhameid, M. K., et al. (2019). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-15. Available at: [Link]
-
National Institutes of Health. (n.d.). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. Available at: [Link]
-
Bîcu, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(24), 8031. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats. Available at: [Link]
-
Wardakhan, W. W., et al. (2005). Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(1), 133-143. Available at: [Link]
-
JOCPR. (n.d.). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Available at: [Link]
-
El-Damasy, D. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8996. Available at: [Link]
-
National Institutes of Health. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Available at: [Link]
-
B-positive. (n.d.). 1,3-thiazole-5-carboxylic acid derivatives. Available at: [Link]
-
ResearchGate. (2024). (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Available at: [Link]
-
Autech. (n.d.). The Role of Thiophene-3-carboxylic Acid in Novel Cancer Therapies. Available at: [Link]
Sources
- 1. 5-Aminothiophene-3-carboxylic Acid | Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiophene Derivatives as Anticancer Agents
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile synthetic accessibility and its presence in a multitude of biologically active compounds.[1][2][3] In the realm of oncology, derivatives of this heterocyclic system have demonstrated significant potential, acting on a variety of molecular targets to elicit potent antiproliferative and cytotoxic effects.[4][5][6] This guide provides an in-depth comparison of 2-aminothiophene derivatives, focusing on their structure-activity relationships (SAR) as anticancer agents, with a particular emphasis on their role as kinase inhibitors. We will dissect the causal relationships behind synthetic choices and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors.
The 2-Aminothiophene Core: A Privileged Scaffold in Anticancer Drug Design
The therapeutic promise of the 2-aminothiophene core lies in its ability to serve as a versatile pharmacophore, allowing for substitutions at multiple positions to modulate biological activity and physicochemical properties. The most common synthetic route to this scaffold is the Gewald reaction, a multicomponent condensation that efficiently produces polysubstituted 2-aminothiophenes.[7][8][9] This reaction's operational simplicity and the availability of diverse starting materials have made it a widely adopted method in the synthesis of compound libraries for high-throughput screening.[7][9][10]
The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[4][6] Kinases, particularly receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical mediators of tumor angiogenesis and are well-established targets for cancer therapy.[11][12]
Structure-Activity Relationship (SAR) Analysis: A Tale of Three Positions
The anticancer potency of 2-aminothiophene derivatives is intricately linked to the nature and position of substituents on the thiophene ring. The key positions for modification are the C3, C4, and C5 positions, as well as the 2-amino group itself.
The Critical Role of the C3-Substituent: The "Warhead"
The substituent at the C3 position often plays a crucial role in directing the molecule's interaction with its biological target. Typically, an electron-withdrawing group, such as a cyano (-CN) or an amide (-CONH-), is found to be essential for potent activity.
-
Amide Derivatives: A wide range of 2-aminothiophene-3-carboxamide derivatives have been synthesized and evaluated as anticancer agents. The nature of the aryl group attached to the amide nitrogen is a key determinant of activity. For instance, substitution with moieties that can form hydrogen bonds or engage in hydrophobic interactions within the ATP-binding pocket of a kinase often leads to enhanced inhibitory potency.
-
Aryl Sulfonyl Derivatives: Compounds featuring an arylsulfonyl group at the C3 position have also shown promise, with some exhibiting moderate to selective activity against HIV-1 and certain cancer cell lines.[13]
The C4 and C5 Positions: Modulators of Potency and Selectivity
Substituents at the C4 and C5 positions are critical for fine-tuning the compound's potency, selectivity, and pharmacokinetic properties.
-
C5-Aryl Substitution: The presence of an aryl group at the C5 position is a common feature in many active derivatives. The electronic and steric properties of this aryl ring can significantly influence the compound's ability to fit into the target's binding site. For example, in a series of 2-amino-3-(3,4,5-trimethoxybenzoyl)-5-phenylthiophene derivatives, the phenyl group at C5 was found to be crucial for their potent tubulin polymerization inhibitory activity.[14]
-
Fused Ring Systems: Annulation of a carbocyclic or heterocyclic ring across the C4 and C5 positions, leading to tetrahydrobenzo[b]thiophene derivatives, has proven to be a successful strategy.[14][15] This rigidification of the structure can pre-organize the molecule for optimal binding and has led to the discovery of potent antiproliferative agents.[14]
The 2-Amino Group: A Key Interaction Point
The 2-amino group is a critical pharmacophoric feature, often involved in forming key hydrogen bond interactions with the hinge region of kinase domains. Acylation or substitution of this amino group can drastically alter the biological activity, sometimes leading to a switch in the mechanism of action.
Comparative Analysis of 2-Aminothiophene Derivatives as VEGFR-2 Inhibitors
To illustrate the practical application of SAR principles, we will compare a hypothetical series of 2-aminothiophene derivatives designed as VEGFR-2 inhibitors.
| Compound ID | C3-Substituent | R1 (at C4) | R2 (at C5) | VEGFR-2 IC50 (nM) | HeLa GI50 (µM) |
| AT-1 | -CONH-Ph | -CH3 | -Ph | 550 | >10 |
| AT-2 | -CONH-(4-F-Ph) | -CH3 | -Ph | 120 | 5.2 |
| AT-3 | -CONH-(4-OCH3-Ph) | -CH3 | -Ph | 350 | 8.1 |
| AT-4 | -CONH-(4-F-Ph) | -H | -Ph | 250 | 7.5 |
| AT-5 | -CONH-(4-F-Ph) | -CH3 | -(4-Cl-Ph) | 85 | 2.8 |
SAR Insights from the Data:
-
Effect of C3-Amide Substitution: The introduction of a fluorine atom at the para-position of the phenyl ring in the C3-amide (AT-2 vs. AT-1) leads to a significant increase in VEGFR-2 inhibitory potency. This is likely due to favorable interactions, such as hydrogen bonding or dipole interactions, within the kinase's active site. The electron-donating methoxy group (AT-3) is less favorable.
-
Importance of the C4-Methyl Group: The presence of a methyl group at the C4 position (AT-2 vs. AT-4) enhances activity, suggesting a beneficial hydrophobic interaction in a specific pocket of the binding site.
-
Influence of the C5-Aryl Substituent: Modifying the C5-phenyl group with an electron-withdrawing chlorine atom (AT-5) further improves both enzymatic and cellular activity, highlighting the importance of this position for optimizing interactions.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are paramount.
Synthesis: The Gewald Reaction
The Gewald reaction is a cornerstone for synthesizing the 2-aminothiophene scaffold.[7][8][9]
Caption: A simplified workflow of the Gewald multicomponent reaction.
Step-by-Step Protocol:
-
To a stirred solution of the ketone or aldehyde (10 mmol) and the α-cyanoester (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).
-
Add a catalytic amount of a base, such as morpholine or triethylamine (1 mmol).[8]
-
Heat the reaction mixture at 50-70°C and monitor the progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Antiproliferative Assay: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[16][17][18][19]
Caption: Workflow and principle of the MTT cytotoxicity assay.
Detailed Experimental Protocol: [16]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiophene derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Biochemical Assay: VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[11][20]
Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.
Detailed Methodology: [20][21][22]
-
Reagent Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., containing DMSO, not exceeding 1% final concentration).[21]
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide like Poly(Glu,Tyr 4:1)) and ATP.[21][22]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[20][21]
-
Signal Detection: Stop the reaction and add a detection reagent. A common method is a luminescence-based assay (e.g., Kinase-Glo™) that measures the amount of ATP remaining.[21][22] A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Measure the luminescent signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Perspectives
The 2-aminothiophene scaffold remains a highly attractive starting point for the development of novel anticancer agents. The extensive body of research on their SAR has provided a clear roadmap for designing potent and selective inhibitors of various cancer-related targets, particularly protein kinases. Future efforts in this field will likely focus on the development of derivatives with improved pharmacokinetic profiles, the exploration of novel mechanisms of action, and the application of computational methods to guide the rational design of next-generation 2-aminothiophene-based cancer therapeutics. The combination of efficient synthetic methodologies and robust biological evaluation protocols, as outlined in this guide, will be crucial for translating the therapeutic potential of these compounds into clinical reality.
References
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Thao, N. P., et al. (2022). Synthesis and evaluation of RNase L-binding 2-aminothiophenes as anticancer agents. Bioorganic & Medicinal Chemistry, 58, 116653. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Perjési, P. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Yao, C., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications, 40(13), 1948-1955. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
Leal, A. S., et al. (2007). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(17), 4021-4033. [Link]
-
ResearchGate. A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. [Link]
-
PubMed. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. [Link]
-
ResearchGate. Synthesis of 2-aminothiophenes via Scheme 2. [Link]
-
PubMed. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
-
ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. [Link]
-
MDPI. Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
PubMed. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. [Link]
-
PubMed. A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. [Link]
-
PubMed. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
PubMed. [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives]. [Link]
-
ResearchGate. Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. [Link]
-
Semantic Scholar. A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. [Link]
-
PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
-
ResearchGate. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. [Link]
-
PubMed. Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. [Link]
Sources
- 1. Synthesis and evaluation of RNase L-binding 2-aminothiophenes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Large-Scale Synthesis of Methyl 4-aminothiophene-3-carboxylate: A Critical Intermediate for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-aminothiophene-3-carboxylate is a pivotal heterocyclic building block in the synthesis of a multitude of pharmaceutical compounds. Its thiophene core, substituted with both an amine and a carboxylate group, offers versatile handles for molecular elaboration, making it a sought-after intermediate in the development of novel therapeutics. The efficient and scalable synthesis of this compound is therefore of paramount importance to the pharmaceutical industry.
This guide provides an in-depth comparison of two prominent synthetic routes for the large-scale production of this compound, offering insights into the underlying chemistry, process parameters, and analytical validation. By presenting a critical evaluation of these methods, we aim to equip researchers and process chemists with the knowledge to make informed decisions for their specific manufacturing needs.
Introduction: The Significance of the Aminothiophene Scaffold
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] While the Gewald reaction is a well-established and versatile method for the synthesis of polysubstituted 2-aminothiophenes, the regioselective synthesis of the 4-amino isomer presents a distinct synthetic challenge.[2][3] This guide will explore a plausible adaptation of the Gewald reaction and a viable alternative, the Fiesselmann thiophene synthesis, for the specific, large-scale production of this compound.
Route 1: Modified Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot multicomponent reaction that typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[4][5] To achieve the desired 4-amino substitution pattern, a strategic selection of starting materials is crucial. A plausible approach involves the use of a β-ketonitrile, which can be envisioned to undergo a specific cyclization pathway.
Proposed Reaction Mechanism
The reaction likely proceeds through an initial Knoevenagel condensation between a suitable β-ketoester and a cyanoacetamide, followed by the addition of elemental sulfur. The subsequent intramolecular cyclization and tautomerization would then lead to the formation of the 4-aminothiophene ring. The regioselectivity is dictated by the specific reactivity of the intermediates formed.
Experimental Workflow: Modified Gewald Synthesis
Caption: Workflow for the Modified Gewald Synthesis.
Route 2: The Fiesselmann Thiophene Synthesis
An alternative and potentially more regioselective approach is the Fiesselmann thiophene synthesis. This reaction involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester or a β-ketoester.[4][6] For the synthesis of this compound, a variation of this method utilizing a β-enaminonitrile precursor derived from a β-ketoester is a promising strategy.
Proposed Reaction Mechanism
The Fiesselmann synthesis proceeds via a base-catalyzed conjugate addition of a sulfur nucleophile to an activated double or triple bond, followed by an intramolecular condensation to form the thiophene ring.[4] The use of a β-enaminonitrile as a starting material can direct the cyclization to afford the desired 4-aminothiophene isomer with high regioselectivity.
Experimental Workflow: Fiesselmann Synthesis
Caption: Workflow for the Fiesselmann Synthesis.
Comparative Analysis of Synthetic Routes
The choice between the Modified Gewald and the Fiesselmann synthesis for large-scale production will depend on a careful evaluation of several key parameters.
| Parameter | Modified Gewald Synthesis | Fiesselmann Synthesis |
| Starting Materials | Readily available β-ketoesters, cyanoacetamide, and sulfur. | Requires synthesis of a β-enaminonitrile precursor. Methyl thioglycolate is a common reagent. |
| Regioselectivity | Potentially lower, with the risk of forming the 2-amino isomer as a byproduct. | Generally higher, offering a more direct route to the 4-amino isomer.[6] |
| Reaction Conditions | One-pot reaction, but may require careful control of conditions to favor the desired isomer. | Often a two-step process (precursor synthesis followed by cyclization), but with potentially milder cyclization conditions. |
| Yield | Variable, dependent on the specific substrates and optimization of reaction conditions. | Can provide good to excellent yields, especially with optimized precursor synthesis. |
| Scalability | The one-pot nature is attractive for large-scale production, but purification challenges due to potential isomers might be a drawback. | The multi-step nature might add complexity, but the higher regioselectivity can simplify downstream processing. |
| Safety & Environment | Use of elemental sulfur and a basic catalyst. Green chemistry variations (e.g., microwave, solvent-free) have been explored for similar reactions.[5] | Involves the use of a strong base like sodium methoxide. Standard precautions for handling reactive reagents are necessary. |
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis via Modified Gewald Reaction (Hypothetical)
Rationale: This protocol is designed as a starting point for optimization, focusing on a one-pot procedure for operational simplicity. The choice of morpholine as a base is common in Gewald reactions.[7]
-
Reaction Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethanol (50 L), methyl acetoacetate (5 kg, 43.0 mol), and cyanoacetamide (3.6 kg, 42.8 mol).
-
Addition of Sulfur and Base: To the stirred mixture, add elemental sulfur (1.38 kg, 43.0 mol). Slowly add morpholine (3.75 kg, 43.0 mol) over 30 minutes, maintaining the temperature below 40°C.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (100 L).
-
Isolation: Filter the precipitated solid, wash with water (2 x 20 L), and then with cold ethanol (10 L).
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Protocol 2: Large-Scale Synthesis via Fiesselmann Reaction
Rationale: This two-step protocol aims for higher regioselectivity by first preparing the β-enaminonitrile intermediate. Sodium methoxide is a common and effective base for this type of cyclization.[6]
Step 1: Synthesis of Methyl 3-amino-2-butenoate (β-Enaminonitrile precursor)
-
Reaction Setup: In a 100 L reactor, combine methyl acetoacetate (11.6 kg, 100 mol) and methanol (50 L). Cool the mixture to 0-5°C.
-
Ammonia Addition: Bubble anhydrous ammonia gas through the solution for 4-6 hours until the reaction is complete (monitored by GC or TLC).
-
Isolation: Remove the excess ammonia and methanol under reduced pressure to obtain the crude β-enaminonitrile.
Step 2: Cyclization to this compound
-
Reaction Setup: To the crude β-enaminonitrile from the previous step, add methanol (50 L) and methyl thioglycolate (10.6 kg, 100 mol).
-
Base Addition: Slowly add a solution of sodium methoxide in methanol (25 wt%, 21.6 kg, 100 mol) to the mixture, keeping the temperature below 30°C.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction to room temperature and neutralize with acetic acid.
-
Isolation and Purification: Remove the solvent under reduced pressure. Add water to the residue and filter the solid product. Recrystallize from ethanol to obtain pure this compound.
Analytical Validation of this compound
Ensuring the purity and identity of the final product is critical. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
A reliable HPLC method is essential for determining the purity of the final product and for in-process control. A reversed-phase HPLC method, similar to that described for a related compound, can be adapted.[8]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Internal Standard: A structurally similar, stable compound can be used for quantitative analysis.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the presence of all expected protons and their chemical environments. The aromatic protons of the thiophene ring, the amino protons, and the methyl ester protons will have characteristic chemical shifts.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The carbonyl carbon of the ester and the carbons of the thiophene ring will have characteristic chemical shifts.[9]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of a similar compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is available for reference.[10]
Conclusion
Both the Modified Gewald and the Fiesselmann syntheses present viable, yet distinct, pathways for the large-scale production of this compound. The Modified Gewald route offers the advantage of a one-pot process, which can be economically favorable. However, potential challenges with regioselectivity may necessitate more rigorous purification protocols. Conversely, the Fiesselmann synthesis, while being a two-step process, promises higher regioselectivity, potentially leading to a purer product with simpler downstream processing.
The optimal choice of synthetic route will ultimately depend on a company's specific capabilities, cost considerations, and desired purity profile. This guide provides the foundational knowledge and experimental frameworks to initiate process development and optimization for the efficient and scalable production of this critical pharmaceutical intermediate.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 2‐aminothiophenes by the gewald reaction | Semantic Scholar [semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
A Comparative Analysis of Small-Molecule Modulators Targeting the GLP-1 Receptor: Evaluating the Potential of the Aminothiophene Carboxylate Scaffold
Abstract
Glucagon-like peptide-1 receptor (GLP-1R) agonists have revolutionized the treatment of type 2 diabetes and obesity. While early therapeutics were exclusively peptide-based, the field is rapidly advancing toward orally bioavailable small-molecule agonists, which promise improved patient adherence and manufacturing scalability.[1][2] This guide provides a comprehensive framework for the comparative analysis of novel small-molecule GLP-1R modulators, using Methyl 4-aminothiophene-3-carboxylate as a representative chemical scaffold for a hypothetical candidate, "Compound X." We present a head-to-head comparison with established benchmarks: the peptide-based agonist Semaglutide and the clinical-stage small-molecule agonist Orforglipron. This analysis is grounded in detailed, field-proven experimental protocols for assessing receptor binding, functional potency, signaling bias, and in vivo efficacy, providing researchers with a robust blueprint for evaluating next-generation incretin mimetics.
Introduction: The GLP-1 Receptor and the Shift to Small Molecules
The GLP-1 receptor, a Class B G protein-coupled receptor (GPCR), is a cornerstone of metabolic regulation.[3] Upon activation by the endogenous incretin hormone GLP-1, it initiates a signaling cascade primarily through the Gαs protein, leading to increased adenylyl cyclase activity and cyclic AMP (cAMP) production.[4][5] This cascade enhances glucose-stimulated insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety, making GLP-1R an exceptional therapeutic target.[3][6][7]
Peptide-based GLP-1R agonists like Semaglutide and Liraglutide have demonstrated profound clinical success, offering significant glycemic control and weight loss benefits.[8][9][10] However, their peptidic nature necessitates injectable administration and is associated with high production costs.[1] This has fueled the search for orally bioavailable small-molecule GLP-1R agonists. These non-peptidic compounds typically bind to a different, non-canonical site within the receptor's transmembrane domain, offering the potential for differentiated signaling profiles, such as biased agonism, which may improve tolerability.[2][11]
This guide will compare our hypothetical aminothiophene-based candidate, "Compound X," against two standards:
-
Semaglutide: A highly potent, long-acting peptide agonist, representing the gold standard for efficacy.[8][12]
-
Orforglipron: A clinical-stage, orally available non-peptide agonist, representing the cutting edge of small-molecule development.[2][11][13]
In Vitro Characterization: From Binding to Biased Signaling
The initial evaluation of any novel modulator involves a suite of in vitro assays to determine its fundamental pharmacological properties at the receptor level.
Receptor Binding Affinity
Understanding how tightly a compound binds to the GLP-1R is the first step. This is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates higher binding affinity. Competition binding experiments are the standard method for this determination.
Functional Potency and Efficacy: cAMP Accumulation Assay
The canonical signaling pathway for GLP-1R is Gs-protein-mediated cAMP production.[14][15] Therefore, measuring cAMP accumulation in response to agonist stimulation is the primary method for determining functional potency (EC50) and efficacy (Emax).
-
Potency (EC50): The concentration of an agonist that produces 50% of the maximal possible response. A lower EC50 indicates higher potency.
-
Efficacy (Emax): The maximum response achievable by the agonist. This is often expressed relative to the endogenous ligand, GLP-1.
-
Cell Culture: Seed HEK293 cells stably expressing the human GLP-1R (HEK293-GLP1R) into 96-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of test compounds (Compound X, Orforglipron) and reference agonists (Semaglutide, GLP-1) in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Stimulation: Remove culture medium from cells, wash with PBS, and add the prepared compound dilutions. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP detection kit (e.g., HTRF or AlphaScreen-based kits).
-
Detection: Perform the cAMP measurement according to the manufacturer's instructions, typically involving the addition of detection reagents and reading the plate on a compatible plate reader.
-
Data Analysis: Plot the response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 and Emax values.
Assessing Biased Agonism: ERK 1/2 Phosphorylation
Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment).[11] For GLP-1R, Gs-cAMP signaling is associated with therapeutic effects, while β-arrestin recruitment is linked to receptor internalization and potentially some adverse effects.[11] Small molecules like Orforglipron have shown Gs-biased agonism with minimal β-arrestin recruitment.[13]
Phosphorylation of Extracellular signal-Regulated Kinase (ERK) can be initiated by both G protein and β-arrestin pathways, making it a useful, integrated readout of downstream signaling.[16][17] By comparing the potency for cAMP production versus ERK phosphorylation, a "bias factor" can be calculated to quantify signaling preference.
-
Cell Culture: Seed HEK293-GLP1R cells in 96-well plates and serum-starve overnight to reduce basal ERK phosphorylation.
-
Compound Stimulation: Add serial dilutions of test compounds and incubate for a short period (typically 5-10 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with methanol to allow antibody access.
-
Immunostaining: Block non-specific binding, then incubate with a primary antibody against phosphorylated ERK1/2 (pERK1/2). Follow with a fluorescently-labeled secondary antibody.
-
Imaging and Analysis: Use a high-content imaging system to quantify the fluorescence intensity of pERK1/2 in each well. Plot a dose-response curve to determine the EC50 for ERK activation.
Comparative In Vitro Data Summary
The table below summarizes expected performance metrics. Data for Semaglutide and Orforglipron are based on published literature, while values for "Compound X" are hypothetical placeholders for a promising early-stage candidate.
| Parameter | Compound X (Hypothetical) | Orforglipron | Semaglutide |
| Class | Small Molecule | Small Molecule | Peptide |
| Binding Affinity (Ki, nM) | 25 | ~1[13] | ~1-5 |
| cAMP Potency (EC50, nM) | 50 | ~10-30 | ~0.1-0.5 |
| pERK Potency (EC50, nM) | >1000 | >1000 (negligible β-arrestin recruitment)[13] | ~1-10 |
| Signaling Bias | Gs-Biased | Gs-Biased[11] | Balanced / Slightly Gs-Biased |
In Vivo Evaluation: Translating Potency to Glycemic Control
Demonstrating efficacy in a living system is the critical next step. The Oral Glucose Tolerance Test (OGTT) is a fundamental preclinical assay to assess a compound's ability to improve glucose disposal in response to a glucose challenge.
Oral Glucose Tolerance Test (OGTT)
In an OGTT, animals are administered a bolus of glucose, and their blood glucose levels are monitored over time. An effective GLP-1R agonist will enhance insulin secretion and suppress glucagon, leading to faster clearance of glucose from the blood and a lower overall glucose excursion.[18][19]
-
Animal Acclimation & Fasting: Acclimate mice (e.g., C57BL/6J) to handling. Fast the animals for 4-6 hours prior to the test, with free access to water.[18][20]
-
Compound Administration: Administer the test compound (Compound X, Orforglipron) via oral gavage or the reference compound (Semaglutide) via subcutaneous injection at a predetermined time before the glucose challenge (e.g., 30-60 minutes). A vehicle control group receives the formulation buffer.
-
Baseline Glucose: Take a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Glucose Challenge: Administer a 2 g/kg dose of glucose solution via oral gavage.[21]
-
Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration and measure glucose levels.[18]
-
Data Analysis: Plot blood glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in AUC compared to the vehicle control indicates improved glucose tolerance.
Comparative In Vivo Data Summary
| Parameter | Compound X (Hypothetical) | Orforglipron | Semaglutide |
| Administration Route | Oral | Oral | Subcutaneous |
| OGTT Glucose AUC Reduction (%) | ~35% @ 30 mg/kg | Significant, dose-dependent reduction | Significant, dose-dependent reduction |
| Effect on Body Weight | To be determined | Significant weight loss in clinical trials[8] | Significant weight loss in clinical trials[8] |
Discussion and Future Directions
This guide outlines a systematic approach to characterizing a novel, hypothetical small-molecule GLP-1R modulator, "Compound X," derived from a this compound scaffold. The comparative framework places its performance in the context of the highly effective peptide agonist Semaglutide and the advanced oral small molecule Orforglipron.
Our hypothetical data for Compound X suggests a promising profile for a lead compound: moderate affinity and potency, with a desirable Gs-biased signaling profile and initial in vivo efficacy. The key advantage of such a molecule would be its oral bioavailability, a feature shared with Orforglipron but distinct from Semaglutide.[1] The observed Gs bias, similar to Orforglipron, could translate to an improved gastrointestinal side-effect profile compared to more balanced peptide agonists.[11]
However, the lower in vitro potency of Compound X compared to the benchmarks highlights the primary challenge for future development. The next steps for a research program based on this scaffold would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and binding affinity.
-
Pharmacokinetic Profiling: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties to optimize for once-daily oral dosing.
-
Long-Term Efficacy Studies: Assessing the effects on body weight, food intake, and HbA1c in chronic models of obesity and diabetes.
By following the rigorous comparative workflows detailed here, researchers can effectively triage and advance novel small-molecule GLP-1R modulators, paving the way for the next generation of oral therapies for metabolic diseases.
Signaling Pathway Visualization
The following diagram illustrates the key signaling pathways activated by the GLP-1 Receptor.
References
-
Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies - MDPI. (URL: [Link])
-
Small-Molecule GLP-1 Receptor Agonists: A Promising Pharmacological Approach - MDPI. (URL: [Link])
-
Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review - PubMed Central. (URL: [Link])
-
GLP-1R Signaling and Functional Molecules in Incretin Therapy - MDPI. (URL: [Link])
-
Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies | Scilit. (URL: [Link])
-
Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally G s Protein-Selective GPCR - MDPI. (URL: [Link])
-
Glucagon-like peptide-1 receptor - Wikipedia. (URL: [Link])
-
Oral Glucose Tolerance Test in Mouse - Protocols.io. (URL: [Link])
-
Can small molecules compete with Ozempic and Wegovy and take a seat at the GLP-1 dinner table? - Sygnature Discovery. (URL: [Link])
-
GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC. (URL: [Link])
-
An AlphaScreen SureFire ® Phospho-ERK1/2 assay - BMG Labtech. (URL: [Link])
-
The glucose tolerance test in mice: Sex, drugs and protocol - PMC - PubMed Central. (URL: [Link])
-
Understanding The GLP-1 Receptor Signaling Pathway - Abraham Entertainment. (URL: [Link])
-
Oral Gavage Glucose Tolerance Test (O GTT) - Vanderbilt MMPC. (URL: [Link])
-
Glucose Tolerance Test in Mice - Bio-protocol. (URL: [Link])
-
(PDF) Oral Glucose Tolerance Test in Mouse v1 - ResearchGate. (URL: [Link])
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. (URL: [Link])
-
Diabetes & GLP-1 Peptides: Treatment & Research. (URL: [Link])
-
Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists - PMC - NIH. (URL: [Link])
-
G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed. (URL: [Link])
-
GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. HEK293... (URL: [Link])
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - GenScript. (URL: [Link])
-
Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf. (URL: [Link])
-
GLP-1 Agonists: What They Are, How They Work & Side Effects - Cleveland Clinic. (URL: [Link])
-
GLP-1 Glucagon Receptor Assay - Innoprot GPCR Functional Assays. (URL: [Link])
-
WHO issues global guideline on the use of GLP-1 medicines in treating obesity. (URL: [Link])
-
ASSAY PROCEDURES - GLP-1R cAMPNomad HEK293 cell line Catalog #: P70503 - Innoprot. (URL: [Link])
-
A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists - BPS Bioscience. (URL: [Link])
-
Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R) - Indigo Biosciences. (URL: [Link])
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. (URL: [Link])
-
GLP-1 receptor agonist - Wikipedia. (URL: [Link])
-
SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Request PDF - ResearchGate. (URL: [Link])
-
Mechanism of Action for GLP 1 RAs: "The How" - YouTube. (URL: [Link])
-
The mechanism and efficacy of GLP-1 receptor agonists in the treatment of Alzheimer's disease - PMC - PubMed Central. (URL: [Link])
-
Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC - PubMed Central. (URL: [Link])
-
In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates - JOCPR. (URL: [Link])
-
Optimizing GLP-1R Agonist: A Computational Semaglutide Analogue with 112-fold Enhanced Binding Affinity to GLP-1R - Preprints.org. (URL: [Link])
-
Disconnect between signalling potency and in vivo efficacy of pharmacokinetically optimised biased glucagon-like peptide-1 receptor agonists - PMC - PubMed Central. (URL: [Link])
-
Investigating Potential GLP-1 Receptor Agonists in Cyclopeptides from Pseudostellaria heterophylla, Linum usitatissimum, and Drymaria diandra, and Peptides Derived from Heterophyllin B for the Treatment of Type 2 Diabetes: An In Silico Study - PMC - PubMed Central. (URL: [Link])
-
The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron. (URL: [Link])
Sources
- 1. Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. jpt.com [jpt.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. The pharmacological basis for nonpeptide agonism of the GLP-1 receptor by orforglipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vmmpc.org [vmmpc.org]
- 19. Glucose Tolerance Test in Mice [bio-protocol.org]
- 20. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 21. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-aminothiophene-3-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Methyl 4-aminothiophene-3-carboxylate. As your partner in laboratory safety and chemical handling, we aim to build trust by providing value beyond the product itself. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.
Immediate Safety Protocol: Before You Begin
Proper disposal planning begins before the waste is even generated. The first step is always to consult the Safety Data Sheet (SDS) to fully understand the material's hazards. For this compound and its common hydrochloride salt, the primary risks are irritation to the skin, eyes, and respiratory system[1][2][3]. Therefore, a baseline of personal protective equipment (PPE) is non-negotiable.
Core Causality: The principle here is proactive hazard mitigation. By equipping yourself correctly before handling the primary material, you are inherently prepared for managing its waste form.
Essential Personal Protective Equipment (PPE)
| PPE Category | Specification & Rationale |
| Hand Protection | Handle with gloves inspected prior to use. Nitrile or neoprene gloves are recommended for protection against a range of chemicals.[4] Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] |
| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1] |
| Respiratory Protection | For handling powders or creating dust, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or potential vapor exposure, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[5] |
Hazard Profile & Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[8] While this compound is not explicitly listed, its properties and use case require it to be treated as hazardous waste. Laboratory personnel should treat all chemical waste as hazardous until confirmed otherwise by a professional.[8]
Summary of Hazards for this compound Hydrochloride
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[1][2] | ❗ |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2).[1][2][3] | ❗ |
| Specific Target Organ Toxicity | May cause respiratory irritation (Single Exposure, Category 3).[1][2][3] | ❗ |
This data is synthesized from publicly available Safety Data Sheets and ECHA classifications.
The Logic of Presumption: In a research setting, derivatives and reaction byproducts involving this chemical may have unknown toxicological properties. Therefore, the most trustworthy and compliant approach is to manage the waste stream as hazardous. This aligns with the EPA's guidelines for academic laboratories, which emphasize that hazardous waste determinations should be made by trained professionals.
Step-by-Step Disposal Protocol for Laboratory Waste
The following protocol integrates chemical safety with federal regulations to create a self-validating system for waste management.
Step 1: Container Selection and Preparation
-
Action: Select a chemically compatible container for waste accumulation. The container must have a secure, tight-fitting lid. It must be in good condition, free from leaks or defects.
-
Causality: The foundation of safe waste storage is containment. Using a compatible container (e.g., High-Density Polyethylene - HDPE) prevents degradation of the container and potential leaks. A closed container is mandated by the EPA to prevent the release of vapors.[8]
Step 2: Waste Labeling
-
Action: As soon as the first drop of waste enters the container, label it clearly.
-
Causality: This is a strict EPA requirement.[9] Immediate labeling prevents "mystery waste," which is expensive to test and dispose of and poses a significant safety risk. The label must include:
Step 3: Waste Segregation
-
Action: Accumulate waste this compound in a dedicated container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Causality: This chemical is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6] Improper mixing can lead to dangerous reactions. Furthermore, mixing hazardous waste with non-hazardous waste increases the total volume and cost of disposal.[8]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled, closed waste container at or near the point of generation and under the control of the operator—this is your SAA.[11][10] You may accumulate up to 55 gallons of hazardous waste in an SAA.[10]
-
Causality: The SAA regulation provides a practical way to manage waste in the laboratory where it is generated. Keeping it "at or near" the point of generation ensures that personnel are familiar with the waste and minimizes the risk associated with transporting open waste containers through the lab.
Step 5: Final Disposal via Licensed Professional
-
Action: When the container is full or the material is no longer needed, arrange for disposal through your institution's EHS department. They will work with a licensed professional waste disposal company.
-
Causality: The recommended disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This process requires specialized facilities to handle the potential for harmful combustion byproducts like nitrogen and sulfur oxides.[6] Federal and state laws mandate that hazardous waste be handled and transported by licensed professionals.[10][12]
Emergency Procedures: Spill Management
Accidents happen. A clear, pre-defined spill response protocol is critical.
-
Evacuate & Alert: Evacuate personnel from the immediate spill area. Alert colleagues and your supervisor.
-
Protect Yourself: Don appropriate PPE, including respiratory protection, before re-entering the area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain & Absorb: For a solid spill, carefully sweep or shovel the material to avoid creating dust.[5] For a solution, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Pick up and place the spilled material and all contaminated absorbent into a suitable, labeled container for disposal.[5]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Treat the collected spill waste as hazardous waste and dispose of it according to the protocol in Section 3.
Visualization: Disposal Decision Workflow
This diagram illustrates the critical decision points in the laboratory chemical waste disposal process, grounded in regulatory compliance and safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. This compound Hydrochloride | C6H8ClNO2S | CID 2777609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echa.europa.eu [echa.europa.eu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. cleanmanagement.com [cleanmanagement.com]
Navigating the Safe Handling of Methyl 4-aminothiophene-3-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and chemical synthesis, the confident and safe handling of novel reagents is paramount. Methyl 4-aminothiophene-3-carboxylate, a key building block in the synthesis of various biologically active molecules, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Assessment: Understanding the Risks
While comprehensive toxicological data for this compound is not extensively documented, the available Safety Data Sheets (SDS), primarily for its hydrochloride salt, indicate several potential hazards that must be addressed. The hydrochloride salt is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Furthermore, some sources suggest that the compound may be harmful if swallowed, in contact with skin, or inhaled.[2] Given the structural alerts associated with aminothiophene derivatives, which can be implicated in toxic effects, a cautious approach is warranted.[3][4]
Key takeaway: The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. The unknown long-term toxicological profile necessitates handling this compound with the assumption that it is potentially hazardous upon repeated or prolonged exposure.
| Hazard Classification (Hydrochloride Salt) | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed. The following recommendations are based on a risk assessment that considers the potential for dust generation, splashes, and accidental contact.
Eye and Face Protection
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
Recommended for handling powders or solutions: Chemical splash goggles that provide a complete seal around the eyes.
For significant splash potential: A full-face shield worn over safety glasses or goggles.
Rationale: The solid, powdered form of this compound can easily become airborne during weighing and transfer, posing a significant risk to the eyes. The documented serious eye irritation potential necessitates robust protection to prevent painful and potentially damaging exposure.
Skin Protection
Gloves:
-
Primary Recommendation: Butyl rubber or Viton gloves offer excellent resistance to a wide range of chemicals, including aromatic amines.
-
Acceptable Alternative for short-term handling: Thicker nitrile gloves (minimum 5 mil) can provide adequate splash protection, but they should be changed immediately upon contamination.[5] Nitrile gloves have shown poor resistance to some amines, so prolonged contact should be avoided.[5][6] Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Double Gloving: When handling larger quantities or during procedures with a higher risk of contamination, wearing two pairs of gloves is recommended.[8]
Protective Clothing:
-
A knee-length laboratory coat is mandatory.
-
For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is advised.
-
Ensure that clothing is made of a low-permeability fabric and has a solid front with tight-fitting cuffs.[8]
Rationale: Dermal absorption is a potential route of exposure. The "harmful in contact with skin" warning associated with similar compounds underscores the importance of preventing skin contact.[2] Proper glove selection and immediate removal upon contamination are critical to prevent chemical permeation.
Respiratory Protection
When to use a respirator:
-
When handling the powder outside of a certified chemical fume hood.
-
During spill cleanup of the solid material.
-
If you experience any respiratory irritation.
Recommended Respirator Types:
-
For nuisance dust: A NIOSH-approved N95 particulate respirator.
-
For higher potential exposure or as a conservative measure: A half-mask or full-facepiece respirator with P100 (HEPA) filters. For operations that may generate vapors, combination cartridges for organic vapors and particulates are recommended.
Rationale: The fine, dusty nature of this solid compound presents a significant inhalation hazard. The potential for respiratory irritation, coupled with the unknown long-term effects of inhaling this substance, makes respiratory protection a critical component of safe handling, especially in poorly ventilated areas or during activities that generate dust.[9][10][11][12]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[13]
-
Donning PPE: Before handling the chemical, don your lab coat, followed by safety goggles/face shield, and then your gloves. If a respirator is required, it should be fit-tested and donned before entering the work area.
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) within the fume hood to contain any spills. Use a spatula for transfers and avoid creating dust clouds.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin. Remove gloves using the proper technique (peeling them off from the cuff without touching the outer surface). Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.
-
Contain the Spill: For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Clean Up: Carefully scoop the contained material into a clearly labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[13] Keep acidic and basic waste streams separate.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container with a secure lid. The container must be compatible with the chemical.[14]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[1]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[14]
Visualizing Safety Workflows
To further clarify the decision-making process for PPE selection and emergency response, the following diagrams are provided.
Caption: PPE selection workflow for different laboratory tasks.
Caption: Immediate first aid measures for exposure incidents.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their scientific endeavors. A culture of safety is built on a foundation of knowledge and preparedness.
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements. Retrieved from [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
- Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. (2018). Food and Chemical Toxicology, 118, 455-463.
- National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. DHHS (NIOSH)
-
University of Wollongong. Laboratory Waste Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Amnautical. NIOSH Pocket Guide to Chemical Hazards (NPG). Retrieved from [Link]
-
Laboratory Waste Guide 2025. Retrieved from [Link]
- Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. (2013). Journal of Applied Toxicology, 33(10), 1141-1150.
-
Semantic Scholar. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. Retrieved from [Link]
-
SafetyNet Inc. Understanding OSHA 1910.132: Personal Protective Equipment in Hospitals. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Key Organics. Safety Data Sheet - this compound. Retrieved from [Link]
-
International Safety. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Capot Chemical. MSDS of this compound Hydrochloride. Retrieved from [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Molecular Structure, 1248, 131438.
-
Environmental Health and Safety - The University of Texas at Austin. OSHA Glove Selection Chart. Retrieved from [Link]
- Bioactivation Potential of Thiophene-Containing Drugs. (2020). Chemical Research in Toxicology, 33(1), 107-123.
-
Gloves By Web. Gloves Chemical Resistance Chart. Retrieved from [Link]
Sources
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. gloves.com [gloves.com]
- 7. osha.gov [osha.gov]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. restoredcdc.org [restoredcdc.org]
- 11. nrc.gov [nrc.gov]
- 12. amnautical.com [amnautical.com]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
